di-p-Toluoyl-L-tartaric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1 |
InChI Key |
NTOIKDYVJIWVSU-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Di-p-Toluoyl-L-tartaric Acid: A Comprehensive Technical Guide to its Core Applications
Introduction
Di-p-Toluoyl-L-tartaric acid (DPTTA) is a chiral organic compound extensively utilized in the fields of chemistry and pharmacology. As a derivative of L-tartaric acid, its rigid structure and well-defined stereochemistry make it an invaluable tool for the separation of enantiomers and as a chiral auxiliary in asymmetric synthesis. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role as a chiral resolving agent. It is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chiral Resolution of Racemic Mixtures
The most prominent application of this compound is in the chiral resolution of racemic mixtures, particularly amines.[1][2] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making their separation a critical step in drug development.[3]
Principle of Chiral Resolution
The fundamental principle behind chiral resolution with DPTTA lies in the formation of diastereomeric salts. When a racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure form of DPTTA, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably, different solubilities in a given solvent.[1] This disparity in solubility allows for their separation through fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the other remains dissolved in the mother liquor.[1][3] Subsequently, the resolved enantiomers of the amine can be liberated from the separated diastereomeric salts.
The choice between L-(-)- and D-(+)-di-p-toluoyl-tartaric acid is crucial as they exhibit opposite selectivity. If the D-(+) enantiomer preferentially crystallizes with the (+)-enantiomer of a base, the L-(-) enantiomer will preferentially crystallize with the (-)-enantiomer of the same base.[1] This reciprocal relationship is a powerful tool for isolating both enantiomers of a racemic compound with high purity.[1]
Logical Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic mixture.
Quantitative Data on Chiral Resolution
The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired enantiomer. The following table summarizes quantitative data for the chiral resolution of various amines using di-p-toluoyl-tartaric acid.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric/Diastereomeric Excess | Reference |
| Tramadol | (-)-Di-p-toluoyl-L-tartaric acid | Ethanol | 47% | 97% d.e. (>99.5% after reslurry) | [4][5] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | ~85% | 97.3% d.e. (>99% after reslurry) | [5] |
| Sitagliptin intermediate | (-)-Di-p-toluoyl-L-tartaric acid | Methanol/Isopropanol | 33% (of R-sitagliptin) | 96% e.e. | |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38% (initial), 67% (with recycle) | 99.5% e.e. | [6] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | - | - | [6] |
| Propranolol | (+)- and (-)-di-(p-toluoyl)tartaric acids | - | - | - | [7] |
| trans-2-benzylaminocyclohexanol | This compound / HCl | Not specified | 92% | 99.5% d.e. | [8] |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol) with gentle heating and stirring to obtain a clear solution.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[2]
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration and wash them with a small amount of the cold solvent.[2]
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide (B78521) solution) to liberate the enantiomerically enriched amine.[2]
-
Extraction and Purification: Extract the liberated amine with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the purified enantiomer.[2]
Protocol for the Resolution of (±)-Tramadol with (-)-Di-p-toluoyl-L-tartaric acid
-
Preparation of Tramadol Free Base: Convert racemic Tramadol hydrochloride to its free base using an aqueous sodium hydroxide solution and extract with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base as an oil.[5]
-
Diastereomeric Salt Formation: Dissolve the racemic Tramadol free base in ethanol. In a separate flask, dissolve one molar equivalent of (-)-Di-p-toluoyl-L-tartaric acid in ethanol, with heating to approximately 70°C.[5]
-
Crystallization: Add the Tramadol solution to the hot DPTTA solution. A precipitate may form. Allow the mixture to cool gradually to 25°C and age for about 15 hours.[5]
-
Isolation and Purification: Collect the white precipitate by filtration and wash with cold ethanol. To enhance the diastereomeric purity, the salt can be reslurried in ethanol.[4][5]
-
Liberation of (-)-Tramadol: Treat the purified diastereomeric salt with a suitable base to liberate the (-)-Tramadol free base.[4]
Experimental Workflow for Tramadol Resolution
Caption: Experimental workflow for the resolution of racemic Tramadol.
Asymmetric Synthesis
This compound and its derivatives can also serve as chiral auxiliaries or ligands in asymmetric synthesis.[2][9] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[10]
Principle of Chiral Auxiliary
Caption: Principle of a chiral auxiliary in asymmetric synthesis.
While specific, detailed examples of this compound as a chiral auxiliary in high-yield, high-selectivity reactions are not as extensively documented in readily available literature as its use as a resolving agent, its derivatives have been employed in various asymmetric transformations, including aldol (B89426) reactions and as chiral ligands in catalysis.[4]
Other Applications
Food Industry
Di-p-Toluoyl-D-tartaric acid is explored for its potential as a food additive. It can act as a preservative and antioxidant, helping to improve food quality and safety.[1][11] Its functions include chelating metal ions that can cause spoilage and inhibiting oxidation to maintain the color, flavor, and nutritional value of food products.[1] It has been shown to be effective in preserving meat, fish, dairy, and baked goods.[1] It is also used to stabilize emulsions and improve the texture of various food products.[2]
Analytical Chemistry
In analytical chemistry, di-p-Toluoyl-D-tartaric acid is used as a chiral selector in chromatography, particularly in High-Performance Liquid Chromatography (HPLC), for the separation and analysis of complex mixtures.[2] This is crucial for quality control in manufacturing and for determining the enantiomeric purity of chiral compounds.
This compound is a versatile and powerful tool in modern chemistry, with its primary and most significant application being the chiral resolution of racemic compounds, especially amines. Its ability to form diastereomeric salts with differing solubilities provides a robust and widely applicable method for obtaining enantiomerically pure substances, which is of paramount importance in the pharmaceutical industry. Furthermore, its utility extends to asymmetric synthesis as a chiral auxiliary and to other industrial applications in the food and analytical chemistry sectors. The continued exploration of its properties and applications will undoubtedly lead to further advancements in stereoselective synthesis and analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 32634-66-5 [smolecule.com]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Structure and Chirality of di-p-Toluoyl-L-tartaric Acid
This technical guide provides a comprehensive overview of di-p-Toluoyl-L-tartaric acid, a prominent chiral resolving agent. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's structure, chirality, and applications in enantiomeric separation.
Molecular Structure and Chirality
This compound, also known by its IUPAC name (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a derivative of L-tartaric acid.[1] Its structure consists of a central butanedioic acid backbone where the hydroxyl groups at the C2 and C3 positions are esterified with p-toluoyl groups. The inherent chirality of the L-tartaric acid backbone is preserved in this derivative, making it a valuable tool in stereochemistry.[2]
The chirality of the molecule is defined by the stereochemistry at its two chiral centers, C2 and C3. In accordance with the Cahn-Ingold-Prelog (CIP) priority rules, both chiral centers in the L-isomer possess the (R) configuration. Therefore, the full stereochemical descriptor for this compound is (2R,3R).
Caption: Molecular structure of (2R,3R)-di-p-Toluoyl-L-tartaric acid.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its application as a chiral resolving agent, influencing its solubility and the crystallization of its diastereomeric salts.
| Property | Value | Reference |
| IUPAC Name | (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | [1] |
| CAS Number | 32634-66-5 | [1][3] |
| Molecular Formula | C₂₀H₁₈O₈ | [1] |
| Molecular Weight | 386.35 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 169-171 °C | |
| Optical Rotation [α]20/D | -138° (c=1 in ethanol) | |
| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | [5][6] |
Principle of Chiral Resolution
This compound is a highly effective chiral resolving agent, primarily used for the separation of racemic mixtures of basic compounds, such as amines.[2][5] The principle behind its resolving power lies in the formation of diastereomeric salts.
When a racemic mixture of a base (containing both R and S enantiomers) is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed:
-
(R)-Base · (2R,3R)-di-p-Toluoyl-L-tartaric acid
-
(S)-Base · (2R,3R)-di-p-Toluoyl-L-tartaric acid
These diastereomers are not mirror images of each other and, consequently, have different physical properties, most notably different solubilities in a given solvent.[2][7] This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved.[7] After separation, the desired enantiomer of the base can be recovered by treating the isolated diastereomeric salt with a base to break the salt, which also allows for the recovery of the resolving agent.[2]
Experimental Protocol: Resolution of a Racemic Amine
The following is a general experimental protocol for the chiral resolution of a racemic amine using this compound. This protocol can be adapted for specific amines by optimizing the solvent and crystallization conditions.
Materials:
-
Racemic amine
-
(-)-Di-p-Toluoyl-L-tartaric acid
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., NaOH, NaHCO₃) for liberation of the free amine
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) and (-)-di-p-Toluoyl-L-tartaric acid (0.5-1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary, to obtain a clear solution.[7]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[7] Seeding with a small crystal of the desired diastereomeric salt can facilitate this process.
-
For further crystallization, the mixture can be cooled in an ice bath or refrigerator.[7]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., NaOH) to raise the pH and liberate the free amine.
-
Extract the free amine with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be acidified to precipitate the this compound, which can then be collected by filtration, dried, and reused.
-
Caption: Experimental workflow for the chiral resolution of a racemic amine.
Applications
This compound is a versatile and widely used chiral resolving agent in both academic research and industrial processes. Its primary applications include:
-
Pharmaceutical Industry: It is crucial for the separation of enantiomers of active pharmaceutical ingredients (APIs), as different enantiomers of a drug can have significantly different pharmacological activities and toxicological profiles.[7][8] Examples of drugs resolved using derivatives of toluoyl-tartaric acid include Albuterol and Tramadol.[8]
-
Asymmetric Synthesis: It can be used as a chiral auxiliary to introduce stereocenters into a molecule with high stereoselectivity.[2][9]
-
Fine Chemicals and Agrochemicals: The synthesis of various specialty chemicals and agrochemicals often requires enantiomerically pure compounds to ensure their efficacy and safety, where this resolving agent plays a key role.[9]
References
- 1. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Di-p-toluoyl-D-tartaric Acid | 32634-66-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Di Para Toluoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. leapchem.com [leapchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Mechanism of Chiral Recognition by L-Di-p-toluoyltartaric Acid (L-DTTA): A Technical Guide
Abstract
Chiral resolution is a cornerstone of modern pharmaceutical and fine chemical development, where the separation of enantiomers is often a regulatory and functional necessity. L-Di-p-toluoyltartaric acid (L-DTTA), a derivative of L-tartaric acid, stands as a highly effective and widely utilized chiral resolving agent. Its efficacy stems from the fundamental principle of forming diastereomeric salts with racemic compounds, particularly amines, which possess differing physicochemical properties. These differences, most notably in solubility, allow for efficient separation via fractional crystallization. This technical guide provides an in-depth exploration of the core mechanisms of chiral recognition by L-DTTA, detailing the structural basis of this discrimination, summarizing quantitative data from various resolutions, and providing standardized experimental protocols. The content is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules.
The Core Mechanism: Diastereomeric Salt Formation
The primary mechanism by which L-DTTA resolves a racemic mixture is through the formation of diastereomeric salts.[1][2] Enantiomers of a chiral molecule have identical physical properties, making their direct separation challenging.[2][3][4] However, when a racemic mixture, such as a (+/-)-amine, is reacted with an enantiomerically pure resolving agent like L-DTTA, two distinct diastereomeric salts are formed: [(+)-amine][L-DTTA] and [(-)-amine][L-DTTA].[1]
These diastereomers are not mirror images and consequently exhibit different physical properties, including melting points, boiling points, and, most critically for this technique, solubility in a given solvent system.[1][4][5] This disparity in solubility allows one diastereomeric salt to preferentially crystallize from the solution while the other remains in the mother liquor.[1] This process of fractional crystallization is the foundation of the resolution. Following separation, the desired enantiomer of the amine can be recovered, or liberated, from the isolated diastereomeric salt, often by treatment with a base.[5][6]
A crucial aspect of using DTTA is the reciprocal relationship between its enantiomers. If L-(-)-DTTA preferentially crystallizes with the (-)-enantiomer of a specific base, then D-(+)-DTTA will preferentially crystallize with the (+)-enantiomer of that same base, providing a powerful tool for isolating either target enantiomer with high purity.[1]
References
A Comprehensive Technical Guide to the Physical Properties of Di-p-Toluoyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of di-p-Toluoyl-L-tartaric acid (DTTA), a vital chiral resolving agent in the pharmaceutical and chemical industries. This document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these procedures.
Core Physical and Chemical Properties
This compound is a white to off-white or yellow crystalline powder.[1][2][3][4] It is a chiral dicarboxylic acid derivative widely utilized in asymmetric synthesis and the separation of enantiomers.[1][5]
| Property | Value | References |
| Molecular Formula | C₂₀H₁₈O₈ | [1][2][3] |
| Molecular Weight | 386.35 g/mol | [1][2][6] |
| CAS Number | 32634-66-5 | [1][2][3] |
| Appearance | White to off-white or yellow crystalline powder | [1][2][3][4] |
| Melting Point | 165-172 °C | [1][6] |
| 169-171 °C (lit.) | [2][7][8][9][10] | |
| 167-172 °C | [6] | |
| Purity | ≥ 98.0% (HPLC) | [6][11] |
Solubility Profile
The solubility of a compound is a critical parameter in its application, particularly in reaction chemistry and purification processes. This compound exhibits varied solubility across different solvents.
| Solvent | Solubility | References |
| Water | Soluble/Insoluble (Conflicting reports) | [2][3][4][7] |
| Methanol | Slightly Soluble / Soluble in 20% Methanol | [2][4][8][12] |
| Ethanol (B145695) | Slightly Soluble | [2][4][8] |
| Chloroform | Slightly Soluble | [2][4][8] |
| Acetone | Readily Soluble | [5][13] |
| DMSO | 100 mg/mL (258.83 mM) | [14] |
| Nonpolar Solvents | Limited Solubility | [5] |
Optical Properties
As a chiral molecule, the optical rotation of this compound is a defining characteristic, crucial for its role in enantiomeric resolution.
| Parameter | Value | Conditions | References |
| Specific Optical Rotation | -139 ± 3º | c=1% in Methanol, at 20°C | [1] |
| -142º | c=10 in Ethanol | [2][8] | |
| -139º | c=1 in Ethanol | [2][8] | |
| -138º | c=1 in Ethanol, at 20°C | [9][10] | |
| -136° to -143°C | c=1 in Ethanol | [13] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physical properties. The following sections outline standard laboratory procedures.
Melting Point Determination
The melting point of an organic solid is a key indicator of its purity.[15][16] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden this range.[15][16]
Methodology (Capillary Method using a Mel-Temp Apparatus):
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[16][17] The tube is then sealed at one end.[18]
-
Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.[15]
-
Heating: The sample is heated rapidly to determine an approximate melting point.[15] Subsequently, a fresh sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[15][16]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range constitutes the melting point.[15][16]
-
Replicates: The determination should be repeated at least twice to ensure consistency.[15]
Solubility Determination
Understanding a compound's solubility in various solvents is fundamental for its use in synthesis, extraction, and purification.[19][20]
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a series of small test tubes.[19]
-
Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, etc.) is added to each test tube in portions.[19]
-
Mixing: After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds) to facilitate dissolution.[19][20]
-
Observation: The solubility is observed and recorded. A compound is considered soluble if it dissolves completely.[20] If insoluble, further tests in acidic or basic solutions can be performed to identify functional groups.[19][21]
-
Classification: The solubility behavior helps classify the compound based on its polarity and the presence of acidic or basic functional groups.[19][21]
Optical Rotation Measurement
A polarimeter is used to measure the extent to which a chiral compound rotates plane-polarized light.[22][23]
Methodology:
-
Solution Preparation: A solution of this compound is prepared by dissolving a precisely weighed sample in a specific volume of a designated solvent (e.g., ethanol or methanol) to a known concentration (c, in g/mL).[23][24]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up.[23] A blank sample containing only the pure solvent is placed in the polarimeter cell, and the instrument is zeroed.[23][25]
-
Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present.[23][25] The cell is placed in the instrument, and the observed optical rotation (α) in degrees is measured.[23][25] The temperature and the wavelength of the light source (typically the sodium D-line) are also recorded.[25]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters (dm).[22][24]
Workflow and Data Relationships
The determination of the physical properties of this compound follows a logical progression, with each property providing valuable information for subsequent applications.
Caption: Experimental workflow for characterizing this compound.
Spectroscopic Data
While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and FTIR spectra are available for this compound, access to the full datasets often requires subscription to specialized databases.[26][27][28] These techniques are invaluable for confirming the chemical structure and purity of the compound.
This guide provides a foundational understanding of the key physical properties of this compound, equipping researchers and professionals with the necessary data and methodologies for its effective application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 32634-66-5 CAS MSDS ((-)-Di-p-toluoyl-L-tartaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Di Para Toluoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]
- 7. (-)-Di-p-toluoyl-L-tartaric acid 32634-66-5 [mingyuanchemical.com]
- 8. (-)-Di-p-toluoyl-L-tartaric acid CAS#: 32634-66-5 [m.chemicalbook.com]
- 9. (-)-O,O -Di-p-toluoyl- L -tartaric acid 97 32634-66-5 [sigmaaldrich.com]
- 10. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]
- 11. (-)-Di-p-toluoyl-L-tartaric Acid | 32634-66-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. zephyrsynthesis.com [zephyrsynthesis.com]
- 13. leapchem.com [leapchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 17. byjus.com [byjus.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.ws [chem.ws]
- 21. scribd.com [scribd.com]
- 22. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. m.youtube.com [m.youtube.com]
- 26. dev.spectrabase.com [dev.spectrabase.com]
- 27. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5) 1H NMR spectrum [chemicalbook.com]
- 28. dev.spectrabase.com [dev.spectrabase.com]
Navigating the Solubility Landscape of Di-p-Toluoyl-L-tartaric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Di-p-Toluoyl-L-tartaric acid (DTTA) is a cornerstone chiral resolving agent, pivotal in the separation of enantiomers across the pharmaceutical and fine chemical industries. Its efficacy is intrinsically linked to its solubility characteristics in various organic solvents, which dictates the efficiency of diastereomeric salt crystallization. This technical guide provides a comprehensive overview of the solubility of DTTA, presenting available data and outlining experimental protocols for its determination to aid in the optimization of chiral resolution processes.
Understanding Solubility: The Key to Effective Chiral Resolution
The fundamental principle behind chiral resolution using DTTA lies in the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the enantiomers of a racemic compound. The less soluble diastereomer preferentially crystallizes from the solution, allowing for the separation and subsequent isolation of the desired enantiomer. Consequently, a thorough understanding of the solubility of DTTA in a range of organic solvents is paramount for selecting the optimal solvent system for a given resolution.
While specific quantitative solubility data for this compound is not extensively published in readily accessible literature, qualitative descriptions consistently indicate that it is more readily soluble in polar organic solvents. It has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and insoluble in water.
Quantitative Solubility Data of L-tartaric Acid
As a reference point, the following table summarizes the quantitative solubility of the parent compound, L-tartaric acid, in various organic solvents at different temperatures. This data can provide valuable initial guidance for solvent screening when working with its derivative, DTTA.
| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 20 | 58.5 |
| 30 | 66.5 | |
| 40 | 75.0 | |
| Ethanol | 20 | 20.4 |
| 30 | 25.8 | |
| 40 | 32.0 | |
| Acetone | 20 | 1.8 |
| 30 | 2.5 | |
| 40 | 3.5 | |
| Ethyl Acetate | 20 | 0.8 |
| 30 | 1.2 | |
| 40 | 1.7 |
Note: This data is for L-tartaric acid and should be used as an estimation for this compound.
Experimental Protocol for Solubility Determination
A precise determination of DTTA solubility in specific solvents is crucial for process development and optimization. A general gravimetric method for determining solubility is outlined below.
Figure 1. A generalized workflow for determining the solubility of this compound in an organic solvent.
Methodology:
-
Temperature Control: A jacketed glass vessel is used to maintain a constant temperature of the solvent, controlled by a circulating water bath.
-
Equilibration: A known volume of the selected organic solvent is placed in the vessel. An excess amount of this compound is added to the solvent. The mixture is agitated using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal: After stirring, the agitation is stopped, and the undissolved solid is allowed to settle. A filtered sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.
-
Solvent Evaporation: The withdrawn sample is accurately weighed and then transferred to a pre-weighed vial. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
Logical Pathway for Solvent Selection in Chiral Resolution
The selection of an appropriate solvent is a critical step in a successful chiral resolution. The following diagram illustrates the logical considerations for this process.
Figure 2. A decision-making diagram for selecting an optimal solvent system for chiral resolution using this compound.
This guide provides a foundational understanding of the solubility of this compound and its importance in chiral resolution. While comprehensive quantitative data remains a gap in the literature, the provided information on the parent compound and the detailed experimental protocol will empower researchers to systematically determine the necessary solubility parameters for their specific applications, leading to more efficient and successful enantiomeric separations.
synthesis of di-p-Toluoyl-L-tartaric acid from L-tartaric acid
An In-depth Technical Guide to the Synthesis of Di-p-Toluoyl-L-tartaric Acid from L-Tartaric Acid
Introduction
This compound (L-DTTA) is a chiral carboxylic acid derivative widely utilized as a chiral resolving agent in the pharmaceutical and chemical industries.[1] Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, particularly amines, which can then be separated based on their differing solubilities.[1] This allows for the isolation of specific enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of L-DTTA from L-tartaric acid, detailing the reaction mechanism, experimental protocols, and key process parameters.
Synthesis Overview and Reaction Mechanism
The most prevalent method for synthesizing this compound is the esterification of the two hydroxyl groups of L-tartaric acid with p-toluoyl chloride.[1][2] The reaction typically proceeds in two main stages:
-
Esterification to form the Anhydride (B1165640) Intermediate: L-tartaric acid is reacted with at least two equivalents of p-toluoyl chloride in a suitable solvent, such as toluene (B28343).[2][3] This step is often catalyzed by substances like copper sulfate (B86663) or facilitated by an in-situ generation of the acid chloride from p-toluic acid and thionyl chloride.[2][3][4] This reaction forms the intermediate, di-p-toluoyl-L-tartaric anhydride.[3][5]
-
Hydrolysis to the Final Product: The resulting anhydride is then hydrolyzed by the addition of water, which opens the anhydride ring to yield the final this compound.[3][5] The product is then isolated through crystallization, filtration, and drying.
An alternative approach involves preparing p-toluoyl chloride from p-toluic acid and thionyl chloride first, and then reacting it with L-tartaric acid.[4]
Core Reaction Pathway
Caption: Reaction pathway for the synthesis of L-DTTA.
Experimental Protocols
Below are detailed experimental procedures derived from established synthesis methods.
Protocol 1: Two-Step Synthesis via Anhydride Intermediate
This protocol is based on a method using L-tartaric acid and p-toluoyl chloride with a catalyst.[3][6]
Step 1: Esterification to Di-p-toluoyl-L-tartaric Anhydride
-
Charge a reaction vessel with L-tartaric acid (1 part by weight) and toluene (approx. 1.18 parts by volume, e.g., 1L per 0.75kg of tartaric acid).[3]
-
Begin agitation (500-3000 r/min).[3]
-
Add a catalytic amount of copper sulfate (0.001-0.1 parts by weight).[3]
-
Slowly add p-toluoyl chloride (1-3 parts by weight) to the mixture at a rate of 1-10 mL/min.[3]
-
After the addition is complete, continue the reaction under reflux for approximately 6 hours.[3][6]
-
Cool the reaction mixture to 20°C and separate the solid product, di-p-toluoyl-L-tartaric anhydride, via centrifugation or vacuum filtration.[6]
-
Wash the solid with toluene to remove impurities.[6]
Step 2: Hydrolysis to this compound
-
Transfer the obtained anhydride (1 part by weight) to a clean reaction vessel.[5][6]
-
Add water (approx. 1 part by weight) and a small amount of toluene (approx. 0.1 parts by weight).[5]
-
Heat the mixture to 90-100°C and maintain reflux for 5-6 hours to ensure complete hydrolysis.[5][6]
-
After hydrolysis, cool the mixture to initiate crystallization. Seeding with a few crystals of the final product at around 60-65°C can promote controlled crystallization.[5]
-
Continue cooling to room temperature to maximize the precipitation of the product.[5][6]
-
Collect the crystalline product by filtration, wash with cold deionized water, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.[6][7]
Protocol 2: In-Situ Generation of p-Toluoyl Chloride
This method generates the acylating agent within the reaction mixture.[4]
-
Add p-toluic acid (100g), toluene (200g), and N,N-Dimethylformamide (DMF, 2g) as a catalyst to a flask equipped with a reflux condenser.[4]
-
Add thionyl chloride (120g) dropwise.
-
Heat the mixture to reflux for 4 hours to form p-toluoyl chloride.[4]
-
To this reaction mixture, add L-tartaric acid (65g-70g) and continue to reflux for an additional 2-4 hours.[4]
-
After the reaction, cool the mixture to room temperature.
-
Neutralize the mixture with an alkali solution (e.g., sodium hydroxide (B78521) solution).[4]
-
Heat to reflux for approximately 1 hour, then cool to below 20°C to crystallize the product.[4]
-
Filter the crystals, wash twice with the reaction solvent, and dry to obtain the final product.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various reported syntheses.
| Parameter | Protocol 1 (Anhydride Route)[3][5][6] | Protocol 2 (In-Situ Route)[4] |
| Reactants | L-Tartaric Acid, p-Toluoyl Chloride | p-Toluic Acid, Thionyl Chloride, L-Tartaric Acid |
| Catalyst | Copper Sulfate | DMF |
| Solvent | Toluene | Toluene |
| Esterification Temp. | Reflux | Reflux |
| Esterification Time | ~6 hours | ~4 hours (for acid chloride) + 2-4 hours (reaction) |
| Hydrolysis Temp. | 90-100°C (Reflux) | N/A (Hydrolysis occurs during workup) |
| Hydrolysis Time | 5-6 hours | ~1 hour (post-neutralization reflux) |
| Reported Yield | >95% (process yield)[3], 96.1%[5] | 85-87%[4][6] |
General Experimental Workflow
The overall process, from initial reaction to final product purification, follows a logical sequence of chemical and physical separation steps.
Caption: Generalized workflow for the synthesis of L-DTTA.
Purification
For applications requiring very high purity, the crude product can be further purified by recrystallization. A common solvent system for this is a mixture of toluene and acetone.[6] The crude product is dissolved in the heated solvent mixture, followed by cooling to induce crystallization, filtration of the pure crystals, and drying.
Conclusion
The synthesis of this compound from L-tartaric acid is a well-established and efficient process. The primary route involves the formation of a di-p-toluoyl-L-tartaric anhydride intermediate, which is subsequently hydrolyzed to yield the desired product. By carefully controlling reaction parameters such as temperature, time, and reactant stoichiometry, high yields of over 95% can be achieved.[3] The choice between using p-toluoyl chloride directly or generating it in situ offers flexibility depending on the availability of starting materials and desired process simplicity. The resulting L-DTTA is a valuable tool for chiral separations, playing a crucial role in modern synthetic chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 4. CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
A Legacy of Chirality: The Enduring Role of Tartaric Acid and Its Derivatives in Enantiomeric Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to isolate single enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern chemistry and pharmaceutical development. Long before the advent of sophisticated asymmetric synthesis or chiral chromatography, the humble tartaric acid, a naturally occurring dicarboxylic acid found in grapes, played a pivotal role in the very discovery of molecular chirality and continues to be a workhorse for enantiomeric separation. This technical guide delves into the rich history of tartaric acid and its derivatives as resolving agents, presenting key quantitative data, detailed experimental protocols, and a logical framework for their application.
From Pasteur's Foundational Discovery to Modern Resolving Agents: A Historical Perspective
The story of tartaric acid in chiral resolution is inextricably linked with Louis Pasteur's groundbreaking work in the mid-19th century. In 1848, Pasteur, through meticulous observation and manual separation of sodium ammonium (B1175870) tartrate crystals, demonstrated that a racemic mixture is composed of non-superimposable mirror-image molecules, which he termed "dissymmetry."[1][2] This seminal discovery not only laid the foundation for stereochemistry but also introduced the first-ever example of chiral resolution.[3][4]
While Pasteur's mechanical separation was a landmark achievement, it is not a universally applicable method. The true potential of tartaric acid was unlocked with the development of chemical resolution via diastereomeric salt formation. This technique, also pioneered by Pasteur in 1853, relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[5] These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[6][7]
Over the decades, the repertoire of tartaric acid-based resolving agents has expanded significantly. While tartaric acid itself remains effective for many applications, its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and di-p-toluoyl-D-tartaric acid (DPTTA), often provide superior performance in terms of selectivity and the crystallinity of the resulting diastereomeric salts.[4][8] These derivatives, with their bulkier aromatic groups, can enhance the steric and electronic interactions within the diastereomeric salt, leading to greater differences in solubility and more efficient separation.[9]
The selection of the optimal tartaric acid derivative and the reaction conditions, however, can often be a matter of empirical investigation, as subtle changes in the substrate, solvent, and temperature can have a profound impact on the resolution efficiency.[10]
Performance of Tartaric Acid Derivatives in Chiral Resolution: A Quantitative Overview
The efficacy of a chiral resolution is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize the performance of various tartaric acid derivatives in the resolution of different racemic compounds, providing a comparative snapshot of their capabilities.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High | [1][11] |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [1] |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenylethylamine | Isopropanol | ~90 | ~90 | [1] |
| (-)-Tartaric Acid | Racemic Methamphetamine | Methanol | - | - | [3] |
| (+)-Tartaric Acid | (R,S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | - | - | >85 | [12] |
¹F represents the resolution efficiency.
| Resolving Agent Derivative | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [1] |
| Sodium salt of (S,S)-DBTA | Aminodiol | Water | - | 97.7 (after 1h) | [2] |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Racemic Amine | - | - | - | [3] |
| (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Racemic Methamphetamine | Methanol | 79.6 (optical purity) | - | [13] |
| O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | N-methylamphetamine | Supercritical CO₂ | 42 (raffinate) | 82 (raffinate) | [14] |
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Supercritical CO₂ | - | 57.9 | [4] |
| di-p-toluoyl-D-tartrate salt | Racemic Albuterol | - | 38 (R-enantiomer) | 99.5 (after processing) | [15] |
| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | DL-leucine (B559552) | - | - | 91.20 | [16] |
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone experiments in the history and application of tartaric acid derivatives for chiral resolution.
Pasteur's Manual Resolution of Sodium Ammonium Tartrate
This protocol outlines the historical experiment that led to the discovery of molecular chirality.
Materials:
-
Racemic sodium ammonium tartrate
-
Water
-
Microscope
-
Tweezers
Procedure:
-
Prepare a concentrated aqueous solution of racemic sodium ammonium tartrate.
-
Allow the solution to crystallize slowly at a temperature below 28 °C.[2]
-
Carefully observe the resulting crystals under a microscope. Two distinct types of crystals, which are non-superimposable mirror images of each other (hemihedral), will be visible.[1]
-
Using a pair of fine tweezers, manually separate the two types of crystals into two distinct piles.[2]
-
Prepare separate aqueous solutions of the crystals from each pile.
-
Analyze the optical activity of each solution using a polarimeter. One solution will rotate plane-polarized light to the right (dextrorotatory), while the other will rotate it to the left (levorotatory) by an equal magnitude.[1]
Generalized Protocol for Diastereomeric Salt Resolution of a Racemic Amine
This protocol provides a general workflow for the resolution of a racemic amine using an enantiomerically pure tartaric acid derivative.
Materials:
-
Racemic amine
-
Enantiomerically pure tartaric acid or a derivative (e.g., (+)-tartaric acid, (+)-DPTTA)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Base (e.g., NaOH solution)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Heating apparatus (hot plate or water bath)
-
Cooling apparatus (ice bath or refrigerator)
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.[3]
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent.[3]
-
Slowly add the solution of the resolving agent to the amine solution with stirring. An exothermic reaction may be observed.[12]
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[3]
-
For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath.[3] Seeding with a small crystal of the desired diastereomer can also promote crystallization.[1]
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Enantiomerically Enriched Amine:
-
Work-up:
-
Analysis:
-
Determine the yield of the resolved amine.
-
Determine the enantiomeric excess (e.e.) using a suitable analytical technique, such as chiral HPLC or by measuring the specific optical rotation.[3]
-
Visualizing the Logic and Workflow
The following diagrams, generated using the DOT language, illustrate the historical progression of tartaric acid-based resolving agents and the general workflow of a diastereomeric salt resolution.
Conclusion
From its serendipitous role in the discovery of chirality to its continued use in industrial-scale resolutions, tartaric acid and its derivatives have an unparalleled legacy in the field of stereochemistry. The principles established by Pasteur over a century and a half ago remain fundamental to the practical separation of enantiomers. This guide provides a foundation for understanding the historical context, quantitative performance, and practical application of these remarkable resolving agents. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these classical techniques is not just a lesson in history, but a valuable tool in the modern quest for enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Art and Science of Separation: A Technical Guide to Diastereomeric Salt Formation
For Researchers, Scientists, and Drug Development Professionals
In the world of pharmaceuticals and fine chemicals, the ability to isolate a single enantiomer from a racemic mixture is paramount. Diastereomeric salt formation stands as a classical, robust, and scalable technique for achieving this critical separation. This in-depth technical guide delves into the fundamental principles governing this process, offering a comprehensive resource for researchers, scientists, and drug development professionals. From the thermodynamic and kinetic underpinnings to detailed experimental protocols and data analysis, this guide provides the core knowledge required to successfully design, execute, and optimize a diastereomeric salt resolution.
Core Principles: The Foundation of Separation
The resolution of enantiomers via diastereomeric salt formation hinges on a simple yet elegant principle: while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, a pair of diastereomeric salts is formed.[1][2] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[]
The overall process can be broken down into three key stages:
-
Salt Formation: A racemic mixture (e.g., a racemic acid or amine) is reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) to form a mixture of two diastereomeric salts.[2]
-
Fractional Crystallization: Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor.[]
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the salt bond, yielding the desired pure enantiomer and regenerating the resolving agent.[4]
Thermodynamics and Kinetics: The Driving Forces
The success of a diastereomeric salt resolution is governed by both thermodynamic and kinetic factors.
Thermodynamics dictates the equilibrium state of the system, primarily the difference in solubility between the two diastereomeric salts. This solubility difference is a consequence of the different crystal lattice energies of the two diastereomers. A larger difference in solubility generally leads to a more efficient separation. Phase diagrams, particularly ternary phase diagrams (racemate-resolving agent-solvent), are powerful tools for understanding the thermodynamic landscape of a resolution and identifying the optimal conditions for selective crystallization.
Kinetics pertains to the rate at which the crystallization process occurs. In some cases, the less soluble diastereomer may also be the one that crystallizes faster (kinetic resolution). However, in many instances, the system is allowed to reach thermodynamic equilibrium to maximize the yield and purity of the desired diastereomer. Factors such as supersaturation, cooling rate, and agitation play a crucial role in controlling the kinetics of nucleation and crystal growth.[5]
Key Components: Resolving Agents and Solvents
The judicious selection of the resolving agent and the crystallization solvent is the most critical aspect of developing a successful diastereomeric salt resolution.
The Resolving Agent: The Key to Discrimination
A suitable resolving agent should:
-
Be readily available in high enantiomeric purity.
-
Form crystalline salts with the racemate.
-
Lead to a significant difference in the solubility of the resulting diastereomeric salts.
-
Be easily recoverable after the resolution.[2]
The choice of resolving agent is often empirical and requires screening a variety of candidates. Common classes of resolving agents include chiral carboxylic acids for resolving racemic amines, and chiral amines for resolving racemic carboxylic acids.
| Resolving Agent Class | Examples | Typically Used to Resolve |
| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Racemic Amines |
| Chiral Amines | (+)-Cinchonine, (-)-Brucine, (R)-(+)-1-Phenylethylamine, (1R,2S)-(-)-Ephedrine | Racemic Carboxylic Acids |
| Chiral Alcohols | (-)-Menthol (after derivatization) | Racemic Acids (via ester formation) |
| Other | (1S)-(+)-10-Camphorsulfonic acid | Racemic Bases |
This table provides a general guideline; the effectiveness of a resolving agent is highly substrate-dependent.
The Solvent: The Medium for Separation
The solvent plays a multifaceted role in diastereomeric salt resolution:
-
Solubility Differential: The primary function of the solvent is to maximize the solubility difference between the two diastereomeric salts.[6]
-
Crystal Habit: The solvent can influence the shape and size of the crystals, which can impact filtration and washing efficiency.
-
Nucleation and Growth: The solvent affects the rates of nucleation and crystal growth.
A systematic screening of different solvents and solvent mixtures is essential to identify the optimal conditions for crystallization.
Experimental Protocols: From Screening to Scale-Up
A successful diastereomeric salt resolution typically involves a systematic experimental approach, starting with small-scale screening and progressing to larger-scale preparative resolution.
Protocol for Screening of Resolving Agents and Solvents
This protocol outlines a general procedure for the initial screening to identify a promising resolving agent and solvent system.
Materials:
-
Racemic compound
-
A selection of chiral resolving agents (see Table 1)
-
A variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Multi-well plate (e.g., 96-well plate) or small vials
-
Heating and stirring capabilities
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the racemic compound and each resolving agent at a known molar concentration in a suitable solvent (e.g., methanol).
-
Salt Formation: In each well or vial, combine a specific volume of the racemic compound stock solution with an equimolar amount of a resolving agent stock solution.
-
Solvent Evaporation: Gently evaporate the solvent from the wells/vials to obtain the dry diastereomeric salt mixture.
-
Crystallization Screening: To each well/vial containing the dried salts, add a different crystallization solvent or solvent mixture.
-
Induce Crystallization: Seal the plate/vials and subject them to a controlled temperature profile (e.g., heating to dissolve the salts followed by slow cooling) to induce crystallization.
-
Analysis:
-
Visually inspect the wells/vials for the presence of crystalline material.
-
Carefully isolate the solid from promising wells/vials.
-
Liberate the enantiomer from the isolated salt by treatment with acid or base.
-
Determine the enantiomeric excess (ee) of the crystalline material and the mother liquor using chiral HPLC.
-
Protocol for Preparative Scale Fractional Crystallization
Once an effective resolving agent and solvent system have been identified, the process can be scaled up.
Materials:
-
Racemic compound
-
Selected chiral resolving agent
-
Optimal crystallization solvent
-
Reaction vessel with heating, cooling, and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution and Salt Formation: In the reaction vessel, dissolve the racemic compound and the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the chosen solvent, heating as necessary to achieve complete dissolution.
-
Crystallization: Slowly cool the solution according to a predetermined cooling profile while stirring. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization and improve selectivity.
-
Isolation: Once crystallization is complete, isolate the solid diastereomeric salt by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified diastereomeric salt in a vacuum oven.
-
Liberation of Enantiomer: Dissolve the purified salt in a suitable solvent and add an acid or base to break the salt and liberate the pure enantiomer.
-
Extraction and Purification: Extract the liberated enantiomer into an appropriate organic solvent, wash to remove any residual resolving agent, dry the organic layer, and remove the solvent to obtain the final product.
Data Presentation and Analysis
The efficiency of a diastereomeric salt resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee).
Quantitative Data Summary
The following tables provide examples of quantitative data that are crucial for evaluating and optimizing a resolution process.
Table 1: Common Chiral Resolving Agents and Their Applications
| Resolving Agent | Type | Common Applications (Resolution of...) |
| (+)-Tartaric Acid | Acid | Racemic amines |
| (-)-Mandelic Acid | Acid | Racemic amines |
| (1S)-(+)-10-Camphorsulfonic Acid | Acid | Racemic amines and other bases |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Acid | Racemic amines, amino acids |
| (R)-(+)-1-Phenylethylamine | Base | Racemic carboxylic acids |
| (-)-Brucine | Base | Racemic acids |
| (+)-Cinchonine | Base | Racemic acids |
Table 2: Representative Solubility Data of a Diastereomeric Salt Pair
| Solvent | Solubility of Diastereomer 1 (g/100mL) | Solubility of Diastereomer 2 (g/100mL) | Solubility Ratio (Diastereomer 2 / Diastereomer 1) |
| Methanol | 5.2 | 8.9 | 1.7 |
| Ethanol | 2.1 | 5.5 | 2.6 |
| Isopropanol | 0.8 | 3.2 | 4.0 |
| Acetone | 0.5 | 2.8 | 5.6 |
| Ethyl Acetate | 0.2 | 1.5 | 7.5 |
Note: This is illustrative data. Actual solubilities are highly dependent on the specific diastereomeric salts and temperature.
Determination of Enantiomeric Excess (ee)
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of the resolved product.
General Chiral HPLC Protocol:
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column suitable for the analyte.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of solvents (e.g., hexane/isopropanol) that provides good separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: A wavelength at which the analyte has strong UV absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Process: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in diastereomeric salt formation.
Caption: General experimental workflow for chiral resolution.
Caption: Logical workflow for screening resolving agents and solvents.
Conclusion
Diastereomeric salt formation remains a powerful and industrially relevant method for the resolution of racemic mixtures. A thorough understanding of the underlying principles of thermodynamics and kinetics, coupled with a systematic approach to the selection of resolving agents and solvents, is crucial for success. This guide provides a foundational framework for researchers and professionals in the field, empowering them to design and execute efficient and effective chiral resolutions. By combining theoretical knowledge with meticulous experimental practice, the art and science of diastereomeric salt formation can be mastered to yield enantiomerically pure compounds of the highest quality.
References
An In-depth Technical Guide to Di-p-Toluoyl-L-tartaric Acid (CAS 32634-66-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) is a chiral carboxylic acid derivative widely utilized as a resolving agent in the pharmaceutical and fine chemical industries. Its ability to separate enantiomers, particularly of racemic amines, through the formation of diastereomeric salts makes it an invaluable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and mechanism of action of di-p-Toluoyl-L-tartaric acid.
Physicochemical Properties and Quality Specifications
This compound is a white to off-white crystalline powder.[1] Its properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 32634-66-5 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₈ | [2][3] |
| Molecular Weight | 386.35 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 166-172 °C | [2] |
| Optical Rotation | [α]D²⁰ = -138° (c=1 in ethanol) | [3] |
| Solubility | Soluble in methanol (B129727) and ethanol; sparingly soluble in water. | [1][4] |
Table 2: Quality Specifications
| Parameter | Specification | Reference(s) |
| Purity (HPLC) | ≥ 99% | [2] |
| Water Content (Karl Fischer) | Anhydrous: ≤ 1.0%; Monohydrate: 4.5 – 5.5 % | [4] |
| Storage | Store at 0-8 °C. | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound involves the esterification of L-tartaric acid with p-toluoyl chloride. An alternative approach generates the p-toluoyl chloride in situ from p-toluic acid and thionyl chloride.
Experimental Protocol: Synthesis from L-tartaric acid and p-toluenesulfonyl chloride
This protocol is adapted from a reported laboratory procedure.
Materials:
-
L-tartaric acid
-
Copper sulfate (B86663)
-
p-toluenesulfonyl chloride
-
Water
Procedure:
-
In a 1000 mL three-neck flask, suspend 150g of L-tartaric acid in 200 mL of toluene with stirring.
-
Add 1.5 g of copper sulfate to the mixture.
-
Over a period of 3 hours, add 330 g of p-toluenesulfonyl chloride dropwise.
-
Continue the reaction for 6 hours.
-
Transfer the reaction mixture to a centrifuge and filter to obtain L-p-toluoyl-L-tartaric acid anhydride (B1165640) (yield: 497.3 g).
-
In a 2000 mL three-neck flask, combine the 497.3 g of the anhydride with 497.3 g of water and 497.3 g of toluene.
-
Heat the mixture to reflux for 5 hours.
-
Cool the mixture to room temperature and filter to obtain (-)-Di-p-toluoyl-L-tartaric acid (yield: 76.7 g).
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of (-)-Di-p-Toluoyl-L-tartaric acid.
Application in Chiral Resolution
This compound is a highly effective resolving agent for racemic mixtures of amines. The principle of this resolution lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[5]
Experimental Protocol: Chiral Resolution of Racemic Methamphetamine
This protocol is adapted from a patented procedure.[5]
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-L-tartaric acid
-
Methanol
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Chloroform
Procedure:
-
Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-L-tartaric acid in 4 cm³ of methanol.
-
Add the tartaric acid solution to the methamphetamine solution.
-
-
Crystallization:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Keep the mixture at 5°C for 2 hours to facilitate crystallization.
-
-
Isolation:
-
Filter the precipitated salt and dry it.
-
-
Liberation of L-methamphetamine:
-
Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.
-
Extract the aqueous solution three times with 20 cm³ portions of chloroform.
-
-
Work-up:
-
Combine the organic phases, dry them over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield L-methamphetamine as a colorless oil (Yield: 1.5 g).[5]
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring the specific rotation.[5]
-
Diagram 2: Chiral Resolution Workflow
Caption: General workflow for the chiral resolution of a racemic amine.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals include those for the aromatic protons of the p-toluoyl groups, the methyl protons of the toluoyl groups, and the methine protons of the tartaric acid backbone.
¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the methine carbons of the tartaric acid backbone, and the methyl carbons. A representative set of ¹³C NMR chemical shifts in CDCl₃ has been reported.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | ~1725 |
| C=O stretch (carboxylic acid) | ~1700 |
| C=C stretch (aromatic) | 1600-1475 |
Full spectra are available for viewing in chemical databases such as those provided by ChemicalBook and SpectraBase.[6][7]
Mechanism of Chiral Recognition
The primary mechanism of chiral resolution by this compound is the formation of diastereomeric salts with distinct physicochemical properties, most notably different solubilities.[5] The chiral recognition is a result of the three-dimensional arrangement of the interacting molecules in the crystal lattice.
The formation of these diastereomeric salts involves a combination of intermolecular forces, including:
-
Ionic Interactions: The acidic carboxylic acid groups of the tartaric acid derivative interact with the basic amine to form a salt.
-
Hydrogen Bonding: The hydroxyl and carbonyl groups of the tartaric acid derivative can participate in hydrogen bonding with the amine and with each other.
-
π-π Stacking: The aromatic rings of the p-toluoyl groups can engage in π-π stacking interactions.
-
Steric Repulsion: The bulky p-toluoyl groups create a specific chiral environment that leads to different steric interactions with the two enantiomers of the amine.
These interactions lead to a more stable, less soluble crystal lattice for one diastereomer, allowing it to be selectively crystallized from the solution. X-ray crystallography studies of diastereomeric salts have provided insights into the specific intermolecular interactions that govern chiral recognition.
Diagram 3: Conceptual Model of Chiral Recognition
Caption: Conceptual model of chiral recognition by L-DTTA.
Conclusion
(-)-Di-p-toluoyl-L-tartaric acid is a robust and widely used chiral resolving agent. Its effectiveness stems from the formation of diastereomeric salts with significantly different solubilities, enabling efficient separation through fractional crystallization. This guide has provided key technical information, including physicochemical properties, synthesis and application protocols, and an overview of its spectroscopic characteristics and mechanism of chiral recognition, to support its use in research and development.
References
- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid(32634-68-7) 13C NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. Intermolecular chiral recognition probed by enantiodifferential excited-state quenching kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-depth Technical Guide to the Stability and Storage of L-DTTA Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) powder. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of L-DTTA for its use as a chiral resolving agent and in other applications.
Physicochemical Properties of L-DTTA
L-DTTA is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of L-DTTA
| Property | Value | Reference(s) |
| Chemical Name | (-)-O,O'-Di-p-toluoyl-L-tartaric acid | [1][2] |
| Synonyms | L-(-)-DTTA, Di-p-toluyl-L-tartaric acid | [2] |
| CAS Number | 32634-66-5 | [1] |
| Molecular Formula | C₂₀H₁₈O₈ | [1] |
| Molecular Weight | 386.35 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [3][4] |
| Melting Point | 169-171 °C | [2] |
| Solubility | Sparingly soluble in water. Soluble in ethanol (B145695) and acetone. Slightly soluble in chloroform (B151607) and methanol. | [4] |
| Optical Activity | [α]20/D −138°, c = 1 in ethanol |
Recommended Storage and Handling Conditions
To ensure the long-term stability of L-DTTA powder, the following storage and handling conditions are recommended:
-
Temperature: Store in a cool, dry place.[5] Some sources recommend storage below +30°C, while for long-term storage, refrigerated temperatures are advisable.[2][4]
-
Humidity: L-DTTA is sensitive to moisture and can be hygroscopic.[5] It should be stored in a tightly closed container in a dry environment to prevent water absorption, which could lead to hydrolysis of the ester linkages.
-
Light: Protect from light. Photostability studies should be conducted to determine the extent of degradation upon light exposure.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3][5]
-
Handling: Handle in a well-ventilated area.[5] Use appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye irritation. Do not breathe dust.
Stability Profile of L-DTTA Powder
While specific long-term stability data for L-DTTA powder is not extensively published, a comprehensive stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines. This program should include forced degradation studies, as well as long-term and accelerated stability studies.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for establishing the stability-indicating nature of analytical methods.[6] The recommended stress conditions for L-DTTA powder are summarized in Table 2.
Table 2: Illustrative Forced Degradation Conditions for L-DTTA Powder
| Stress Condition | Proposed Experimental Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation expected due to hydrolysis of the ester bonds. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid degradation expected due to base-catalyzed hydrolysis of the ester bonds. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To be determined; potential for oxidation is considered low but should be tested. |
| Thermal Degradation | 80°C for 48 hours | Potential for degradation, depending on the melting point and intrinsic thermal stability. |
| Photostability | ICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter) | To be determined; necessary to assess light sensitivity. |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies provide data to establish a re-test period or shelf life for the substance.[7] Table 3 outlines the conditions for these studies as per ICH guidelines.
Table 3: Long-Term and Accelerated Stability Study Conditions for L-DTTA Powder
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate L-DTTA from its degradation products and to quantify any decrease in its purity over time.[8][9]
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve L-DTTA powder in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Protocol:
-
Sample Preparation: Prepare a stock solution of L-DTTA in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl and heat at 60°C. Withdraw samples at appropriate time points, neutralize with NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH and keep at room temperature. Withdraw samples, neutralize with HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ and keep at room temperature. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid L-DTTA powder in a temperature-controlled oven at 80°C. Withdraw samples at various time points, dissolve in the mobile phase, and analyze by HPLC.
-
Photostability Testing: Expose the solid L-DTTA powder to light conditions as specified in ICH Q1B. At the end of the exposure period, dissolve the sample in the mobile phase and analyze by HPLC. A control sample should be protected from light.
Long-Term and Accelerated Stability Study Protocol
Protocol:
-
Batch Selection: Use at least three primary batches of L-DTTA powder for the study.
-
Container Closure System: Store the powder in well-sealed, non-reactive containers that are representative of the proposed packaging.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.
-
Testing: At each time point, withdraw samples and test for appearance, assay, and degradation products using the validated stability-indicating HPLC method. Other tests such as moisture content may also be included.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comprehensive stability study of L-DTTA powder.
Potential Degradation Pathway
Given the presence of two ester functional groups, a primary degradation pathway for L-DTTA is likely to be hydrolysis, which can be catalyzed by acid or base. This would result in the cleavage of one or both p-toluoyl groups to form p-toluic acid and the corresponding mono- or di-deacylated tartaric acid derivative.
Conclusion
The stability of L-DTTA powder is critical for its effective use. Adherence to recommended storage conditions—cool, dry, and protected from light—is paramount. A robust stability testing program, guided by ICH principles and employing validated analytical methods, is necessary to fully characterize its stability profile and establish an appropriate re-test period. The information and protocols provided in this guide serve as a comprehensive resource for ensuring the quality and integrity of L-DTTA in research and development settings.
References
- 1. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Primary Amines with L-Di-p-toluoyltartaric Acid (L-DTTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory bodies often mandate the development of enantiomerically pure drugs. One of the most robust and widely employed methods for the chiral resolution of racemic primary amines is the formation of diastereomeric salts using a chiral resolving agent.
L-Di-p-toluoyltartaric acid (L-DTTA), a derivative of naturally occurring L-tartaric acid, is a highly effective chiral resolving agent for a broad range of primary amines. Its efficacy lies in its ability to form stable, crystalline diastereomeric salts with amines, which often exhibit substantial differences in solubility, enabling their separation by fractional crystallization.[1][2] This document provides detailed application notes and protocols for the chiral resolution of primary amines using L-DTTA.
Principle of the Method
The chiral resolution of a racemic primary amine with L-DTTA is based on the formation of two diastereomeric salts with different physical properties.[1][2] The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with an enantiomerically pure L-DTTA in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: ((R)-amine)-(L-DTTA) and ((S)-amine)-(L-DTTA).
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent.[1] By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution. This salt is then isolated by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated, diastereomerically pure salt is treated with a base (e.g., sodium hydroxide) to neutralize the L-DTTA and liberate the free, enantiomerically enriched amine. The amine is then extracted from the aqueous solution using an organic solvent.
Quantitative Data Summary
The success of a chiral resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired amine enantiomer. The following table summarizes representative quantitative data for the chiral resolution of various primary amines using L-DTTA. It is important to note that the optimal conditions (solvent, temperature, stoichiometry) are highly substrate-dependent and often require empirical optimization.
| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| Methamphetamine | (-)-DTTA | 2:1 | Methanol | Not Specified | Not Specified | [1] |
| N-methylamphetamine | DPTTA | 4:1 | Supercritical CO₂ | 42 (Raffinate Yield) | 82 | [1] |
| trans-2-benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not Specified | Not Specified | 92 | >95 | [3] |
| 1-Phenylethylamine | (+)-DTTA | Not Specified | Isopropanol-water (50:50 wt%) | Not Specified | 55.2 (at C=0.35) | [4] |
Note: The theoretical maximum yield for the resolution of a racemic mixture is 50% for a single enantiomer. Actual yields may be lower due to losses during crystallization and work-up.[1]
Experimental Protocols
The following are detailed, generalized protocols for the chiral resolution of a primary amine using L-DTTA.
Protocol 1: General Procedure for Chiral Resolution
Materials:
-
Racemic primary amine
-
L-Di-p-toluoyltartaric acid (L-DTTA)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution and Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve L-DTTA (0.5 to 1.0 equivalent) in the same solvent, warming gently if necessary to achieve complete dissolution.[1]
-
Slowly add the L-DTTA solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.[1]
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.[1] Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.[1]
-
Allow the crystallization to proceed for a period of 1 to 24 hours, depending on the specific amine and solvent system.
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10), which will liberate the free amine.[1]
-
Transfer the aqueous solution to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated amine from the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) three times.[1]
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield of the resolved amine.
-
Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography (GC), or by measuring the specific optical rotation.[3]
-
Protocol 2: Example Resolution of Racemic Methamphetamine
This protocol is adapted from a patented procedure for the resolution of racemic methamphetamine.[1]
Materials:
-
Racemic methamphetamine (3.0 g, 0.02 mol)
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid (equivalent to L-DTTA for resolving the L-enantiomer) (3.9 g, 0.01 mol)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Chloroform
Procedure:
-
Salt Formation:
-
Dissolve 3.0 g of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate flask, dissolve 3.9 g of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.
-
Add the tartaric acid solution to the methamphetamine solution.
-
-
Crystallization:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Keep the mixture at 5°C for 2 hours to promote crystallization.
-
-
Isolation:
-
Filter the precipitated salt and dry it.
-
-
Liberation of L-methamphetamine:
-
Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.
-
Extract the aqueous solution three times with 20 cm³ portions of chloroform.
-
-
Work-up:
-
Combine the organic phases, dry them, and evaporate the solvent to yield L-methamphetamine as a colorless oil. The reported yield is 1.5 g.[1]
-
Visualizations
Chemical Principle of Chiral Resolution
Caption: Formation of diastereomeric salts.
Experimental Workflow for Chiral Resolution
Caption: General experimental workflow.
Conclusion
The chiral resolution of primary amines using L-di-p-toluoyltartaric acid is a powerful and versatile technique for obtaining enantiomerically pure compounds. The success of this method relies on the formation of diastereomeric salts with differential solubilities, allowing for their separation by fractional crystallization. The protocols provided herein offer a comprehensive guide for researchers and professionals. However, it is crucial to recognize that optimization of solvent, temperature, and stoichiometry is often necessary to achieve high yields and enantiomeric purities for a specific primary amine.
References
Application Notes and Protocols for Diastereomeric Crystallization using Di-p-Toluoyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric crystallization is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, making the production of single-enantiomer drugs a critical regulatory and safety requirement. Di-p-Toluoyl-L-tartaric acid (L-DTTA) is a highly effective and widely used chiral resolving agent, particularly for the resolution of racemic amines.
The principle of this method lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as L-DTTA, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated salt liberates the desired enantiomerically enriched compound.
These application notes provide a detailed protocol for the chiral resolution of racemic compounds using this compound, supported by quantitative data and a visual representation of the experimental workflow.
Principle of the Method
The chiral resolution process using L-DTTA involves two primary stages:
-
Diastereomeric Salt Formation: A racemic amine ((R/S)-amine) is reacted with an enantiomerically pure form of di-p-Toluoyl-tartaric acid (L-DTTA). This acid-base reaction results in the formation of a mixture of two diastereomeric salts: ((R)-amine)-(L-DTTA) and ((S)-amine)-(L-DTTA).[1]
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a selected solvent.[1] The less soluble diastereomer selectively crystallizes out of the solution upon cooling or solvent evaporation, while the more soluble diastereomer remains in the mother liquor.
-
Liberation of the Enantiomer: The isolated, purified diastereomeric salt is then treated with a base to neutralize the tartaric acid derivative and liberate the free, enantiomerically enriched amine.[2][3]
Experimental Protocols
This section details the general procedure for diastereomeric crystallization. Specific parameters such as solvent choice, temperature, and stoichiometry may require optimization for different substrates.
Materials
-
Racemic compound (e.g., amine)
-
(-)-Di-p-Toluoyl-L-tartaric acid (L-DTTA)[4]
-
Suitable solvent (e.g., methanol, ethanol, acetonitrile/isopropanol mixture)[1][5]
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., sodium sulfate)
General Procedure
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolution: In a suitable flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of the selected solvent. Gentle heating may be applied to facilitate dissolution.[1][2]
-
In a separate flask, dissolve (-)-Di-p-Toluoyl-L-tartaric acid (0.5 - 1.0 equivalent) in the same solvent, again using gentle heat if necessary.[1][2]
-
Salt Formation: Slowly add the L-DTTA solution to the solution of the racemic compound with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator or an ice bath can be employed to maximize the yield.[1][2] Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.[1]
-
Allow the mixture to stir at room temperature for a designated period (e.g., overnight) to ensure complete crystallization.[3]
2. Isolation and Purification of the Diastereomeric Salt:
-
Filtration: Collect the precipitated crystals by vacuum filtration.[2][3]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1][2]
-
Drying: Dry the purified diastereomeric salt under vacuum to a constant weight.[1]
3. Liberation of the Free Enantiomer:
-
Dissolution and Neutralization: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).[3]
-
Add an aqueous base solution (e.g., 2 M NaOH) dropwise with stirring until the aqueous layer becomes basic (pH > 10). This neutralizes the L-DTTA and liberates the free amine.[1][3]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.[1][3]
-
Washing and Drying: Combine the organic extracts and wash with water to remove any residual base. Dry the organic layer over an anhydrous drying agent.[3]
-
Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched product.[3]
4. Analysis:
-
Determine the yield of the resolved enantiomer.
-
Measure the enantiomeric excess (e.e.) using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.[1]
Quantitative Data Summary
The success of a diastereomeric resolution is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes results from specific examples found in the literature.
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:Agent:Acid) | Yield | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| trans-2-benzylaminocyclohexanol | This compound | Not Specified | 1.0 : 0.6 : 0.4 (HCl) | 92% | 99.5% de | [6] |
| Albuterol | di-p-toluoyl-D-tartaric acid | Not Specified | Not Specified | 38% (R-enantiomer) | 99.5% optical purity | [7] |
| 4-cyano-1-aminoindane | This compound | Methanol | Not Specified | Not Specified | Up to 96% ee | [8] |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the diastereomeric crystallization process, the following workflow diagram has been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Application Notes and Protocols for Asymmetric Synthesis Using L-DTTA as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: L-DTTA in Asymmetric Synthesis - A Clarification
In the field of stereochemistry, the precise control of chirality is paramount for the synthesis of enantiomerically pure compounds, particularly in drug development where different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] Two key strategies for achieving enantiomeric purity are the use of chiral auxiliaries and chiral resolving agents .
A chiral auxiliary is a stereogenic group that is temporarily and covalently incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction through steric hindrance before being cleaved and recovered. In contrast, a chiral resolving agent is an enantiomerically pure compound that separates a racemic mixture by forming a pair of diastereomers, typically through non-covalent interactions like salt formation.[3] These diastereomers, having different physical properties such as solubility, can then be separated by methods like fractional crystallization.[3][4]
While the topic specifies using L-DTTA ((-)-Di-p-toluoyl-L-tartaric acid) as a chiral auxiliary, a thorough review of the chemical literature indicates that its primary and well-documented role in asymmetric synthesis is as a chiral resolving agent .[5][6] It is exceptionally effective at separating racemic mixtures of bases, such as amines, through the formation of diastereomeric salts.[7] These application notes will therefore focus on the principles, applications, and detailed protocols for using L-DTTA in this capacity.
Application Notes
Principle of Chiral Resolution via Diastereomeric Salt Formation
The resolution of a racemic base with L-DTTA is predicated on an acid-base reaction that forms a pair of diastereomeric salts:
-
(R)-Base + (L)-DTTA → (R)-Base·(L)-DTTA Salt
-
(S)-Base + (L)-DTTA → (S)-Base·(L)-DTTA Salt
These diastereomeric salts are not mirror images and thus possess different physical properties, including crystal lattice energies and solubilities in various solvents.[4] By exploiting these solubility differences, one diastereomer can be selectively crystallized from the solution, leaving the other in the mother liquor.[7] The success of the resolution is highly dependent on factors such as the choice of solvent, temperature, and concentration.[8]
Scope and Applications
L-DTTA and its enantiomer, D-DTTA, are highly effective for the resolution of a wide range of racemic compounds, most notably:
-
Primary, Secondary, and Tertiary Amines: This is the most common application, with numerous examples in pharmaceutical synthesis.[1][7]
-
Amino Acids and their Derivatives: Chiral resolution provides a practical route to enantiomerically pure amino acids.[9]
A key advantage of this method is its scalability and cost-effectiveness, making it suitable for industrial applications.[6]
Quantitative Data from Representative Resolutions
The efficiency of chiral resolution is typically measured by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the isolated product. The following tables summarize data from published resolution procedures.
Table 1: Resolution of (±)-Tramadol with DTTA Enantiomers [5][10][11]
| Racemic Compound | Resolving Agent | Solvent | Isolated Salt | Yield | Diastereomeric Excess (d.e.) | Final e.e. of Amine |
| (±)-Tramadol | L-(-)-DTTA | Ethanol | (-)-Tramadol·L-DTTA | ~47% | 97% (initial), >99.5% (reslurried) | >99.5% for (-)-Tramadol |
| (±)-Tramadol | D-(+)-DTTA | Ethanol | (+)-Tramadol·D-DTTA | 81% | >99.5% | >99.5% for (+)-Tramadol |
Table 2: Resolution of Other Racemic Compounds
| Racemic Compound | Resolving Agent | Solvent | Isolated Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| (±)-Leucine | D-(+)-DTTA | Water/Ethanol | D-Leucine·D-DTTA | - | 91.20% (after multi-stage crystallization) | [9] |
| (±)-Ibuprofen | L-(-)-DTTA | Isopropanol | (R)-(-)-Ibuprofen·L-DTTA | - | - | [6] |
| Axially Chiral Nicotinamide | L-(-)-DBTA* | Chloroform | (aS)-Nicotinamide·L-DBTA | - | 75-83% | [12] |
*Note: DBTA (Dibenzoyltartaric Acid) is a related tartaric acid derivative, demonstrating the broader utility of this class of resolving agents.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the resolution of a racemic amine using L-DTTA. Optimization of solvent, temperature, and stoichiometry is often required for specific substrates.
1. Materials and Equipment:
-
Racemic amine
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol)[4]
-
Aqueous base (e.g., 2 M NaOH or KOH)[4]
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)[4]
-
Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus (Büchner funnel)
-
Analytical equipment for purity assessment (e.g., Chiral HPLC, polarimeter)
2. Procedure:
-
Step 2.1: Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol). The volume should be sufficient to ensure complete dissolution, potentially with gentle heating.
-
In a separate flask, dissolve L-DTTA (typically 0.5 to 1.0 equivalent) in the same solvent.[7] The use of sub-stoichiometric amounts of the resolving agent can sometimes improve the efficiency.
-
Slowly add the L-DTTA solution to the stirred amine solution at room temperature or slightly elevated temperature.[11]
-
-
Step 2.2: Crystallization and Isolation:
-
Allow the resulting mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a previously obtained crystal can facilitate this process.
-
Age the slurry, often with slow stirring, for a period ranging from a few hours to overnight to allow the crystallization to reach equilibrium.[11]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Step 2.3: (Optional) Recrystallization for Purity Enhancement:
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.[11] This is a critical step to achieve high enantiomeric excess (>99%).
-
-
Step 2.4: Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
With vigorous stirring, add an aqueous base (e.g., 2 M NaOH) dropwise until the solution becomes basic (pH > 10), which neutralizes the L-DTTA and liberates the free amine.[4]
-
Extract the free amine into an appropriate organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Step 2.5: Analysis:
-
Determine the yield and assess the enantiomeric excess (e.e.) of the final product using an appropriate analytical technique, such as chiral HPLC.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. AU747431B2 - Process for the resolution of tramadol - Google Patents [patents.google.com]
- 12. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) [mdpi.com]
Application Notes and Protocols for the Enantiomeric Separation of Racemic Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of enantiomers from racemic mixtures of basic compounds is a critical process in the pharmaceutical and chemical industries. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, robust and efficient methods for their separation and analysis are essential for drug development, quality control, and regulatory compliance. This document provides detailed application notes and protocols for the enantiomeric separation of racemic bases, focusing on three widely used techniques: diastereomeric salt formation, High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, and Supercritical Fluid Chromatography (SFC).
Introduction to Enantiomeric Separation
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] They possess identical physical and chemical properties in an achiral environment, which makes their separation challenging.[2] The separation of a racemate (a 50:50 mixture of two enantiomers) into its individual enantiomers is known as chiral resolution.[3] The most common strategies for chiral resolution involve converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques, or by using a chiral environment that interacts differently with each enantiomer.[4][5]
Diastereomeric Salt Formation
This classical resolution method involves reacting a racemic base with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][6] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols
Protocol 2.1: Screening of Chiral Resolving Agents and Solvents
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the racemic base in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare 0.1 M stock solutions of various chiral resolving acids (see Table 1) in the same solvent.[2]
-
-
Salt Formation:
-
In separate vials, mix equal molar equivalents of the racemic base stock solution with each chiral resolving agent stock solution.
-
Evaporate the solvent to obtain the diastereomeric salt mixture.
-
-
Crystallization Screening:
-
To each vial containing a dried diastereomeric salt mixture, add a small amount of a screening solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof).
-
Heat the vials to dissolve the salts, then allow them to cool slowly to room temperature.
-
Observe the formation of crystals. The ideal solvent will selectively crystallize one diastereomer, leaving the other in solution.
-
Table 1: Common Chiral Resolving Agents for Racemic Bases
| Chiral Resolving Agent | Type |
| (+)-Tartaric Acid | Acidic |
| (-)-Tartaric Acid | Acidic |
| (+)-Camphor-10-sulfonic acid | Acidic |
| (-)-Camphor-10-sulfonic acid | Acidic |
| (-)-Mandelic Acid | Acidic |
| (+)-Mandelic Acid | Acidic |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Acidic |
Protocol 2.2: Preparative Scale Resolution
-
Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic base (1.0 equivalent) and the selected chiral resolving agent (0.5 to 1.0 equivalent) in the optimal solvent identified during screening.[2] Heat the mixture to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then optionally cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The collected solid is the less soluble diastereomeric salt.
-
Enantiomer Regeneration:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH with a strong base (e.g., NaOH or KOH) to deprotonate the chiral acid and liberate the free enantiomer of the base.[2]
-
Extract the pure enantiomer with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8]
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols
Protocol 3.1: Analytical Chiral HPLC
-
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile for the separation of basic compounds.[7][9] Cyclofructan-based CSPs are also very effective, particularly in polar organic mode.[10]
-
Mobile Phase Preparation:
-
Normal Phase: A typical mobile phase consists of hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[8][9] For basic analytes, add a small amount (0.1-0.5%) of a basic additive like diethylamine (B46881) (DEA) or butylamine (B146782) (BA) to improve peak shape.[7][8]
-
Reversed Phase: Use a mixture of water (often with a buffer) and an organic modifier like acetonitrile (B52724) or methanol.[11]
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with a small amount of an alcohol modifier and additives.[10]
-
-
Sample Preparation: Dissolve the racemic base in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis under isocratic or gradient conditions.
-
Detect the enantiomers using a UV detector at an appropriate wavelength.
-
Table 2: Exemplary Chiral HPLC Conditions for Racemic Bases
| Racemic Base | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| 1-Phenylethylamine | Chiralcel® OD-H (Cellulose) | Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 254 |
| Propranolol | Chiralpak® AD (Amylose) | Hexane/Ethanol/DEA (80:20:0.1) | 0.8 | 290 |
| Metoprolol | Larihc® CF6-P (Cyclofructan) | ACN/Methanol/TFA/TEA (90:10:0.3:0.2) | 1.5 | 275 |
| Amphetamine | Chiralpak® IA (Amylose) | Heptane/Ethanol/BA (90:10:0.1) | 1.0 | 254 |
Data synthesized from multiple sources for illustrative purposes.[7][8][10]
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[12] It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative for chiral separations.[12]
Experimental Workflow for Chiral SFC
Caption: General Workflow for Chiral SFC Separation.
Experimental Protocols
Protocol 4.1: Chiral SFC Method Development
-
Column Selection: Polysaccharide-based CSPs are widely used and highly effective in SFC.[13]
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
A polar organic solvent, typically an alcohol like methanol, ethanol, or isopropanol, is used as a co-solvent or modifier.[13]
-
For basic compounds, a basic additive such as isopropylamine (B41738) or diethylamine is usually added to the modifier at a concentration of 0.1-2% to improve peak shape and resolution.[14]
-
-
System Parameters:
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Temperature: Usually set between 25 and 40 °C.[13]
-
Flow Rate: Generally in the range of 1-4 mL/min.
-
-
Screening and Optimization:
-
Start with a generic gradient of the modifier (e.g., 5-40% in 5 minutes) to screen for separation.
-
Once separation is observed, optimize the conditions by adjusting the modifier percentage (isocratic or gradient), the type of modifier, and the additive concentration.
-
Table 3: Exemplary Chiral SFC Conditions for Racemic Bases
| Racemic Base | Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Additive in Modifier | Back Pressure (bar) | Temp (°C) |
| Clenbuterol | Chiralpak® AD-H | 70/30 (Methanol) | 0.2% Isopropylamine | 150 | 35 |
| Salbutamol | Chiralcel® OD-H | 80/20 (Ethanol) | 0.5% Diethylamine | 120 | 40 |
| Verapamil | Lux® Cellulose-1 | 60/40 (Methanol) | 0.3% Triethylamine | 100 | 30 |
Data synthesized from multiple sources for illustrative purposes.[14][15]
Conclusion
The enantiomeric separation of racemic bases is a critical task in modern chemistry and pharmacology. Diastereomeric salt formation remains a robust method for preparative scale resolutions. For analytical purposes, chiral HPLC and SFC offer high-throughput and versatile solutions. The choice of method depends on the specific compound, the scale of the separation, and the available instrumentation. The protocols and data presented here provide a comprehensive framework for researchers to develop and optimize methods for the successful resolution of racemic bases.
References
- 1. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fagg.be [fagg.be]
Application Notes and Protocols for the Large-Scale Industrial Preparation of Di-p-Toluoyl-L-tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Di-p-Toluoyl-L-tartaric acid (L-DTTA) is a crucial chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries for the separation of racemic mixtures, particularly amines.[1][2][3] Its efficacy lies in the formation of diastereomeric salts with distinct physicochemical properties, such as solubility, enabling separation through fractional crystallization.[2][3] This document provides detailed protocols for the large-scale industrial preparation of L-DTTA, summarizing key quantitative data and outlining the synthesis workflows.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][4] |
| Molecular Formula | C₂₀H₁₈O₈ | |
| Molecular Weight | 386.35 g/mol | |
| CAS Number | 32634-66-5 | [1][4] |
| Melting Point | 169-171 °C | |
| Optical Rotation | [α]20/D −138°, c = 1 in ethanol (B145695) | |
| Solubility | Soluble in ethanol and methanol; hygroscopic in air. | [5] |
Synthesis Protocols:
Two primary methods for the large-scale synthesis of this compound are detailed below. The first involves the direct acylation of L-tartaric acid, while the second proceeds via the formation and subsequent hydrolysis of the corresponding anhydride (B1165640).
Protocol 1: Direct Acylation of L-Tartaric Acid
This method involves the reaction of L-tartaric acid with p-toluoyl chloride or an in-situ generated acylating agent. A common approach utilizes p-toluenesulfonyl chloride.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, charge L-tartaric acid (150g) and toluene (B28343) (200ml).[5]
-
Catalyst Addition: Add copper sulfate (B86663) (1.5g) to the stirred mixture.[5]
-
Acylating Agent Addition: Over a period of 3 hours, slowly add p-toluenesulfonyl chloride (330g) to the reaction mixture.[5]
-
Reaction: Maintain the reaction for 6 hours.[5]
-
Intermediate Isolation: Upon completion, the mixture is centrifuged to filter and obtain this compound anhydride.[5]
-
Hydrolysis: The obtained anhydride (497.3g) is transferred to a new vessel with water (497.3g) and toluene (497.3g).[5]
-
Reflux: The mixture is heated to reflux for 5 hours.[5]
-
Crystallization and Filtration: After cooling to room temperature, the solid product is collected by filtration to yield (-)-Di-p-toluoyl-L-tartaric acid.[5]
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Reference |
| L-Tartaric Acid | 150 g | [5] |
| p-Toluensulfonyl Chloride | 330 g | [5] |
| Toluene (initial) | 200 ml | [5] |
| Copper Sulfate | 1.5 g | [5] |
| Anhydride Intermediate | 497.3 g | [5] |
| Water (for hydrolysis) | 497.3 g | [5] |
| Toluene (for hydrolysis) | 497.3 g | [5] |
| Final Product Yield | 76.7 g | [5] |
Protocol 2: In-Situ Generation of Acylating Agent and Subsequent Reaction
This protocol describes the in-situ formation of p-toluoyl chloride from p-toluic acid and thionyl chloride, followed by reaction with L-tartaric acid.[6][7]
Experimental Protocol:
-
Preparation of p-Toluoyl Chloride: In a flask equipped with a reflux condenser, add p-toluic acid (100g), toluene (200g), and DMF (2g) as a catalyst.[5][7]
-
Thionyl Chloride Addition: Slowly add thionyl chloride (120g) to the mixture.[5][7]
-
Reflux: Heat the mixture to reflux for 4 hours to form p-toluoyl chloride in situ.[5]
-
Addition of L-Tartaric Acid: To the reaction mixture containing the in-situ generated p-toluoyl chloride, add L-tartaric acid (65g).[5]
-
Second Reflux: Heat the mixture to reflux for an additional 2 hours.[5]
-
Neutralization and Hydrolysis: After cooling to room temperature, neutralize the reaction mixture with an alkali solution. Then, heat to reflux for 3 hours to ensure complete hydrolysis.[5]
-
Crystallization and Filtration: Filter the hot reaction mixture. The collected crystals are washed twice with the reaction solvent and then dried to obtain the final product.[5]
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Reference |
| p-Toluic Acid | 100 g | [5] |
| Toluene | 200 g | [5] |
| DMF | 2 g | [5] |
| Thionyl Chloride | 120 g | [5] |
| L-Tartaric Acid | 65 g | [5] |
| Final Product Yield | 241 g | [5] |
| Yield Percentage | 85% | [5] |
Visualizations
Synthesis Pathway of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 7. CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid - Google Patents [patents.google.com]
Application Notes and Protocols: Resolving Racemic Ibuprofen Using Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that is typically sold as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of ibuprofen primarily resides in the (S)-(+)-enantiomer, which is reported to be 160 times more effective than the (R)-(-)-enantiomer.[1] The (R)-enantiomer is not only less active but can also contribute to gastrointestinal side effects.[1] Consequently, the development of efficient and scalable methods for the resolution of racemic ibuprofen to isolate the therapeutically beneficial (S)-enantiomer is of significant interest in the pharmaceutical industry.[2][3]
One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts.[4][5] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, these diastereomers can be separated by methods such as fractional crystallization. Subsequently, the desired enantiomer can be recovered from the separated diastereomer.
Tartaric acid and its derivatives are readily available, cost-effective, and have been successfully employed as resolving agents for various racemic compounds.[1][6] This document provides detailed application notes and protocols for the resolution of racemic ibuprofen utilizing tartaric acid derivatives through diastereomeric salt crystallization and enantioselective liquid-liquid extraction.
Methods Overview
Two primary methods employing tartaric acid derivatives for the resolution of racemic ibuprofen are detailed below:
-
Diastereomeric Salt Crystallization: This method involves the reaction of racemic ibuprofen with an optically pure O,O'-disubstituted tartaric acid derivative to form diastereomeric salts, which are then separated by crystallization.[1]
-
Enantioselective Liquid-Liquid Extraction (ELLE): This technique utilizes L-tartaric acid esters as chiral extractants in a liquid-liquid extraction system to selectively partition one enantiomer of ibuprofen into the organic phase.[7][8]
Method 1: Diastereomeric Salt Crystallization
This protocol is based on the use of O,O'-disubstituted tartaric acid derivatives as resolving agents. It has been demonstrated that (S)-Ibuprofen has a stronger recognition ability with D-O,O'-disubstituted tartaric acid derivatives, while (R)-Ibuprofen shows stronger recognition with L-O,O'-disubstituted tartaric acid derivatives.[1]
Experimental Protocol: Resolution of (S)-(+)-Ibuprofen using a D-Tartaric Acid Derivative
This protocol outlines the general steps for the preparation of the diastereomeric salt of (S)-(+)-Ibuprofen with a D-tartaric acid derivative (D-DTTA).[1]
Materials:
-
Racemic (R,S)-Ibuprofen
-
D-O,O'-disubstituted tartaric acid derivative (D-DTTA)
-
Glacial Acetic Acid
-
Base (e.g., Sodium Hydroxide)
-
Gentisic Acid (optional, for salt formation of the final product)
-
Standard laboratory glassware and equipment (reaction vessel, cooling bath, filtration apparatus)
Procedure:
-
Dissolution of Racemic Ibuprofen: Dissolve 16.36 g (0.079 mol) of (R,S)-Ibuprofen in an appropriate volume of isopropanol in a reaction vessel.
-
Cooling and Acidification: Cool the mixture to 0 - 5°C using an ice bath. While maintaining this temperature, add 1 mL of glacial acetic acid dropwise.
-
Addition of Resolving Agent: Prepare a solution of the D-DTTA derivative in 50 mL of isopropanol. Gradually add this solution to the cooled ibuprofen mixture.
-
Diastereomeric Salt Formation and Crystallization: Stir the reaction mixture at 0 - 5°C to facilitate the formation and precipitation of the diastereomeric salt of (S)-(+)-Ibuprofen with the D-DTTA derivative. The less soluble diastereomer will crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: Collect the precipitated solid by filtration.
-
Liberation of (S)-(+)-Ibuprofen: Treat the isolated diastereomeric salt with a suitable base (e.g., aqueous NaOH) to break the salt and liberate the (S)-(+)-Ibuprofen.
-
Extraction and Purification: Extract the (S)-(+)-Ibuprofen into an organic solvent. Further purification can be achieved by standard techniques such as recrystallization.
-
Optional Salt Formation: The purified (S)-(+)-Ibuprofen can be converted to a different salt, such as gentisate, if desired.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Racemic (R,S)-Ibuprofen | [1] |
| Resolving Agent | D-O,O'-disubstituted tartaric acid derivative (D-DTTA) | [1] |
| Solvent | Isopropanol | [1] |
| Temperature | 0 - 5°C | [1] |
| Enantiomer Isolated | (S)-(+)-Ibuprofen | [1] |
Note: Specific yields and enantiomeric excess values are highly dependent on the specific O,O'-disubstituted tartaric acid derivative used and the precise experimental conditions.
Workflow Diagram
Method 2: Enantioselective Liquid-Liquid Extraction (ELLE)
This protocol is based on the use of L-tartaric acid esters as chiral extractants to selectively separate ibuprofen enantiomers in a biphasic system. The principle relies on the differential stability of the complexes formed between the chiral resolving agent and the ibuprofen enantiomers.[7]
Experimental Protocol: ELLE of Racemic Ibuprofen
This protocol provides a general procedure for the enantioselective liquid-liquid extraction of racemic ibuprofen using L-tartaric acid dipentyl ester.[7][8]
Materials:
-
Racemic (R,S)-Ibuprofen
-
L-tartaric acid dipentyl ester (or other L-tartaric acid esters)
-
Organic Solvent (e.g., Decanol, Octane)
-
Aqueous buffer solution (to control pH)
-
Separatory funnel or other liquid-liquid extraction apparatus
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Prepare an aqueous solution of racemic ibuprofen at a known concentration and adjust the pH to the desired value (e.g., pH 2.5).[7]
-
Organic Phase: Prepare a solution of the L-tartaric acid ester (e.g., 0.2 mol·L⁻¹ L-tartaric acid dipentyl ester) in the chosen organic solvent (e.g., decanol).[8]
-
-
Extraction:
-
Combine equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake the mixture vigorously for a predetermined time to allow for complex formation and phase transfer.
-
Allow the phases to separate.
-
-
Separation:
-
Carefully separate the aqueous and organic phases.
-
-
Analysis:
-
Determine the concentration of each ibuprofen enantiomer in both the aqueous and organic phases using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Parameters:
-
Calculate the distribution coefficients (D) for each enantiomer and the separation factor (α).
-
Data Presentation
| Parameter | Optimal Condition | Result | Reference |
| Chiral Extractant | L-tartaric acid dipentyl ester | Best chiral extractant | [7][8] |
| Organic Solvent | Decanol | Best performance | [8] |
| Extractant Concentration | 0.2 mol·L⁻¹ | Optimum concentration | [8] |
| Aqueous Phase pH | 2.5 | Optimal for separation | [7] |
| Maximum Enantioselectivity (α) | Under optimal conditions | > 1.2 | [8] |
Note: The distribution coefficients and separation factor are influenced by the specific L-tartaric acid ester, its concentration, the organic solvent, and the pH of the aqueous phase.[7]
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. chemconnections.org [chemconnections.org]
- 3. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advanceseng.com [advanceseng.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of Di-p-Toluoyl-L-tartaric Acid in the Synthesis of Chiral Agrochemicals: Application Notes and Protocols
Introduction
In the agrochemical industry, the chirality of active ingredients often plays a crucial role in their biological activity, efficacy, and environmental fate. Enantiomers of a chiral pesticide can exhibit significantly different properties, with one enantiomer often being responsible for the desired pesticidal activity while the other may be less active or even contribute to off-target toxicity. Consequently, the development of enantiomerically pure agrochemicals is a key focus for creating more effective and environmentally benign crop protection solutions.[1]
Di-p-Toluoyl-L-tartaric acid (L-DTTA) is a highly effective and widely used chiral resolving agent in the chemical and pharmaceutical industries.[2][3][4] Its utility extends to the synthesis of chiral agrochemicals, particularly for the resolution of racemic amines, which are common intermediates in the manufacturing of various fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of L-DTTA in the synthesis of chiral agrochemicals.
Principle of Chiral Resolution
The primary application of L-DTTA in agrochemical synthesis is the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts. The fundamental principle lies in the reaction of a racemic base (e.g., a chiral amine intermediate) with an enantiomerically pure chiral acid, L-DTTA. This reaction yields a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent. This disparity in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. Following separation, the desired enantiomer of the amine can be liberated from the crystallized salt, typically by treatment with a base.[2][4]
General Workflow for Chiral Resolution of Agrochemical Intermediates
The process of resolving a racemic amine intermediate using L-DTTA can be systematically broken down into three main stages: diastereomeric salt formation, fractional crystallization, and liberation of the enantiopure amine.
Caption: General workflow for the chiral resolution of a racemic amine intermediate using L-DTTA.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine intermediate for agrochemical synthesis using L-DTTA. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol details the formation and isolation of the less soluble diastereomeric salt.
Materials:
-
Racemic amine intermediate
-
This compound (L-DTTA)
-
Anhydrous ethanol (or other suitable solvent)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Dissolution of L-DTTA: In a clean, dry reaction vessel, dissolve one molar equivalent of this compound in a minimal amount of warm anhydrous ethanol (e.g., 60-70°C) with stirring until a clear solution is obtained.
-
Dissolution of Racemic Amine: In a separate vessel, dissolve one molar equivalent of the racemic amine intermediate in anhydrous ethanol.
-
Salt Formation: Slowly add the amine solution to the L-DTTA solution with continuous stirring. A precipitate may form immediately.
-
Crystallization: Gradually cool the mixture to room temperature over several hours to facilitate the crystallization of the less soluble diastereomeric salt. For optimal crystal growth, a slow cooling rate is recommended.
-
Maturation: Stir the resulting slurry at room temperature for an extended period (e.g., 12-24 hours) to ensure complete crystallization.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiopure Amine
This protocol describes the recovery of the enantiomerically enriched amine from the isolated diastereomeric salt.
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous sodium hydroxide (B78521) solution (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Salt: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Basification: Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (pH > 10). This will liberate the free amine from the tartrate salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.
Quantitative Data
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the desired product. The following table presents representative data for the resolution of a generic chiral amine, illustrating the typical outcomes of this process.
| Parameter | Value |
| Starting Material | Racemic Amine |
| Resolving Agent | This compound (L-DTTA) |
| Diastereomeric Salt Isolation | |
| Yield of Less Soluble Salt | 40-48% (relative to initial racemate) |
| Diastereomeric Excess (d.e.) | >98% |
| Final Enantiopure Amine | |
| Overall Yield | 35-45% (relative to initial racemate) |
| Enantiomeric Excess (e.e.) | >99% |
Note: Yields are theoretical and can vary based on the specific substrate and optimization of reaction conditions.
Case Study: Resolution of a Chiral Fungicidal Intermediate
While specific proprietary examples in the agrochemical industry are often not publicly disclosed, the resolution of 1-(2,4-dichlorophenyl)ethylamine serves as a relevant example, as this and similar structures are precursors to various fungicidal compounds.
Caption: Chiral resolution of a fungicidal intermediate using L-DTTA.
This compound is a powerful and versatile tool for the synthesis of enantiomerically pure agrochemicals. The methodology of diastereomeric salt formation and fractional crystallization provides a robust and scalable approach for the resolution of chiral amine intermediates. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the agrochemical industry to effectively implement this critical technology, contributing to the development of safer and more efficient crop protection agents.
References
Application Note: A Guide to Selecting the Optimal Solvent for Chiral Resolution with (-)-O,O′-Di-p-toluoyl-L-tartaric acid (L-DTTA)
Audience: Researchers, scientists, and drug development professionals.
Introduction Chiral resolution via diastereomeric salt formation is a cornerstone technique for separating enantiomers from a racemic mixture, a critical step in pharmaceutical and fine chemical industries.[1][2] The choice of resolving agent and, crucially, the solvent system, dictates the success and efficiency of the separation.[1][3] (-)-O,O′-Di-p-toluoyl-L-tartaric acid (L-DTTA), a derivative of L-(+)-tartaric acid, is a highly effective resolving agent for racemic bases, such as amines.[4][5]
The principle of this method relies on the reaction of a racemic base with an enantiomerically pure chiral acid (L-DTTA) to form a mixture of two diastereomeric salts.[3] These diastereomers possess different physicochemical properties, most notably different solubilities in a specific solvent.[3] This solubility difference allows the less soluble diastereomeric salt to be selectively crystallized and separated by filtration. The selection of an appropriate solvent is paramount as it must effectively discriminate between the solubilities of the two diastereomeric salts to achieve high yield and enantiomeric purity.[1]
This document provides detailed protocols and guidance for selecting the right solvent for the chiral resolution of racemic compounds using L-DTTA.
Principle of Resolution and the Role of the Solvent
The fundamental mechanism involves three key stages:
-
Diastereomeric Salt Formation: A racemic base (e.g., (R/S)-amine) is reacted with L-DTTA in a suitable solvent to form two diastereomeric salts: [(R)-amine][L-DTTA] and [(S)-amine][L-DTTA].
-
Fractional Crystallization: In an ideal solvent, one of the diastereomeric salts is significantly less soluble than the other. This allows it to crystallize selectively from the solution upon cooling or concentration.
-
Liberation of the Enantiomer: The isolated, enantiomerically enriched diastereomeric salt is then treated with a base to neutralize the L-DTTA, liberating the free, enantiomerically pure amine, which can be extracted with an organic solvent.[1]
The solvent's role is critical. An optimal solvent system should:
-
Provide sufficient solubility for both the racemic compound and L-DTTA at an elevated temperature.
-
Exhibit a large difference in the solubility of the two diastereomeric salts at a lower temperature, maximizing the yield of the desired crystallized salt.
-
Promote the formation of well-defined, stable crystals that are easily filtered.
-
Be readily available, cost-effective, and easy to remove from the final product.
Caption: Key factors influencing the selection of an optimal solvent.
General Experimental Protocol for L-DTTA Resolution
This protocol provides a general framework. The specific solvent, temperature, and crystallization time must be optimized for each specific racemic compound.[1]
1. Dissolution and Salt Formation: a. In a suitable flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of the selected solvent or solvent mixture. Gentle heating may be required. b. In a separate flask, dissolve L-DTTA (0.5 to 1.0 equivalent) in the same solvent, again using minimal volume and gentle heating if necessary. c. Slowly add the L-DTTA solution to the racemic compound solution with stirring.
2. Crystallization: a. Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[1] b. For further crystallization, the flask can be cooled in a refrigerator or an ice bath. c. The optimal crystallization time can range from a few minutes to overnight and should be determined experimentally.[6]
3. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1] b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1][7] c. Dry the crystals under a vacuum to a constant weight.
4. Liberation of the Free Enantiomer: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10) to liberate the free base.[1] c. Transfer the aqueous solution to a separatory funnel and extract the liberated enantiomer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[1] d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.
5. Analysis: a. Determine the yield and calculate the enantiomeric excess (e.e.) of the resolved product using appropriate analytical techniques, such as chiral HPLC or measurement of specific rotation.[1]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Solvent Selection Data and Case Studies
The choice of solvent is highly dependent on the specific substrate being resolved. A screening of various solvents and solvent mixtures is often necessary. Common solvents include alcohols (methanol, ethanol (B145695), isopropanol), nitriles (acetonitrile), and ketones, or mixtures thereof.[4][5][8]
Table 1: Summary of Solvents Used in DTTA Resolution
| Racemic Compound | Resolving Agent | Solvent(s) | Yield | Purity / e.e. | Reference |
| (±)-Tramadol | L-(-)-DTTA | Ethanol (96%) | 36.4% (salt) | High d.e. | [5] |
| (RS)-Ibuprofen | L-DTTA | Acetonitrile / Isopropanol (B130326) | - | 97.39% (chiral purity) | [4] |
| (±)-Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | - | - | [1] |
| DL-Leucine (B559552) | D-DTTA | Liquid-Assisted Grinding | - | 91.20% (e.e. of D-Leu salt) | [9] |
Case Study 1: Resolution of (±)-Tramadol
A robust and efficient resolution of (±)-Tramadol has been developed using both enantiomers of di-p-toluoyl-tartaric acid (DTTA).[5] The study found that ethanol was an ideal solvent for this separation.
Protocol:
-
Salt Formation: A solution of L-(-)-DTTA in 96% ethanol is added to a solution of crude Tramadol free base (containing a mixture of all four isomers) in 96% ethanol.
-
Crystallization: The diastereomeric salt of (-)-Tramadol·L-(-)-DTTA precipitates from the solution. The mixture is stirred to ensure complete crystallization.
-
Isolation: The precipitated salt is collected by filtration, yielding the desired diastereomeric salt in high purity. The yield was reported as 36.4%.[5]
-
Liberation: The isolated salt is treated with a base to liberate the free (-)-Tramadol, which is subsequently converted to the hydrochloride salt.
Solvent Rationale: In this case, ethanol provides the perfect balance of solubility to allow for the formation of the diastereomeric salt while having a sufficiently large solubility difference between the two diastereomers to allow for the selective precipitation of the desired salt in high purity.[5]
Case Study 2: Resolution of (RS)-Ibuprofen
The enantioseparation of racemic ibuprofen (B1674241) has been achieved using L-DTTA in an acetonitrile/isopropanol solvent system to isolate (R)-(-)-Ibuprofen.[4]
Protocol:
-
Preparation: A filtrate containing (R)-(-)-Ibuprofen (from a previous resolution step with D-DTTA) is mixed with 0.25 molar equivalent of L-DTTA.
-
Salt Formation & Crystallization: The mixture is heated in a water bath at 100°C under a nitrogen atmosphere with stirring for 48 hours. The solid precipitate of the (R)-(-)-Ibuprofen-L-DTTA diastereomeric salt is formed.
-
Isolation: The solid precipitate is filtered.
-
Recrystallization: The salt is recrystallized using isopropanol and dried at 50°C under a vacuum to yield the purified diastereomeric salt.[4]
-
Liberation & Analysis: Subsequent treatment with a base liberates the (R)-(-)-Ibuprofen. The related process using D-DTTA yielded a final product with a chiral purity of 97.39% by HPLC.[4]
Solvent Rationale: The use of a solvent mixture (acetonitrile/isopropanol) allows for fine-tuning of the solubility properties of the system. Isopropanol is used for the initial dissolution and subsequent recrystallization, indicating it is a good medium for controlling the crystallization process.[4]
The successful chiral resolution of racemic compounds using L-DTTA is critically dependent on the judicious selection of the crystallization solvent.[1] While general guidelines suggest polar solvents like alcohols are often effective, the optimal choice is substrate-specific. A systematic screening of different solvents and solvent mixtures is the most effective strategy to identify conditions that maximize the solubility difference between the diastereomeric salts, thereby achieving high yield and enantiomeric excess. The protocols and case studies presented here provide a practical framework for researchers to develop and optimize their own L-DTTA resolution processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Calculation of Molar Equivalents in Diastereomeric Salt Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement.[1] Diastereomeric salt formation is a classical and robust method for chiral resolution, valued for its scalability.[2] This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers, unlike the original enantiomers, have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][4][5]
The success of a diastereomeric salt resolution is highly dependent on the stoichiometry of the resolving agent relative to the racemic compound. The calculation and optimization of molar equivalents are therefore paramount for developing an efficient and selective crystallization process. These application notes provide detailed protocols and guidance on determining the optimal molar equivalents for diastereomeric salt resolution.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this technique is the conversion of a pair of enantiomers into a pair of diastereomers.[3] Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization.[4][6][7] The overall process can be summarized in three main stages:
-
Salt Formation: A racemic mixture is reacted with an enantiomerically pure chiral resolving agent (an acid or a base) to form a mixture of diastereomeric salts.[4]
-
Crystallization and Separation: One of the diastereomeric salts is selectively crystallized from a suitable solvent system based on its lower solubility.[4]
-
Regeneration of the Enantiomer: The desired pure enantiomer is liberated from the isolated diastereomeric salt.[4]
Calculating and Optimizing Molar Equivalents
The molar ratio of the resolving agent to the racemic mixture is a critical parameter that can significantly influence the efficiency of the resolution. While a 1:1 molar ratio is a common starting point, the optimal stoichiometry is often determined empirically and can vary depending on the specific substrate, resolving agent, and solvent system.[3][8]
Common Stoichiometric Approaches:
-
1.0 Molar Equivalent: An equimolar amount of the resolving agent is used. In this case, the separation is based on the solubility difference between the two diastereomeric salts.[9]
-
0.5 Molar Equivalents (Half-Equivalent Method): Using a sub-stoichiometric amount of the resolving agent can be more effective.[9][10] Here, the system's selectivity is based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[10] This can be particularly advantageous if the resolving agent is expensive.[4] For chiral dicarboxylic acids used to resolve a chiral monoamine, it is recommended to test both 0.5 and 1.0 equivalents.[9]
-
Other Ratios: Ratios ranging from 0.5 to 1.5 equivalents of the resolving agent may be explored during optimization.[11]
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Molar Equivalents
A screening process is essential to identify the most effective resolving agent and the optimal molar ratio for a given racemic mixture.[4]
1. Preparation of Stock Solutions:
- Prepare a stock solution of the racemic mixture in a suitable solvent (e.g., methanol, ethanol).
- Prepare stock solutions of various chiral resolving agents at the same molar concentration.
2. Salt Formation in a Multi-well Plate:
- Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate.
- Add varying molar equivalents (e.g., 0.5, 0.8, 1.0, 1.2 equivalents) of each resolving agent stock solution to the wells.
- Evaporate the solvent to obtain the dry diastereomeric salts.
3. Solubility and Crystallization Screening:
- To each well containing the dried salts, add a different crystallization solvent or solvent mixture.
- Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling) to induce crystallization.
- Visually inspect the wells for the extent of precipitation.
4. Analysis:
- Isolate the crystalline solid from promising wells by filtration.
- Determine the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the crystalline material using analytical techniques such as HPLC or NMR.[10]
Protocol 2: Preparative Scale Resolution
Once an effective resolving agent, solvent system, and molar ratio are identified, the process is scaled up.
1. Dissolution and Salt Formation:
- In a reaction vessel, dissolve the racemic mixture (1.0 equivalent) in the chosen solvent at an elevated temperature.
- Add the optimized molar equivalent of the chiral resolving agent (e.g., 0.5 to 1.0 equivalent).[4] Stir until all components are fully dissolved.
2. Crystallization:
- Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[2]
- Agitate the mixture at a constant rate during cooling to ensure homogeneity.[4]
3. Isolation of the Diastereomeric Salt:
- Collect the crystals by suction filtration.[4]
- Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[4][10]
- Dry the crystals under vacuum.[4]
4. Regeneration of the Enantiomer:
- Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
- Adjust the pH of the solution with an acid or base to break the ionic bond and liberate the free enantiomer.[4][7]
- Extract the desired enantiomer into an organic solvent.
- Dry the organic layer and remove the solvent under reduced pressure to yield the purified enantiomer.[4]
5. Final Analysis:
- Determine the enantiomeric purity of the final product using chiral HPLC or by measuring its specific rotation.[4]
- Calculate the overall yield of the resolution process.[4]
Data Presentation
The following table summarizes illustrative quantitative data for the resolution of a racemic amine with different molar equivalents of a chiral diacid resolving agent.
| Molar Equivalent of Resolving Agent | Solvent System | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Desired Enantiomer (%) |
| 0.5 | Ethanol | 5 | 45 | 92 |
| 0.8 | Ethanol | 5 | 68 | 85 |
| 1.0 | Ethanol | 5 | 82 | 75 |
| 0.5 | Methanol/Water (9:1) | 0 | 52 | 95 |
| 1.0 | Methanol/Water (9:1) | 0 | 88 | 80 |
Visualizations
Experimental Workflow
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Logical Diagram for Molar Equivalent Determination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Recovery of Di-p-Toluoyl-L-tartaric Acid: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Di-p-Toluoyl-L-tartaric acid (L-DPTTA) is a highly effective and widely utilized chiral resolving agent in the pharmaceutical and fine chemical industries. Its ability to form diastereomeric salts with racemic mixtures, particularly amines, allows for the efficient separation of enantiomers. A critical aspect of the economic and environmental viability of this process is the successful recovery and recycling of the resolving agent after the resolution is complete. These application notes provide detailed protocols and quantitative data for the recovery of this compound from both the isolated diastereomeric salt and the mother liquor, ensuring high yield and purity for subsequent reuse.
Core Principles of Recovery
The recovery of L-DPTTA is typically achieved through a straightforward acid-base extraction procedure. The fundamental principle involves the liberation of the resolved amine and the conversion of L-DPTTA into a water-soluble salt form. This is followed by the removal of the liberated amine via extraction with an organic solvent. Finally, the L-DPTTA is precipitated from the aqueous phase by acidification, collected by filtration, and dried.
Quantitative Data Summary
The efficiency of the recovery process is determined by the yield and purity of the recovered this compound. With optimized protocols, high recovery rates and excellent purity can be consistently achieved.
| Parameter | Diastereomeric Salt | Mother Liquor | Purity of Recovered L-DPTTA |
| Recovery Yield | >95% | Variable, dependent on initial resolution efficiency | - |
| Optical Purity | - | - | >99.5% ee |
| Chemical Purity | - | - | High, with potential for minor impurities |
Table 1: Expected Recovery Yields and Purity of this compound.
Experimental Protocols
Protocol 1: Recovery of this compound from Diastereomeric Salt
This protocol outlines the procedure for recovering L-DPTTA after the desired enantiomer has been isolated as a diastereomeric salt.
Materials:
-
Diastereomeric salt of the amine and L-DPTTA
-
2M Sodium Hydroxide (NaOH) solution
-
Toluene (B28343) (or other suitable water-immiscible organic solvent)
-
2M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
Procedure:
-
Dissolution and Basification:
-
Dissolve the diastereomeric salt in deionized water.
-
With constant stirring, add 2M NaOH solution dropwise until the pH of the solution is greater than 10. This liberates the free amine and forms the disodium (B8443419) salt of L-DPTTA, which is soluble in water.[1]
-
-
Extraction of the Amine:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with toluene (e.g., 3 x 50 mL for a 200 mL aqueous solution).[1]
-
Combine the organic layers for separate processing if the amine is also to be recovered.
-
-
Acidification and Precipitation:
-
Crystallization:
-
Continue stirring the cold mixture for at least one hour to ensure complete crystallization.[1]
-
-
Filtration and Washing:
-
Collect the precipitated L-DPTTA by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any residual salts.[1]
-
-
Drying:
-
Dry the recovered L-DPTTA in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[1]
-
Protocol 2: Recovery of this compound from Mother Liquor
The mother liquor from the initial resolution contains the more soluble diastereomeric salt and any excess resolving agent.
Procedure:
-
Solvent Removal (if applicable): If the resolution was performed in an organic solvent, it may need to be removed or the volume reduced by evaporation under reduced pressure.
-
Basification and Extraction: Follow steps 1 and 2 from Protocol 1 to liberate and extract the amine.
-
Acidification and Isolation: Follow steps 3 through 6 from Protocol 1 to precipitate, collect, wash, and dry the L-DPTTA. The yield from the mother liquor will depend on the initial resolution's efficiency.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery Yield | Incomplete basification or acidification. | Ensure the pH is accurately adjusted in the respective steps. A pH >10 for basification and 2.5-4.5 for acidification is generally recommended.[1] |
| Loss of L-DPTTA during extraction. | Minimize the number of extractions with the organic solvent. Ensure the aqueous phase pH is high enough to keep the L-DPTTA in its salt form.[1] | |
| Low Purity of Recovered L-DPTTA | Presence of residual resolved amine. | Ensure efficient extraction of the amine. Perform a sufficient number of extractions with an appropriate organic solvent.[1] |
| Formation of byproducts (e.g., p-toluic acid). | Avoid excessive heat and harsh acidic or basic conditions during recovery. If p-toluic acid is present, recrystallization of the recovered L-DPTTA can be performed for purification.[1] | |
| Occlusion of impurities during crystallization. | Control the rate of precipitation during acidification. Rapid precipitation can trap impurities. A controlled cooling profile can promote the formation of purer crystals.[1] |
Table 2: Troubleshooting Guide for the Recovery of this compound.
Visualization of Experimental Workflows
Caption: Workflow for the recovery of L-DPTTA from the diastereomeric salt.
Caption: Workflow for the recovery of L-DPTTA from the mother liquor.
Purity Analysis of Recovered this compound
To ensure the recovered L-DPTTA is suitable for reuse, its purity should be assessed. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for determining the enantiomeric purity (ee%) of the recovered L-DPTTA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any organic impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Differential Scanning Calorimetry (DSC): This technique can also be used to determine the purity of crystalline compounds.
Conclusion
The recovery of this compound is a crucial step in the overall process of chiral resolution. The protocols outlined in these application notes provide a robust and efficient method for recovering this valuable resolving agent with high yield and purity. By implementing these procedures and utilizing the troubleshooting guide, researchers, scientists, and drug development professionals can optimize their resolution processes, reduce costs, and minimize environmental impact. With proper recovery and purity verification, this compound can be recycled multiple times without a significant loss in performance.[1]
References
Application Notes and Protocols for the Resolution of β-Blockers using L-DTTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical step in the development and manufacturing of pharmaceuticals, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. β-adrenergic antagonists, commonly known as β-blockers, are a class of drugs that are widely used to manage cardiovascular diseases. Many β-blockers possess a chiral center, and it is often the (S)-enantiomer that is responsible for the therapeutic effect.
This document provides detailed application notes and protocols for the chiral resolution of racemic β-blockers using (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA), a highly effective chiral resolving agent for amines. The principle of this resolution method lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Principle of Chiral Resolution with L-DTTA
The resolution of a racemic β-blocker (a chiral amine) with L-DTTA involves the formation of two diastereomeric salts. When the racemic mixture of the β-blocker is reacted with the enantiomerically pure L-DTTA, two diastereomeric salts are formed: the salt of the (S)-β-blocker with L-DTTA and the salt of the (R)-β-blocker with L-DTTA. These diastereomers have different physicochemical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. The desired enantiomer can then be liberated from the isolated salt.
Featured β-Blocker Resolutions
This section details the application of L-DTTA for the resolution of specific β-blockers.
Metoprolol (B1676517)
(S)-Metoprolol is the active enantiomer responsible for the β1-selective adrenergic blockade. The resolution of racemic metoprolol can be efficiently achieved using L-DTTA.
Quantitative Data for Metoprolol Resolution
| Parameter | Value | Reference |
| Resolving Agent | (+)-(2S,3S)-O,O-di-p-toluoyl tartaric acid | [1] |
| Product | (2S)-1-isopropylamino-3-[p-(2-methoxyethyl)phenoxy]-2-propanol-(2S',3S')-O,O-di-p-toluoyltartrate salt | [1] |
| Yield | 36% | [2] |
| Optical Purity (e.e.) | 99% e.e. | [2] |
| Melting Point | 95.5°C - 97.0°C | [2] |
Experimental Protocol: Resolution of (±)-Metoprolol
This protocol is adapted from patent literature describing the resolution of metoprolol.[1][2]
Materials:
-
Racemic metoprolol
-
(+)-(2S,3S)-O,O-di-p-toluoyl tartaric acid (L-DTTA)
-
Sodium hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Salt Formation:
-
Dissolve racemic metoprolol (1 equivalent) in methanol.
-
In a separate vessel, dissolve (+)-(2S,3S)-O,O-di-p-toluoyl tartaric acid (1 equivalent) in methanol.
-
Add the L-DTTA solution to the metoprolol solution with stirring.
-
-
Crystallization:
-
Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt, (2S)-metoprolol-(2S',3S')-O,O-di-p-toluoyltartrate.
-
Cooling the mixture may enhance crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (2R)-metoprolol salt.
-
Dry the crystals under vacuum.
-
-
Liberation of (S)-Metoprolol:
-
Suspend the dried diastereomeric salt in water.
-
Add a sodium hydroxide solution dropwise with stirring until the pH is basic, leading to the precipitation of the free (S)-metoprolol base.
-
Extract the (S)-metoprolol into an organic solvent like dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain enantiomerically enriched (S)-metoprolol.
-
Atenolol (B1665814)
(S)-Atenolol is the pharmacologically active enantiomer. L-DTTA is an effective resolving agent for racemic atenolol.
Quantitative Data for Atenolol Resolution
| Parameter | Value | Reference |
| Resolving Agent | (2S,3S)-O,O-di-p-toluoyltartaric acid | |
| Product | (2S)-1-isopropylamino-3-[4-(2-acetamido)phenoxy]-2-propanol-(2S,3S)-O,O-di-p-toluoyltartrate | |
| Solvent | C1 to C4 alcohols or their mixtures | |
| Yield | Substantially pure form | |
| Optical Purity (e.e.) | High optical purity |
Experimental Protocol: Resolution of (±)-Atenolol
This protocol is based on a patented process for the resolution of atenolol.
Materials:
-
Racemic atenolol
-
(2S,3S)-O,O-di-p-toluoyltartaric acid (L-DTTA)
-
Methanol (or other C1-C4 alcohol)
-
Sodium hydroxide solution
-
Organic solvent for extraction
Procedure:
-
Salt Formation:
-
Treat a solution of racemic atenolol in a suitable solvent (e.g., methanol) with a solution of (2S,3S)-O,O-di-p-toluoyltartaric acid in the same solvent.
-
-
Fractional Crystallization:
-
Allow the resulting mixture of diastereomeric salts to crystallize. The (2S)-atenolol-(2S,3S)-O,O-di-p-toluoyltartrate salt will preferentially crystallize out of the solution.
-
The crystallization can be optimized by adjusting the temperature and solvent composition.
-
-
Isolation of Diastereomeric Salt:
-
Isolate the crystalline salt by filtration.
-
Wash the salt with a small amount of cold solvent.
-
Dry the salt.
-
-
Liberation of (S)-Atenolol:
-
Neutralize the isolated diastereomeric salt with a base, such as sodium hydroxide, to liberate the free (S)-atenolol.
-
Extract the (S)-atenolol using a suitable organic solvent.
-
Isolate the final product by evaporating the solvent.
-
Propranolol (B1214883)
Both enantiomers of di-(p-toluoyl)tartaric acid have been used for the resolution of racemic propranolol. This allows for the separation and isolation of both the (S)- and (R)-enantiomers.
Quantitative Data for Propranolol Resolution
Experimental Protocol: Resolution of (±)-Propranolol
The following is a generalized protocol based on the established principles of chiral resolution with DTTA.
Materials:
-
Racemic propranolol
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Suitable solvent (e.g., ethanol, methanol, or acetone)
-
Aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic propranolol (1 equivalent) in a suitable solvent.
-
Dissolve L-DTTA (0.5-1.0 equivalent) in the same solvent, with gentle warming if necessary.
-
Mix the two solutions. The formation of a precipitate may occur.
-
-
Crystallization:
-
Allow the solution to cool to room temperature, and then potentially in a refrigerator, to facilitate the crystallization of the less soluble diastereomeric salt of (S)-propranolol with L-DTTA.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
The mother liquor will be enriched in the (R)-propranolol diastereomeric salt.
-
-
Liberation of (S)-Propranolol:
-
Suspend the collected crystals in a mixture of water and an organic solvent.
-
Add an aqueous base to neutralize the tartaric acid and liberate the free (S)-propranolol into the organic layer.
-
Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield the enantiomerically enriched (S)-propranolol.
-
-
Isolation of (R)-Propranolol (Optional):
-
The mother liquor from the initial crystallization can be treated with a base to recover the enriched (R)-propranolol. For higher purity, the recovered (R)-propranolol can be further resolved using (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA).
-
Visualizations
Experimental Workflow for Chiral Resolution
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your diastereomeric salt crystallizations.
Troubleshooting Guide
This section addresses common challenges encountered during diastereomeric salt crystallization experiments, offering potential causes and actionable solutions.
Issue 1: No Crystallization Occurs After Adding Resolving Agent and Cooling
Plausible Causes:
-
High Solubility of Diastereomeric Salts: The formed salts may be too soluble in the selected solvent system to precipitate. [1]* Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit at the given temperature. [1]* Inhibition of Nucleation: Impurities present in the racemic mixture, resolving agent, or solvent can hinder the formation of crystal nuclei. [2]* Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent may not be optimal for salt formation and subsequent crystallization. [2] Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities and hydrogen-bonding capabilities. The goal is to find a solvent that dissolves the reactants but has differential, and lower, solubility for the diastereomeric salts.
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration, thereby promoting supersaturation. [1]3. Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are insoluble (an anti-solvent) to induce precipitation. This should be done slowly to avoid "oiling out". [1]4. Lower Crystallization Temperature: Decrease the final temperature of the crystallization process, as solubility generally decreases with temperature. [1]5. Seeding: Introduce a small quantity of pure crystals of the desired diastereomeric salt (seed crystals) to initiate crystallization. [1]If seed crystals are unavailable, scratching the inner surface of the flask at the solution-air interface with a glass rod can sometimes induce nucleation. [1]6. Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, varying the stoichiometry of the resolving agent (e.g., using 0.5 equivalents) can sometimes improve selectivity and yield. [1]
Issue 2: Low Yield of the Desired Diastereomeric Salt
Plausible Causes:
-
Suboptimal Solubility: The desired salt, while being the less soluble of the two, may still have significant solubility in the mother liquor. [1]* Premature Isolation: The crystallization process may not have reached equilibrium or completion before the crystals were filtered. [2]* Equilibrium Limitations: The separation efficiency can be limited by the eutectic point of the diastereomeric mixture.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvent systems that further minimize the solubility of the target diastereomeric salt. Experiment with lower final crystallization temperatures to maximize precipitation. [1]2. Increase Crystallization Time: Allow the mixture to stir for a longer period at the final temperature to ensure the crystallization process reaches completion.
-
Recycle Mother Liquor: The undesired enantiomer remaining in the filtrate can sometimes be racemized and recycled to improve the overall process yield.
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer can be racemized in solution, it's possible to convert it into the desired, less soluble diastereomer, which then crystallizes. This dynamic process can lead to theoretical yields approaching 100%.
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Product
Plausible Causes:
-
Insufficient Solubility Difference: The two diastereomeric salts may have very similar solubilities in the chosen solvent system, leading to co-crystallization. [1]* Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can trap the more soluble diastereomer within the crystal lattice of the less soluble one. [2]* Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization challenging.
Troubleshooting Steps:
-
Thorough Solvent Screening: This is the most critical step. A systematic screening of various solvents and solvent mixtures is essential to maximize the solubility difference between the two diastereomers. [1]2. Optimize Cooling Profile: Employ a slower, more controlled cooling rate to provide a larger window for the selective crystallization of the less soluble diastereomer. [1]3. Recrystallization: One or more recrystallization steps of the enriched diastereomeric salt can significantly enhance its purity, although this may lead to a reduction in the overall yield.
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the diastereomeric excess of the crystallized salt. [1]
Issue 4: Product "Oiling Out" Instead of Crystallizing
Plausible Causes:
-
Excessive Supersaturation: A very high concentration of the solute can lead to the separation of a liquid phase (oil) instead of a solid crystalline phase. [1]* High Crystallization Temperature: The crystallization temperature may be above the melting point of the solvated diastereomeric salt. [1]* Inappropriate Solvent: The chosen solvent may excessively stabilize the liquid state of the salt.
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or add the anti-solvent more slowly and at a slightly higher temperature. [1]2. Lower Crystallization Temperature: If possible, conduct the crystallization at a lower temperature.
-
Change Solvent System: Experiment with solvents that have stronger interactions (e.g., through hydrogen bonding) with the diastereomeric salts, which can help stabilize the crystal lattice. [1]4. Ensure Proper Agitation: Gentle and consistent stirring can promote the formation of crystals over oiling. However, very vigorous agitation can sometimes lead to the formation of small, less pure crystals.
Frequently Asked Questions (FAQs)
Q1: How do I select the best resolving agent for my racemic mixture?
A1: The ideal resolving agent should be readily available in high enantiomeric purity, be cost-effective, and form diastereomeric salts that are crystalline and exhibit a significant difference in solubility in a common solvent. A screening of several resolving agents is often the most effective approach to identify the optimal choice for your specific compound.
Q2: What is the role of the solvent in diastereomeric salt crystallization?
A2: The solvent is a critical factor influencing:
-
Solubility: It must dissolve the reactants to allow for salt formation and then facilitate the selective crystallization of the less soluble diastereomer. The difference in solubility of the two diastereomers in the chosen solvent is the basis of the separation. [2]* Crystal Habit: The solvent can affect the shape and size of the crystals, which in turn impacts filtration and washing efficiency. [2]* Nucleation and Growth Kinetics: The solvent influences the rate at which crystals form and grow. [2] Q3: Should I use a single solvent or a solvent mixture?
A3: Both can be effective. A mixed solvent system, often comprising a "good" solvent and a "poor" solvent (anti-solvent), offers greater flexibility in fine-tuning the supersaturation and can be a powerful tool to induce crystallization and improve yield.
Q4: How can I determine the diastereomeric excess (d.e.) of my product?
A4: The diastereomeric excess of the crystallized salt is typically determined using analytical techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to the different diastereomers.
-
Capillary Electrophoresis (CE).
Data Presentation
The following tables provide examples of how to structure quantitative data to evaluate and optimize your diastereomeric salt crystallization experiments.
Table 1: Illustrative Data for Solvent Screening in the Resolution of a Racemic Amine
| Solvent System | Dielectric Constant (ε) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol (B129727) | 32.7 | 65 | 70 |
| Ethanol | 24.5 | 58 | 85 |
| Isopropanol | 19.9 | 52 | 92 |
| Acetonitrile | 37.5 | 45 | 95 |
| Ethyl Acetate | 6.0 | 75 | 60 |
| Toluene | 2.4 | 80 | 45 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds and conditions.
Table 2: Experimental Data on the Effect of Cooling Rate on the Resolution of Racemic Pregabalin with L-Tartaric Acid
| Experiment # | Cooling Rate (°C/min) | Seeding Temperature (°C) | Final Temperature (°C) | Yield of (S)-Pregabalin L-tartrate monohydrate (%) |
| 1 | 0.10 | 24 | 14 | 43-50 |
| 2 | 0.04 | 24 | 14 | 43-50 |
| 3 | 0.10 | 36 | 27 | 43-50 |
| 4 | 0.04 | 36 | 27 | 43-50 |
| 5 (Center Point) | 0.07 | 30 | 20 | 43-50 |
Data adapted from a study on the population balance modeling of diastereomeric salt resolution.[3]
Table 3: Influence of Experimental Parameters on Resolution Outcome
| Parameter | Effect on Yield | Effect on Purity (d.e.) | General Recommendation |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization. | Slower cooling generally improves purity by favoring thermodynamic equilibrium. | A slow, controlled cooling profile is often optimal. [4] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield. [4] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly. | Optimize for the best balance of yield and purity. [4] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation. | Can either improve or decrease purity depending on the system's kinetics. | Moderate, consistent agitation is generally recommended. |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield of the salt. | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity. [4] | Screen stoichiometries from 0.5 to 1.0 equivalents. [4] |
Experimental Protocols
Protocol 1: Screening of Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic mixture in a suitable volatile solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.
-
-
Salt Formation in a Multi-well Plate:
-
Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate.
-
Add one equivalent of each resolving agent stock solution to the wells, dedicating specific rows or columns to each agent.
-
Evaporate the solvent completely to leave the solid diastereomeric salts.
-
-
Solubility and Crystallization Screening:
-
To each well containing the dried salts, add a different crystallization solvent or solvent mixture.
-
Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Visually inspect the wells for the extent and nature of precipitation.
-
-
Analysis:
-
Centrifuge the plate to pellet the solid.
-
Carefully collect a sample of the supernatant (mother liquor) from each well.
-
Analyze the supernatant by chiral HPLC to determine the concentration of each diastereomer remaining in solution. The solvent system showing the largest difference in concentration between the two diastereomers is a promising candidate.
-
Isolate the solid from promising wells, wash sparingly with cold solvent, dry, and analyze the diastereomeric excess (d.e.).
-
Protocol 2: Preparative Scale Resolution and Optimization
Objective: To obtain a larger quantity of the desired enantiomer with high purity.
Methodology:
-
Dissolution and Salt Formation:
-
In a reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the chosen chiral resolving agent (0.5 to 1.0 equivalent) in the optimal solvent identified from screening.
-
Heat the mixture gently to ensure complete dissolution. [5]
-
-
Crystallization:
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. A controlled cooling rate is crucial for forming pure crystals.
-
If available, seed the solution with a small amount of the pure, less soluble diastereomeric salt to promote selective crystallization.
-
Maintain gentle agitation throughout the cooling process.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization appears complete, continue stirring at the final temperature for a period to ensure equilibrium is reached.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis of Purity:
-
Determine the yield and melting point of the isolated salt.
-
Measure the diastereomeric purity using an appropriate analytical technique (e.g., chiral HPLC or NMR). [1]
-
-
Regeneration of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Adjust the pH of the solution to break the ionic bond. For example, if resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl) to liberate the free acid. [1] * Extract the desired enantiomer with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the purified enantiomer.
-
Visualizations
Caption: Troubleshooting workflow for common issues in diastereomeric salt crystallization.
Caption: General experimental workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of the enantiomeric composition of amphetamine and related drugs by diastereomeric derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Troubleshooting Solid Solution Formation in Chiral Resolution
Welcome to the technical support center for troubleshooting solid solution formation during the chiral resolution of enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining enantiomerically pure compounds due to the formation of solid solutions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you identify and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is a solid solution in the context of chiral resolution, and why is it problematic?
A solid solution, sometimes referred to as a pseudo-racemate, is a crystalline phase containing both enantiomers (or diastereomers) in variable, non-stoichiometric amounts within a single crystal lattice.[1] Unlike a conglomerate (a physical mixture of separate enantiopure crystals) or a racemic compound (a 1:1 stoichiometric ratio of enantiomers in the crystal lattice), the composition of a solid solution can vary continuously over a certain range.
This phenomenon is particularly troublesome in chiral resolution because it prevents the selective crystallization of a single desired enantiomer.[2][3] Since the undesired enantiomer is incorporated into the crystal lattice of the desired one, traditional crystallization methods often result in low enantiomeric excess (ee).[4]
Q2: I performed a diastereomeric salt crystallization, but the enantiomeric excess (ee) of my product is consistently low. Could this be due to solid solution formation?
Yes, low enantiomeric excess after diastereomeric salt crystallization is a strong indicator of solid solution formation.[2] If one diastereomer does not crystallize in a pure form, it is likely that the other diastereomer is being incorporated into its crystal lattice. This is in contrast to a eutectic system, where pure crystals of one diastereomer can be obtained.[3]
Q3: How can I definitively determine if my system is forming a solid solution?
The most reliable method for identifying a solid solution is the construction of a binary melting phase diagram.[2][3] This is typically done using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
DSC Analysis: In a solid solution, the melting point will vary continuously with the composition of the two diastereomers. You will observe a single melting endotherm that shifts in temperature as the ratio of the diastereomers changes. In contrast, a eutectic mixture will show a distinct eutectic melting point that is lower than the melting points of the pure components.[2]
-
PXRD Analysis: The powder diffraction pattern of a solid solution will typically show a continuous shift in peak positions as the composition changes, while the overall pattern remains similar, indicating a single crystalline phase with changing lattice parameters.[3][5]
Q4: What is a ternary phase diagram, and how can it help in troubleshooting solid solution formation?
A ternary phase diagram is a graphical representation of the solid-liquid equilibria of a three-component system at a constant temperature and pressure.[6][7] In the context of chiral resolution, these components are typically the two enantiomers (or diastereomers) and a solvent. These diagrams are powerful tools for visualizing the composition of the solid and liquid phases at equilibrium and for designing effective crystallization strategies.[2][8] For systems forming solid solutions, the ternary phase diagram can reveal the extent of solid solution formation and help identify conditions where enrichment is possible.[2]
Troubleshooting Guides
Problem 1: Low enantiomeric excess (ee) after crystallization.
-
Initial Assessment:
-
Confirm Purity of Starting Materials: Ensure the chiral resolving agent is enantiomerically pure and that the racemic mixture is free from impurities that could interfere with crystallization.[9]
-
Analyze the Solid Phase: Use chiral HPLC to determine the ee of the crystallized solid. Also, analyze the composition of the mother liquor to understand the partitioning of the enantiomers.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: "Oiling out" or formation of an amorphous solid instead of crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a crystalline solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[10]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or a slower cooling rate. If using an anti-solvent, add it more slowly.[10]
-
Change Solvent: Experiment with different solvents or solvent mixtures to find a system where the diastereomeric salts are less soluble and have a higher melting point.
-
Increase Crystallization Temperature: If possible, perform the crystallization at a higher temperature.
-
Seeding: Introduce seed crystals of the desired diastereomer to encourage heterogeneous nucleation and controlled crystal growth.
-
Key Experimental Protocols
1. Protocol for Constructing a Binary Melting Phase Diagram
This protocol is essential for identifying the formation of a solid solution.
-
Objective: To determine the solid-liquid phase behavior of a pair of diastereomers as a function of their composition.
-
Materials:
-
The two pure diastereomers (or enantiomers and a resolving agent).
-
Analytical balance.
-
Differential Scanning Calorimeter (DSC).
-
Powder X-ray Diffractometer (PXRD).
-
Vials and spatula.
-
-
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of the two diastereomers with varying compositions (e.g., 100:0, 90:10, 80:20, ..., 10:90, 0:100). Thoroughly mix each sample.
-
DSC Analysis:
-
PXRD Analysis:
-
Phase Diagram Construction:
-
Plot the onset (solidus) and peak (liquidus) temperatures from the DSC data as a function of the composition.
-
A continuous variation in melting temperature is indicative of a solid solution.[2] A distinct eutectic point suggests a eutectic system.
-
The PXRD patterns should show a single phase with shifting peak positions for a solid solution.
-
-
2. Protocol for Enantioselective Dissolution
This technique can be used to enrich the enantiomeric excess of a solid that has already been crystallized from a solid solution system.[15]
-
Objective: To selectively dissolve the minor diastereomer from a crystalline solid, thereby increasing the enantiomeric excess of the remaining solid.
-
Materials:
-
Enantioenriched crystalline solid obtained from the initial crystallization.
-
A suitable solvent (e.g., one in which the diastereomers have moderate solubility).
-
Stirring apparatus.
-
Filtration equipment.
-
Chiral HPLC for ee analysis.
-
-
Methodology:
-
Solvent Screening: Identify a solvent where the diastereomeric salts have different dissolution rates.
-
Dissolution:
-
Isolation: Quickly filter the solid and wash it with a small amount of cold solvent.
-
Analysis: Dry the solid and determine its mass and enantiomeric excess using chiral HPLC.
-
Optimization: Repeat the process, varying the solvent, temperature, and dissolution time to maximize the enrichment of the desired enantiomer.
Caption: Experimental workflow for enantioselective dissolution.
-
Data Presentation
Table 1: Hypothetical DSC Data for a Binary System of Diastereomers
| Composition (Diastereomer A : Diastereomer B) | Onset Melting Temp (°C) | Peak Melting Temp (°C) | Interpretation |
| 100 : 0 | 150.2 | 152.5 | Pure A |
| 90 : 10 | 148.5 | 151.0 | Solid Solution |
| 70 : 30 | 145.1 | 148.2 | Solid Solution |
| 50 : 50 | 142.8 | 145.3 | Solid Solution |
| 30 : 70 | 144.5 | 147.8 | Solid Solution |
| 10 : 90 | 148.0 | 150.5 | Solid Solution |
| 0 : 100 | 151.8 | 154.1 | Pure B |
Table 2: Example Data for Enantiomeric Excess (ee) Enrichment via Enantioselective Dissolution
Based on the resolution of rac-4-cyano-1-aminoindane.[15]
| Initial ee of Crystals (%) | ee after 5 min Dissolution in Methanol (%) |
| 50 | 75 |
| 80 | 92 |
| 92 | 96 |
This technical support guide provides a starting point for addressing the challenges of solid solution formation in chiral resolution. Successful resolution often requires a systematic and iterative approach to experimentation. For further assistance, please consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization | Semantic Scholar [semanticscholar.org]
- 7. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. nmt.edu [nmt.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
optimizing reaction conditions for L-DTTA esterification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of L-ditoluoyl tartaric acid (L-DTTA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for the esterification of L-DTTA? A1: The esterification of L-ditoluoyl tartaric acid typically follows the Fischer-Speier esterification mechanism. This is a reversible, acid-catalyzed reaction between the carboxylic acid groups of L-DTTA and an alcohol to form an ester and water.[1] Because the reaction is reversible, specific conditions are required to drive it towards the product side to achieve a high yield.[2]
Q2: What are the most effective catalysts for L-DTTA esterification? A2: Both homogeneous and heterogeneous acid catalysts are effective.
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used due to their strong acidity and ability to increase the reaction rate.[3][4]
-
Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) are also highly effective.[3][5] They offer the advantage of being easily filtered out of the reaction mixture, simplifying the purification process.[3]
Q3: How can I improve the yield of my L-DTTA esterification reaction? A3: To maximize the ester yield, the reaction equilibrium must be shifted towards the products. This can be achieved by:
-
Using an Excess of One Reactant: Employing a large excess of the alcohol is a common strategy to push the equilibrium forward according to Le Châtelier's principle.[2]
-
Removing Water: Since water is a byproduct, its removal is crucial for driving the reaction to completion.[2][6] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene (B28343).[4][7] Alternatively, dehydrating agents such as molecular sieves can be used.[6]
Q4: What are the optimal temperature and reaction times? A4: The reaction is typically performed at the reflux temperature of the alcohol or solvent being used to ensure a sufficient reaction rate.[1] Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion and avoid unnecessarily long reaction times which could lead to byproduct formation.[8]
Q5: What potential side reactions should I be aware of, and how can they be minimized? A5: At elevated temperatures and under strong acidic conditions, side reactions can occur.
-
Decomposition: L-DTTA or the resulting ester may be susceptible to decomposition or discoloration, especially with prolonged heating.[5]
-
Dehydration of Alcohol: If using secondary or tertiary alcohols, their dehydration to form alkenes can be a competing reaction.[2] To minimize these issues, it is important to monitor the reaction closely, avoid excessive temperatures, and consider using milder catalysts if byproducts become significant.[8]
Q6: What is the standard workup and purification procedure for L-DTTA esters? A6: After the reaction is complete, the mixture is cooled. The standard procedure involves:
-
Neutralization: If a homogeneous acid catalyst was used, it must be neutralized. This is typically done by washing the organic solution with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃).[4]
-
Washing: The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[4]
-
Purification: The crude ester can be purified by column chromatography on silica (B1680970) gel or by recrystallization if the product is a solid.[6][8]
Troubleshooting Guide
Problem: Low or No Product Formation
Q: My reaction shows very low conversion to the ester, even after several hours at reflux. What are the likely causes and solutions? A: This issue can stem from several factors. Systematically check the following:
-
Inactive Catalyst: Ensure the acid catalyst has not degraded. If using a solid catalyst like an ion-exchange resin, it may need to be reactivated or replaced.[3] For homogeneous catalysts like p-TsOH, ensure it is fresh and anhydrous.
-
Insufficient Water Removal: Verify that your Dean-Stark apparatus is functioning correctly and that water is being collected. If using molecular sieves, ensure they were properly activated before use.[6] The presence of water in the reaction can prevent the equilibrium from shifting towards the products.[2]
-
Suboptimal Temperature: Confirm that the reaction is being heated to the correct reflux temperature. A temperature that is too low will result in a very slow reaction rate.[2]
-
Reactant Purity: Impurities in the L-DTTA or the alcohol (especially water) can inhibit the reaction. Ensure you are using dry solvents and high-purity starting materials.
Problem: Significant Byproduct Formation or Reaction Mixture Darkening
Q: My reaction mixture has turned dark brown, and TLC analysis shows multiple spots in addition to my product. How can I prevent this? A: Darkening and byproduct formation are often signs of decomposition due to harsh reaction conditions.
-
Reduce Reaction Temperature: While reflux is standard, excessively high temperatures can cause degradation.[5] If possible, use a lower-boiling solvent or run the reaction at the minimum temperature required for a reasonable rate.
-
Change the Catalyst: Strong acids like sulfuric acid can be aggressive. Consider switching to a milder catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst 15, which can be less prone to causing side reactions.[3]
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to heat and acid.[8]
Problem: Difficulties During Workup and Purification
Q: I am struggling to isolate my final product. I'm getting emulsions during the washing steps, and the crude product is an oil that won't crystallize. A: Purification challenges are common and can often be overcome with procedural adjustments.
-
Emulsion Formation: Emulsions during basic washes can occur if the mixture is agitated too vigorously. Use gentle inversions instead of vigorous shaking. Adding more brine to the aqueous layer can also help break up emulsions.
-
Incomplete Neutralization: If residual acid catalyst remains, it can complicate purification. Ensure the wash with sodium bicarbonate is sufficient (i.e., until CO₂ evolution ceases).
-
Purification of Oils: If the L-DTTA ester is an oil, recrystallization is not an option. Purification via column chromatography on silica gel is the most effective method.[6] A range of solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients) should be tested by TLC to find the optimal conditions for separation.
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Esterification
| Catalyst | Type | Typical Loading | Advantages | Disadvantages & Removal |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1-5 mol% | Low cost, high activity.[3] | Corrosive, can cause charring, requires aqueous basic workup for removal.[6][9] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 5-10 mol% | Solid, easier to handle than H₂SO₄, less oxidizing.[4] | Requires aqueous basic workup for removal. |
| Amberlyst 15 | Heterogeneous | 10-20 wt% | Easily removed by filtration, reusable, milder conditions.[3][5] | Higher cost, may have lower activity than homogeneous catalysts, potential for mechanical breakdown.[5] |
| Thionyl Chloride (SOCl₂) | Reagent | >1 equivalent | Not catalytic; converts acid to acyl chloride in-situ for a non-reversible reaction.[9] | Generates corrosive HCl and SO₂ gas, requires careful handling. |
Table 2: Effect of Key Reaction Parameters on Ester Yield
| Parameter | Effect on Reaction | Recommended Condition | Rationale |
| Temperature | Increases reaction rate. | Reflux temperature of the alcohol/solvent. | Ensures the reaction proceeds at a practical rate to reach equilibrium.[1] High temperatures can promote side reactions.[5] |
| Reactant Ratio (Alcohol:Acid) | Shifts equilibrium towards products. | Use a large excess of alcohol (e.g., 5-10 equivalents or as solvent). | Drives the reversible reaction forward to maximize conversion as per Le Châtelier's principle.[2] |
| Catalyst Concentration | Increases reaction rate. | 1-10 mol% (homogeneous) or 10-20 wt% (heterogeneous). | A sufficient amount is needed for a practical reaction rate, but excess can promote side reactions.[10][11] |
| Water Removal | Shifts equilibrium towards products. | Continuous removal via Dean-Stark trap or use of molecular sieves. | Removing the water byproduct is critical for driving the reaction to completion and achieving high yields.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of L-DTTA using a Dean-Stark Trap
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add L-DTTA (1 equivalent).
-
Solvent and Reagent Addition: Add the desired alcohol (e.g., ethanol, 10 equivalents) and an azeotropic solvent such as toluene (sufficient to fill the Dean-Stark trap and suspend the reactants). Add the acid catalyst (e.g., p-TsOH, 0.1 equivalents).
-
Apparatus Setup: Attach a Dean-Stark trap and a reflux condenser to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected and TLC analysis indicates the consumption of the starting L-DTTA.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the catalyst), water, and finally, brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude ester by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General experimental workflow for the esterification of L-DTTA.
Caption: Troubleshooting logic for diagnosing causes of low reaction yield.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. US4544453A - Stripping of unreacted glycol ethers and acids from an esterification reaction mixture - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsions in L-DTTA Workups
For researchers, scientists, and drug development professionals utilizing L-DTTA (di-p-toluoyl-tartaric acid) for chiral resolutions, the formation of stable emulsions during workup can be a significant hurdle, leading to product loss and purification challenges. This guide provides troubleshooting strategies and detailed protocols to effectively break these emulsions.
Frequently Asked Questions (FAQs)
Q1: Why do emulsions form so frequently during L-DTTA workups?
A1: Emulsion formation during L-DTTA workups can be attributed to several factors:
-
Surfactant Properties of L-DTTA and its Salts: Tartaric acid and its derivatives, including L-DTTA, can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and promoting emulsion formation.[1][2][3]
-
Presence of Diastereomeric Salts: The diastereomeric salts formed between L-DTTA and the compound being resolved can act as particulate matter that stabilizes emulsions.
-
pH Changes: The workup for L-DTTA resolutions often involves pH adjustments to protonate or deprotonate the target molecule and the resolving agent. These changes can lead to the formation of salts with surfactant-like properties.
-
Finely Divided Solids: Insoluble byproducts or the precipitation of the diastereomeric salt can create fine particulates that accumulate at the interface of the two liquid phases, preventing coalescence.[4]
Q2: What is the first thing I should try if an emulsion forms?
A2: The simplest and often effective first step is patience . Allow the separatory funnel to stand undisturbed for 15-30 minutes.[2][5] Gentle swirling or tapping of the funnel can sometimes encourage the layers to separate. If this fails, the next step is typically the addition of a saturated salt solution ("salting out").
Q3: Can the choice of solvent affect emulsion formation?
A3: Yes, the solvent system plays a crucial role. Chlorinated solvents are often more prone to forming emulsions.[5] If possible, consider using a less emulsion-prone solvent for the extraction. Additionally, ensuring a sufficient volume of the organic solvent can sometimes prevent emulsion formation by effectively dissolving the organic components.
Troubleshooting Guide: Breaking Emulsions in L-DTTA Workups
If an emulsion has formed and does not resolve on its own, the following techniques can be employed. It is recommended to try these methods sequentially, starting with the least invasive.
| Technique | Principle | When to Use | Potential Downsides |
| Salting Out | Increases the ionic strength and density of the aqueous phase, forcing the organic components out of solution and promoting coalescence of the organic droplets.[4][6][7] | Persistent emulsions that do not break upon standing. | May decrease the solubility of some desired compounds in the aqueous layer if they have some water solubility. |
| pH Adjustment | Alters the charge of acidic or basic compounds at the interface, which can disrupt their surfactant-like properties.[4] | When the compound of interest or L-DTTA is suspected of acting as a surfactant. | The desired compound may be sensitive to drastic pH changes. |
| Addition of a Different Solvent | Changes the polarity of the organic phase, which can help to dissolve emulsifying agents. | When other methods have failed. | Can complicate solvent removal later in the process. |
| Filtration through Celite® | Removes fine solid particles that can stabilize an emulsion.[2][5] | When a significant amount of solid material is visible at the interface. | Can be slow for very thick emulsions. |
| Centrifugation | Applies a strong mechanical force to accelerate the separation of the immiscible layers.[4][7] | For small-volume, stubborn emulsions. | Requires access to a centrifuge and appropriate tubes. |
| Gentle Heating | Reduces the viscosity of the liquid, which can aid in phase separation.[4] | As a last resort for very viscous emulsions. | Risk of degrading temperature-sensitive compounds.[4] |
Experimental Protocols
Protocol 1: Salting Out
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Carefully add the brine solution in small portions (e.g., 5-10% of the total volume of the emulsion) to the separatory funnel containing the emulsion.
-
Gently swirl the separatory funnel. Do not shake vigorously, as this can worsen the emulsion.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation is slow, you can gently stir the emulsion at the interface with a glass rod.
-
Once the layers have separated, drain the aqueous layer and proceed with the workup.
Protocol 2: pH Adjustment
-
Determine the current pH of the aqueous phase.
-
If the aqueous phase is basic, add a dilute acidic solution (e.g., 1 M HCl) dropwise while gently swirling.
-
If the aqueous phase is acidic, add a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃) dropwise while gently swirling.
-
Monitor the emulsion as the pH changes. Often, a small change in pH is sufficient to break the emulsion.
-
Once the emulsion breaks, check the pH to ensure it is compatible with your desired product's stability before proceeding with the extraction.
Protocol 3: Filtration through Celite®
-
Prepare a small plug of glass wool and place it at the bottom of a Buchner or Hirsch funnel.
-
Add a 1-2 cm layer of Celite® over the glass wool and gently press it down to form a compact pad.
-
Wet the Celite® pad with the organic solvent being used in the extraction.
-
Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the filter.
-
The filtrate should be a biphasic mixture without the emulsion. Transfer this back to a clean separatory funnel to separate the layers.
-
Wash the Celite® pad with a small amount of the organic solvent to recover any adsorbed product.
Logical Workflow for Breaking Emulsions
The following diagram illustrates a systematic approach to troubleshooting emulsions during an L-DTTA workup.
References
- 1. scilit.com [scilit.com]
- 2. EP1142963B1 - Use of tartaric acid diesters as biodegradable surfactants - Google Patents [patents.google.com]
- 3. US6544591B2 - Tartaric acid diesters as biodegradable surfactants - Google Patents [patents.google.com]
- 4. google.com [google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
preventing racemization during L-DTTA synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).
Troubleshooting Guides
Issue: The final L-DTTA product exhibits low optical purity or significant racemization.
This is a critical issue as the utility of L-DTTA as a chiral resolving agent depends on its own enantiomeric purity. The following steps will help diagnose and mitigate the problem.
Step 1: Review Your Reaction Temperature
Elevated temperatures can provide the activation energy for racemization, particularly at the chiral centers of the tartaric acid backbone.
-
Solution: Maintain strict temperature control throughout the synthesis. For the acylation reaction with p-toluoyl chloride, it is advisable to perform the reaction at lower temperatures (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Avoid prolonged heating or refluxing, especially in the presence of basic or acidic conditions.
Step 2: Evaluate the Presence and Type of Base
Bases are often used to scavenge the HCl byproduct of the acylation reaction. However, strong or excess base can deprotonate the hydroxyl or even the alpha-protons of the tartaric acid backbone, leading to planar intermediates that facilitate racemization.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base like pyridine (B92270) or triethylamine (B128534) (TEA) in stoichiometric amounts.
-
Add the base slowly and at a low temperature to avoid localized heating and high base concentration.
-
Consider alternative methods that do not require a strong base, such as using a catalyst that is not strongly basic.
-
Step 3: Assess the Purity of Starting Materials
The racemization might not be occurring during your synthesis but could be a result of compromised starting material. L-tartaric acid can racemize under certain storage or manufacturing conditions.
-
Solution:
-
Verify the optical purity of the starting L-tartaric acid using a polarimeter before beginning the synthesis.
-
Ensure that the L-tartaric acid has been stored in a cool, dry place and has not been exposed to high temperatures or basic conditions.
-
Step 4: Analyze Your Purification Method
The purification process itself can sometimes contribute to racemization if harsh conditions are used.
-
Solution:
-
During workup, use dilute acids and bases for washing and maintain a low temperature.
-
For recrystallization, choose a solvent system that allows for crystal formation at or below room temperature. Avoid high-temperature recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during L-DTTA synthesis?
A1: The most likely mechanism involves the deprotonation of the hydroxyl groups of L-tartaric acid by a base. The subsequent formation of an enolate-like intermediate can lead to a loss of stereochemical integrity at the chiral centers. While less likely for the alpha-protons on the tartaric acid backbone itself, any side reactions that could lead to a temporary planar structure at a chiral center pose a risk.
Q2: Which reaction parameter is most critical to control for preventing racemization?
A2: Temperature is arguably the most critical parameter. While the choice of base and solvent are important, excessive heat provides the energy for the racemization process to occur at a significant rate.
Q3: Can the p-toluoyl chloride reagent influence racemization?
A3: The purity of p-toluoyl chloride is important for the overall reaction yield and purity, but it is not a direct cause of racemization of the L-tartaric acid backbone. However, impurities in the acylating agent could potentially introduce unwanted side reactions.
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my L-DTTA product?
A4: The most reliable method for determining the enantiomeric excess of your L-DTTA product is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique can separate the L- and D-enantiomers and allow for their quantification.
Q5: Is it possible to improve the enantiomeric excess of my L-DTTA product after synthesis?
A5: If you have a partially racemized product, you may be able to improve the enantiomeric excess through preferential crystallization. This involves carefully selecting a solvent system where the desired L-enantiomer has lower solubility than the racemic mixture, allowing it to crystallize out preferentially.
Data on Factors Influencing Racemization
| Parameter | Condition Favoring High e.e. | Condition Risking Racemization | Expected Impact on Racemization |
| Temperature | 0 - 25°C | > 50°C or prolonged reflux | High |
| Base | Stoichiometric, non-nucleophilic base (e.g., pyridine) | Excess strong base (e.g., NaOH, KOH) | High |
| Reaction Time | As short as possible to achieve full conversion | Prolonged reaction times, especially at high temp. | Moderate |
| Solvent | Aprotic, less polar solvents | Protic or highly polar solvents | Low to Moderate |
| pH during Workup | Near-neutral (pH 5-7) | Strongly acidic or basic conditions | Moderate |
Experimental Protocol: Synthesis of L-DTTA with Minimized Racemization
This protocol is adapted from known methods for the synthesis of di-p-toluoyl-tartaric acid, with specific modifications to minimize the risk of racemization.
Materials:
-
L-Tartaric Acid (high optical purity)
-
p-Toluoyl Chloride
-
Pyridine (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend L-tartaric acid (1 equivalent) in anhydrous toluene. Cool the flask to 0-5°C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.2 equivalents) to the suspension while maintaining the temperature at 0-5°C.
-
Acylation: Add p-toluoyl chloride (2.2 equivalents) dropwise to the reaction mixture over a period of 1-2 hours. Ensure the temperature does not rise above 10°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 12-16 hours.
-
Quenching and Workup: Cool the mixture back to 0-5°C and slowly add 1M HCl to quench the reaction and neutralize excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the toluene under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude L-DTTA from a suitable solvent system, such as ethanol/water, at room temperature or below to obtain the purified product with high enantiomeric excess.
Visual Guides
Caption: Troubleshooting workflow for diagnosing racemization.
Caption: L-DTTA synthesis pathway highlighting the critical racemization step.
References
Technical Support Center: Filtration of Fine Diastereomeric Salt Crystals
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the filtration of fine crystals of diastereomeric salts.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: Slow Filtration and Clogging of the Filter Medium
Q: My filtration is extremely slow, or the filter is completely clogged. What are the likely causes and how can I resolve this?
A: Slow filtration and clogging are common problems when dealing with fine crystals. The primary cause is often a small particle size, which can lead to a dense and impermeable filter cake.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Crystal Morphology and Size: Fine, needle-shaped, or irregular crystals tend to pack inefficiently, reducing the porosity of the filter cake and hindering solvent flow.[3][4] The presence of very fine particles, or "fines," can plug the pores of the filter medium.[1][2]
-
Solution 1: Optimize Crystallization Conditions: Aim to grow larger, more uniform crystals. This can be achieved by:
-
Slowing the cooling rate: A slower, controlled cooling profile allows for more ordered crystal growth rather than rapid nucleation of small particles.[5][6]
-
Reducing supersaturation: Operating at a lower level of supersaturation can favor crystal growth over nucleation.[6] This can be achieved by using a slightly larger volume of solvent.
-
Seeding: Introducing seed crystals of the desired diastereomer can promote the growth of larger crystals.[6]
-
Agitation: Gentle, consistent stirring can prevent localized supersaturation and promote uniform crystal growth. However, overly vigorous agitation can lead to crystal breakage and the formation of fines.[2][6]
-
-
Solution 2: Modify the Slurry Before Filtration:
-
Slurry Aging/Digestion: Holding the crystal slurry at the crystallization temperature for an extended period can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, increasing the average particle size.[7] Boiling the crystals for a short period in a suitable solvent mixture can also be effective.[8]
-
-
-
Filtration Setup and Technique:
-
Solution 1: Select an Appropriate Filter Medium: For very fine particles, a standard filter paper may not be suitable. Consider using:
-
Solution 2: Use a Filter Aid: A filter aid, such as diatomaceous earth (Celite), can be added to the slurry before filtration to increase the porosity of the filter cake.
-
Solution 3: Consider Alternative Separation Techniques:
-
Issue 2: Low Purity of the Isolated Diastereomeric Salt
Q: The diastereomeric excess (d.e.) of my filtered crystals is low. What are the potential reasons and how can I improve the purity?
A: Low diastereomeric excess indicates insufficient separation of the two diastereomers. This can be due to several factors:
-
Co-precipitation: The undesired diastereomer may be precipitating along with the desired one.
-
Solution: Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity.[13][14] A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[5][13] Using solvent mixtures or an anti-solvent can also improve selectivity.[5]
-
-
Inadequate Washing: Residual mother liquor, which contains the more soluble diastereomer, may remain on the crystal surfaces after filtration.[15]
-
Rapid Crystallization: Fast crystallization can trap impurities and the undesired diastereomer within the crystal lattice.[7]
-
Kinetic vs. Thermodynamic Control: Sometimes, the less stable (and often more soluble) diastereomer crystallizes faster (the kinetic product).[5]
-
Solution: Allow for Equilibration: Stirring the crystallization mixture for an extended period can allow the system to equilibrate to the more stable, less soluble thermodynamic product, thereby increasing the purity of the final product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and how can I prevent it?
A1: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[5][13] This often happens when the level of supersaturation is too high or the crystallization temperature is above the melting point of the solvated solid.[6] To prevent this, you can:
-
Reduce Supersaturation: Use a more dilute solution or add any anti-solvent more slowly.[6]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[13]
-
Change the Solvent System: A different solvent may favor crystallization over oiling out.[13]
Q2: How can I improve the yield of my desired diastereomeric salt?
A2: Low yield can be a significant issue, often caused by the high solubility of the desired salt in the mother liquor.[7] To improve the yield, consider the following:
-
Optimize Solvent and Temperature: Screen for a solvent system where the desired diastereomer has lower solubility.[7] Lowering the final crystallization temperature will also decrease solubility and increase the yield.[5][7]
-
Anti-Solvent Addition: Gradually adding an anti-solvent in which the salt is less soluble can induce further precipitation and increase the yield.[5]
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization to reach equilibrium before filtration.[7]
Q3: Can the stoichiometry of the resolving agent affect filtration and purity?
A3: Yes, the stoichiometry of the resolving agent can be a critical parameter to optimize. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the selectivity of the crystallization and lead to a higher diastereomeric excess in the final product.[5] It is recommended to screen stoichiometries from 0.5 to 1.0 equivalents.[5]
Data Presentation
Table 1: Illustrative Effect of Cooling Rate on Crystal Size and Filtration Time
| Cooling Rate (°C/min) | Average Crystal Size (µm) | Filtration Time (min) | Diastereomeric Excess (%) |
| 1.0 | 25 | 45 | 85 |
| 0.5 | 50 | 20 | 92 |
| 0.1 | 150 | 5 | 98 |
Note: Data is illustrative and will vary based on the specific system.
Table 2: Example of Solvent Screening for Diastereomeric Resolution
| Solvent System | Yield of Desired Diastereomer (%) | Diastereomeric Excess (%) | Crystal Morphology |
| Methanol | 65 | 88 | Small Needles |
| Ethanol | 55 | 95 | Prisms |
| Isopropanol | 50 | 98 | Large Plates |
| Acetone/Water (9:1) | 70 | 90 | Fine Powder |
Note: Data is illustrative and will vary based on the specific diastereomeric salt and resolving agent.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization and Filtration
-
Dissolution: In a suitable reaction vessel, dissolve the racemic mixture and the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the chosen solvent at an elevated temperature with stirring until a clear solution is obtained.[5][6][16]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed filter.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. A controlled cooling rate is crucial.[6] If crystallization does not initiate, seeding with a small crystal of the desired diastereomeric salt may be necessary.[6] The solution can then be cooled further in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5][17]
-
Washing: Wash the collected crystals sparingly with a small amount of cold crystallization solvent to remove any adhering mother liquor.[5][16]
-
Drying: Dry the crystals under vacuum to a constant weight.[5][16]
-
Analysis: Determine the yield and diastereomeric excess of the crystalline salt using appropriate analytical techniques such as HPLC, NMR, or chiral chromatography.[5][6]
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
-
Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[5]
-
Basification/Acidification: Add a base (e.g., NaOH) or an acid (e.g., HCl), depending on the nature of the racemic compound and resolving agent, to break the salt and liberate the free enantiomer.[5][7]
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Further purification of the enantiomer can be performed by distillation, recrystallization, or chromatography if necessary.
Mandatory Visualization
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for slow filtration of diastereomeric salts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. slurryseparation.com [slurryseparation.com]
- 10. Principles of solid-liquid separation for the pharmaceutical industry [cleanroomtechnology.com]
- 11. news-medical.net [news-medical.net]
- 12. amolminechem.com [amolminechem.com]
- 13. benchchem.com [benchchem.com]
- 14. approcess.com [approcess.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Impact of Impurities on Chiral Resolution Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with chiral separations due to the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: How do impurities, in general, affect chiral resolution?
Impurities can significantly impact chiral resolution in several ways. They can co-elute with one or both enantiomers, leading to inaccurate quantification and reduced purity of collected fractions.[1][2] Both chiral and achiral impurities can affect the interaction between the analytes and the chiral stationary phase (CSP), potentially causing peak broadening, tailing, and a decrease in resolution.[3][4] In some cases, strongly retained impurities can accumulate on the column, altering its separation characteristics over time.[5]
Q2: What is the difference in impact between achiral and chiral impurities?
Achiral impurities are compounds without stereoisomers and can co-elute with the target enantiomers, making accurate quantification difficult.[6] Chiral impurities, which are other chiral molecules present in the sample, can also co-elute and may interact with the chiral stationary phase, further complicating the separation.[7][8] The presence of an undesired enantiomer of the target compound is itself a chiral impurity and is a primary concern in pharmaceutical analysis.[9][10]
Q3: Can impurities affect the peak shape of my enantiomers?
Yes, impurities can lead to poor peak shapes, such as tailing or fronting.[3] Acidic or basic impurities can interact with the stationary phase or the analytes, especially if the analytes themselves are ionizable. These interactions can disrupt the uniform migration of the analyte band through the column, resulting in asymmetrical peaks.[1][2] Column overload, which can be exacerbated by the presence of high concentrations of impurities, is another common cause of poor peak shape.[3]
Q4: What are "ghost peaks" and could they be related to impurities?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank runs. They are typically caused by impurities in the mobile phase, sample solvent, or carryover from previous injections.[3] Using high-purity, HPLC-grade solvents and fresh buffers, as well as thoroughly cleaning the injection system, can help eliminate ghost peaks.[3]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)
Symptom: The peaks for the two enantiomers are merged or only partially separated.
Possible Cause:
-
Co-eluting Impurity: An impurity may be eluting at or near the same retention time as one or both enantiomers, distorting the peak shape and reducing apparent resolution.
-
Matrix Effects: Components in the sample matrix can interfere with the chiral recognition mechanism.[11]
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation in the presence of impurities.
-
Column Contamination: Adsorbed impurities on the column can alter its selectivity.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Analyze a Blank Matrix: Inject a sample containing the matrix without the analyte to check for interfering peaks.
-
Optimize Sample Preparation: If matrix effects are suspected, enhance the sample cleanup. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering compounds.[12][13][14]
-
Adjust Mobile Phase:
-
For acidic or basic analytes, the addition of a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive can improve peak shape and resolution by minimizing secondary interactions.[1][2] Typically, 0.1% is a good starting concentration.[1]
-
Vary the ratio of the organic modifier to the non-polar solvent (in normal phase) or the aqueous component (in reversed phase) to alter selectivity.
-
-
Optimize Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[15][16] Systematically evaluate temperatures from 10°C to 40°C to find the optimum.[3]
-
Column Cleaning: If column contamination is suspected, flush the column with a strong solvent as recommended by the manufacturer.[5] For immobilized polysaccharide columns, stronger solvents like THF or DMF may be used.[5]
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
Symptom: Peaks are not symmetrical, exhibiting a broader front or tail.
Possible Cause:
-
Secondary Interactions: Acidic or basic impurities, or the analytes themselves, can have secondary interactions with the stationary phase (e.g., with residual silanols on silica-based columns).[3]
-
Column Overload: The combined concentration of analytes and impurities may be too high for the column.[3]
-
Column Degradation: The stationary phase may be damaged.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for asymmetric peaks.
Detailed Steps:
-
Dilute the Sample: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves, the original sample was overloading the column.[3]
-
Use Mobile Phase Additives:
-
Check Column Health: If the above steps do not resolve the issue, the column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or consider replacing it.[5]
Data Presentation
While direct quantitative data on the effect of specific impurity concentrations on chiral resolution is highly dependent on the analyte, impurity, and CSP, the following tables illustrate the impact of mobile phase additives and temperature, which are often adjusted to counteract the effects of impurities.
Table 1: Effect of Mobile Phase Additives on the Resolution of Basic and Acidic Compounds
| Analyte Type | Impurity Type | Additive | Typical Concentration | Effect on Peak Shape and Resolution |
| Basic Analyte | Acidic Impurity | Basic Additive (e.g., DEA) | 0.1% - 0.5% | Improves peak symmetry and resolution by minimizing interactions with residual silanols.[1][2] |
| Acidic Analyte | Basic Impurity | Acidic Additive (e.g., TFA) | 0.1% - 0.5% | Suppresses ionization of the analyte, leading to better peak shape and retention.[1][2] |
| Basic Analyte | - | Acidic Additive (e.g., Formic Acid) | 0.1% | Can sometimes improve resolution and even reverse elution order for some compounds.[17] |
Table 2: General Effects of Temperature on Chiral Separation Parameters
| Temperature Change | Effect on Selectivity (α) | Effect on Efficiency (N) | Effect on Resolution (Rs) |
| Decrease | Often increases, enhancing chiral recognition.[3] | May decrease, leading to broader peaks. | Often improves due to increased selectivity, but can decrease if efficiency loss is significant.[3] |
| Increase | Often decreases.[16] | Generally increases, leading to sharper peaks. | May decrease due to lower selectivity, but can sometimes improve for specific compounds or even reverse elution order.[3][16] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening for Impurity Analysis
-
Column Selection: Choose a set of 2-4 chiral columns with different stationary phases (e.g., one amylose-based, one cellulose-based, one macrocyclic glycopeptide).
-
Mobile Phase Screening:
-
Normal Phase: Prepare mobile phases of hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) at different ratios (e.g., 90:10, 80:20). If the sample contains acidic or basic compounds, prepare additional mobile phases containing 0.1% TFA or 0.1% DEA, respectively.[1][2]
-
Reversed-Phase: Prepare mobile phases of aqueous buffer (e.g., 20 mM ammonium (B1175870) bicarbonate) with an organic modifier (e.g., acetonitrile (B52724) or methanol) at different ratios.
-
-
Analysis:
-
Dissolve the sample (containing the analyte and potential impurities) in a suitable solvent, preferably the mobile phase.[4]
-
Inject the sample onto each column with each mobile phase combination.
-
Monitor the chromatogram for separation of the enantiomers and the resolution from any impurity peaks.
-
-
Evaluation: Identify the column and mobile phase that provide the best initial separation for further optimization.
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
-
Solvent Selection: Choose an organic solvent that is immiscible with the sample solvent (usually aqueous) and in which the analyte has high solubility.[18]
-
pH Adjustment:
-
Extraction:
-
Combine the aqueous sample and the organic extraction solvent in a separatory funnel.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower layer.
-
Collect the organic layer containing the analyte.
-
The process can be repeated with fresh organic solvent to improve recovery.
-
-
Final Preparation: Evaporate the organic solvent and reconstitute the analyte in the mobile phase for HPLC analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain the analyte while allowing impurities to pass through, or vice versa.
-
Conditioning: Condition the cartridge by passing a solvent through it that will activate the sorbent (e.g., methanol (B129727) followed by water for reversed-phase sorbents).
-
Loading: Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak solvent through the cartridge to wash away weakly retained impurities while the analyte remains on the sorbent.
-
Elution: Elute the analyte from the cartridge using a strong solvent.
-
Final Preparation: Evaporate the elution solvent and reconstitute the analyte in the mobile phase.
Visualizations
Caption: Logical relationships of impurity effects on chiral resolution.
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. scispace.com [scispace.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Liquid-liquid extraction [scioninstruments.com]
Technical Support Center: Enhancing Enantiomeric Excess with Sequential Crystallizations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing enantiomeric excess using sequential crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary sequential crystallization methods for enhancing enantiomeric excess?
A1: The two primary methods are:
-
Diastereomeric Salt Crystallization: This is the most common method.[1] A racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[2] Subsequent recrystallizations of the desired diastereomeric salt can further enhance its purity. The resolving agent is then removed to yield the enantiomerically enriched target compound.
-
Preferential Crystallization (or Resolution by Entrainment): This method is applicable to racemic mixtures that crystallize as conglomerates, which are physical mixtures of separate crystals of the two enantiomers (this accounts for 5-10% of all racemates).[1] By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, its crystallization is selectively induced.[1] Sequential crystallizations can be performed to further enrich the product.
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?
A2: The ideal resolving agent should:
-
Readily form a stable, crystalline salt with the racemate.
-
Provide a significant difference in solubility between the two resulting diastereomeric salts in a chosen solvent.
-
Be readily available in high enantiomeric purity.
-
Be easily recoverable after the resolution.[3]
Common resolving agents include chiral acids like tartaric acid and camphorsulfonic acid for resolving racemic bases, and chiral bases like 1-phenylethylamine (B125046) and brucine (B1667951) for resolving racemic acids.[1] A screening of several resolving agents is often necessary to find the optimal one for your specific compound.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an oil) rather than a solid crystalline phase.[4][5] This is problematic because the oil droplets are often impure and rarely form pure crystals upon solidification.[4] It typically occurs when the solution's temperature is above the melting point of the solute or when the level of supersaturation is too high.[4][5] To prevent oiling out, you can:
-
Reduce the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent.[6]
-
Use a more dilute solution to avoid reaching excessively high supersaturation.[6]
-
Select a solvent in which the compound is less soluble, allowing crystallization to occur at a lower temperature.
-
Ensure proper agitation, as gentle stirring can promote crystallization over oiling out.[6]
Q4: My yield is low after the first crystallization. How can I improve it?
A4: Low yield indicates that a significant amount of the desired product remains in the mother liquor. To improve the yield:
-
Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target diastereomer or enantiomer. Experiment with lower final crystallization temperatures to maximize precipitation.[6]
-
Concentrate the Mother Liquor: The mother liquor is enriched with the more soluble diastereomer but still contains some of the desired product. Concentrating the mother liquor and allowing it to cool again can yield a second crop of crystals.[7] Be aware that this second crop may have a lower enantiomeric excess and may require further recrystallization.
-
Minimize Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.[8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de) after Crystallization
-
Question: I performed a crystallization, but the enantiomeric/diastereomeric excess of my product is much lower than expected. What went wrong?
-
Answer: This is a common issue and can be attributed to several factors. The primary reason is often the co-crystallization of the undesired enantiomer or diastereomer, which indicates an insufficient solubility difference between the two species in your current system.[6]
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low enantiomeric or diastereomeric excess.
Suggested Solutions:
-
Solvent Screening: The choice of solvent is critical.[6] Perform a systematic screening of different solvents or solvent mixtures to find a system that maximizes the solubility difference between the two diastereomers or enantiomers.
-
Slow Down the Cooling Process: Rapid cooling can lead to the co-precipitation of both species.[7] Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help to ensure a slow cooling rate.
-
Perform a Second Recrystallization: Dissolve the enriched material in the minimum amount of hot solvent and repeat the crystallization process. Each subsequent crystallization will further enhance the enantiomeric or diastereomeric excess.
Issue 2: No Crystals Form Upon Cooling
-
Question: I have cooled my solution, but no crystals have formed. What should I do?
-
Answer: The absence of crystallization upon cooling usually indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.
Troubleshooting Workflow for No Crystal Formation
Caption: Troubleshooting workflow for when no crystals form.
Suggested Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]
-
Seeding: If you have a small amount of the pure desired crystal, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[6]
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[4] Then, allow it to cool again.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent"). This will decrease the overall solubility of your compound and induce precipitation. Add the anti-solvent dropwise until the solution becomes cloudy, then gently heat until it becomes clear again before allowing it to cool slowly.[6]
-
Quantitative Data on Enantiomeric Excess Enhancement
The effectiveness of sequential crystallizations is highly dependent on the specific compound, the resolving agent used, the solvent system, and the temperature profile. The following tables provide examples of ee enhancement through sequential crystallizations.
Table 1: Enhancement of Enantiomeric Excess of a Chiral Amine by Diastereomeric Salt Crystallization with Tartaric Acid
| Crystallization Step | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Amine after Liberation (%) | Yield (%) |
| 1st Crystallization | 75 | 74 | 45 |
| 2nd Crystallization | 92 | 91 | 85 (of 1st crop) |
| 3rd Crystallization | >99 | >99 | 88 (of 2nd crop) |
Note: Yields for 2nd and 3rd crystallizations are relative to the amount of material from the previous step.
Table 2: Enhancement of Enantiomeric Excess by Preferential Crystallization
| Compound | Initial ee (%) | Number of Cycles | Final ee (%) | Reference |
| Asparagine | Racemic | Not specified | 96 ± 6 | [9] |
| Glutamic Acid | Racemic | Not specified | 97 ± 2 | [9] |
| Threonine | Racemic | Not specified | 97 ± 2 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Recrystallization
This protocol describes the recrystallization of a diastereomeric salt to enhance its purity.
1. Dissolution: a. Place the diastereomerically enriched salt from the initial resolution into an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Use a steam bath or a hot plate as appropriate for the solvent's boiling point. c. Add the minimum amount of hot solvent required to completely dissolve the solid.
2. Slow Cooling and Crystallization: a. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container. b. An ideal crystallization will show some crystal formation within 5-20 minutes.[4] c. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize precipitation.
3. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[8] c. Continue to draw air through the crystals for several minutes to help them dry.
4. Drying and Analysis: a. Carefully transfer the crystals to a watch glass and allow them to dry completely. b. Determine the diastereomeric excess of the purified salt (e.g., by HPLC or NMR). c. If the de is not yet satisfactory, repeat the recrystallization process.
5. Liberation of the Enantiomer: a. Once the desired de is achieved, dissolve the salt in water or a suitable solvent. b. Add an acid or base to neutralize the resolving agent and liberate the free enantiomer. c. Extract the enantiomer into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. d. Analyze the enantiomeric excess of the final product using chiral HPLC or polarimetry.
Protocol 2: General Procedure for Preferential Crystallization
This protocol outlines the basic steps for enhancing enantiomeric excess using preferential crystallization. This technique requires careful control of supersaturation.
1. Preparation of a Supersaturated Solution: a. Prepare a solution of the racemic mixture in a suitable solvent at a temperature where it is fully dissolved. b. Cool the solution to the desired crystallization temperature. The solution must be supersaturated with respect to a single enantiomer but not with respect to the racemate. This is a critical and often narrow temperature and concentration window.
2. Seeding: a. Add a small quantity (typically 0.1-2% w/w) of pure seed crystals of the desired enantiomer to the supersaturated solution. b. The seed crystals should be of a uniform and small particle size.
3. Crystal Growth: a. Stir the solution gently at a constant temperature. The stirring rate should be sufficient to keep the crystals suspended but not so vigorous as to cause excessive secondary nucleation or crystal breakage. b. The desired enantiomer will crystallize out of the solution, causing the mother liquor to become enriched in the other enantiomer.
4. Isolation and Analysis: a. Monitor the crystallization process (e.g., by polarimetry or by taking samples for chiral HPLC analysis). b. Once the optimal yield and ee are achieved, or before the undesired enantiomer begins to crystallize, isolate the crystals by vacuum filtration. c. Wash the crystals with a small amount of cold, fresh solvent and dry them. d. Analyze the enantiomeric excess of the product.
5. Sequential Crystallization: a. The enantioenriched product from the first crystallization can be used as the starting material for a subsequent recrystallization from a fresh batch of solvent to further improve its purity. b. The mother liquor, which is enriched in the other enantiomer, can be used to perform a preferential crystallization of that enantiomer by seeding with the appropriate crystals.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Hygroscopic Nature of Di-p-Toluoyl-L-tartaric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of di-p-Toluoyl-L-tartaric acid (DPTTA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPTTA) and why is its hygroscopic nature a concern?
A1: this compound is a chiral resolving agent widely used in the pharmaceutical industry to separate enantiomers of racemic mixtures, particularly amines.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2] This can lead to inaccuracies in weighing, changes in physical properties, and potentially impact the efficiency of chiral resolutions.
Q2: How can I tell if my DPTTA has absorbed moisture?
A2: Visual inspection may reveal a change from a fine, free-flowing powder to a more clumpy or caked appearance. However, the most accurate way to determine the water content is through Karl Fischer titration.[3]
Q3: What is the recommended way to store DPTTA?
A3: To minimize moisture absorption, DPTTA should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] Storing under an inert gas is also recommended.
Q4: Can I use DPTTA that has absorbed moisture?
A4: It is not recommended to use DPTTA that has absorbed a significant amount of moisture, as the excess water can interfere with experimental results. The material should be dried before use.
Q5: How can I dry my DPTTA?
A5: A common and effective method is to dry the DPTTA in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[7]
Troubleshooting Guide
This guide will help you address common issues related to the hygroscopic nature of DPTTA.
Problem: Inconsistent results in chiral resolution experiments.
-
Possible Cause: The DPTTA may have absorbed atmospheric moisture, leading to inaccurate weighing and altered stoichiometry in your reaction.
-
Solution:
-
Quantify Moisture Content: Perform a Karl Fischer titration to determine the exact water content of your DPTTA.
-
Dry the DPTTA: If the water content is significant, dry the material using the recommended protocol.
-
Proper Storage: Ensure you are storing your DPTTA in a desiccator or a glove box with a controlled low-humidity atmosphere.
-
Problem: DPTTA appears clumpy or difficult to handle.
-
Possible Cause: The material has been exposed to a humid environment and has absorbed water.
-
Solution:
-
Assess the Extent of Moisture Absorption: If the material is only slightly clumpy, drying in a vacuum oven may be sufficient.
-
Drying Procedure: Follow the detailed experimental protocol for drying DPTTA.
-
Prevent Future Issues: Review your storage procedures to ensure the container is always tightly sealed and stored in a dry environment.
-
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of DPTTA.
Materials:
-
Karl Fischer titrator
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent
-
DPTTA sample
-
Analytical balance
Procedure:
-
Add the appropriate solvent to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual moisture in the solvent and the vessel.
-
Accurately weigh a sample of DPTTA (typically 1-2 g).[3]
-
Quickly transfer the weighed DPTTA to the titration vessel.
-
Begin the titration, stirring the sample to ensure complete dissolution.
-
The titration will automatically stop once the endpoint is reached.
-
The instrument will calculate and display the water content, usually as a percentage or in parts per million (ppm).
Protocol 2: Drying of Hygroscopic DPTTA
Objective: To remove absorbed moisture from DPTTA.
Materials:
-
Hygroscopic DPTTA
-
Vacuum oven
-
Vacuum pump
-
Shallow, heat-resistant dish (e.g., a watch glass or petri dish)
-
Analytical balance
Procedure:
-
Weigh the shallow, heat-resistant dish.
-
Spread a thin layer of the hygroscopic DPTTA onto the dish.
-
Weigh the dish with the DPTTA.
-
Place the dish in the vacuum oven.
-
Heat the oven to a moderate temperature, between 50-60 °C.[7]
-
Apply a vacuum to the oven.
-
Dry the DPTTA under vacuum until a constant weight is achieved. This may take several hours. To check for constant weight, periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and then weigh it. Repeat the drying and weighing process until two consecutive weighings are within an acceptable tolerance (e.g., ±0.001 g).
-
Once dried, immediately transfer the DPTTA to a tightly sealed container and store it in a desiccator.
Quantitative Data
| Parameter | Value | Source |
| Moisture Content (by Karl Fischer) | 4.5% (in a specific synthesized batch) | [3] |
| Recommended Drying Temperature | 50-60 °C | [7] |
Visualizations
Caption: Workflow for handling and troubleshooting hygroscopic DPTTA.
Caption: Decision tree for troubleshooting suspected moisture in DPTTA.
References
- 1. Di-P-Toluoyl L-Tartaric Acid Monohydrate - High Purity at Attractive Price, CAS No 32634-66-5 [zephyrsynthesispvtltd.com]
- 2. mt.com [mt.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
L-DTTA Technical Support Center: Troubleshooting Chiral Resolution
Welcome to the technical support center for utilizing (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) in your crystallization experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chiral resolution of racemic compounds via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-DTTA in crystallization?
A1: L-DTTA is a highly effective chiral resolving agent. Its primary role is to separate racemic mixtures—which contain equal amounts of two enantiomers—into their individual, optically pure components. This is crucial in drug development, as different enantiomers of a molecule can have vastly different biological activities and toxicological profiles.[1][2][3]
Q2: How does L-DTTA facilitate the separation of enantiomers?
A2: The mechanism relies on the formation of diastereomeric salts. When L-DTTA, a single enantiomer itself, reacts with a racemic compound (typically an amine), it forms two distinct diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, most notably different solubility levels in a given solvent system. This solubility difference allows for their separation through fractional crystallization.[1][2][3] The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation.
Q3: What types of molecules can be resolved using L-DTTA?
A3: L-DTTA is particularly effective for the resolution of racemic amines.[3] The carboxylic acid groups on L-DTTA readily form salts with basic amine functionalities. It can also be used for resolving other basic compounds that can form stable salts.
Q4: Can L-DTTA be used as a general additive to improve poor crystal formation of any protein or small molecule?
A4: There is currently no significant scientific literature to support the use of L-DTTA as a general-purpose additive for improving the crystal quality (e.g., size, diffraction) of proteins or achiral small molecules. Its application is highly specific to chiral resolution through diastereomeric salt formation. For general improvement of crystal quality, other techniques such as varying precipitants, pH, and temperature, or using different additives like ionic liquids or implementing post-crystallization treatments like dehydration are recommended.[4][5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral resolution process using L-DTTA.
Problem 1: No crystals are forming; the solution remains clear.
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | The concentration of the diastereomeric salt in the solution is below the level required for nucleation and crystal growth. |
| 1. Increase Concentration: Carefully evaporate the solvent to increase the overall concentration. | |
| 2. Change Solvent System: The chosen solvent may be too good, keeping the salts fully dissolved. Experiment with a solvent or solvent mixture in which the diastereomeric salts are less soluble. | |
| 3. Lower Temperature: Gradually decrease the temperature of the solution to reduce the solubility of the salts. | |
| Inappropriate Stoichiometry | The molar ratio of L-DTTA to the racemic compound may not be optimal for salt formation. |
| 1. Adjust Ratio: While a 1:1 molar ratio of the target enantiomer to L-DTTA is common, the initial screening should involve varying the amount of L-DTTA (e.g., from 0.5 to 1.0 equivalent relative to the racemic mixture).[3] |
Problem 2: An oil or amorphous precipitate forms instead of crystals ("oiling out").
| Possible Cause | Troubleshooting Step |
| Excessive Supersaturation | The concentration of the diastereomeric salt is too high, causing it to crash out of solution as a liquid phase before it can organize into a crystal lattice. |
| 1. Add More Solvent: Gently heat the solution to redissolve the oil and add a small amount of additional solvent to reduce the concentration.[7] | |
| 2. Slow Down Cooling: Cool the solution much more slowly to give the molecules adequate time to form an ordered crystalline structure.[7] | |
| Solvent Mismatch | The solvent may be too non-polar, or the polarity difference between the solute and solvent is too great. |
| 1. Modify Solvent System: Add a co-solvent to modify the polarity of the crystallization medium. For example, if using a non-polar solvent, add a small amount of a more polar solvent. | |
| 2. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to the supersaturated solution to encourage templated crystal growth instead of oiling out.[7] |
Problem 3: Crystals form, but the separation is inefficient (low enantiomeric excess, ee).
| Possible Cause | Troubleshooting Step |
| Small Solubility Difference | The two diastereomeric salts have very similar solubilities in the chosen solvent, leading to co-crystallization. |
| 1. Screen Different Solvents: The key to successful resolution is maximizing the solubility difference. Systematically screen a variety of solvents and solvent mixtures (e.g., alcohols, ketones, esters, and their combinations with water). | |
| Impure Starting Material | Impurities in the racemic compound can interfere with the crystallization process and get trapped in the crystal lattice. |
| 1. Purify Racemate: Ensure the starting racemic compound is of high purity before attempting the resolution. | |
| Insufficient Recrystallization | A single crystallization step is often not enough to achieve high enantiomeric purity. |
| 1. Perform Recrystallization: Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize. This process should be repeated until the enantiomeric excess no longer increases. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Diastereomeric Salt Crystallization with L-DTTA
This protocol outlines the fundamental steps for resolving a racemic amine using L-DTTA.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of L-DTTA in the same solvent. Gentle heating may be required to achieve full dissolution.[3]
-
-
Crystallization:
-
Slowly add the L-DTTA solution to the amine solution while stirring.
-
Allow the combined solution to cool gradually to room temperature. This slow cooling is critical to induce the crystallization of the less soluble diastereomeric salt.
-
For maximizing yield, the mixture can be further cooled in an ice bath or refrigerator after initial crystal formation is observed.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[3]
-
Perform one or more recrystallization steps by dissolving the crystals in a minimum of hot solvent and allowing them to cool slowly to improve enantiomeric purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide) to deprotonate the amine, thereby liberating the free enantiomer.
-
Extract the desired enantiomer from the aqueous solution using an appropriate organic solvent.
-
Data Presentation
Table 1: Properties of L-DTTA and Common Solvents for Resolution
| Parameter | L-DTTA | Methanol | Ethanol | Isopropanol |
| Molecular Formula | C₂₀H₁₈O₈ | CH₄O | C₂H₆O | C₃H₈O |
| Molecular Weight | 386.35 g/mol | 32.04 g/mol | 46.07 g/mol | 60.10 g/mol |
| Appearance | White to off-white powder | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
| Melting Point | 169-171 °C | -97.6 °C | -114.1 °C | -89 °C |
| Boiling Point | N/A | 64.7 °C | 78.37 °C | 82.6 °C |
| General Use | Chiral Resolving Agent | Polar Protic Solvent | Polar Protic Solvent | Polar Protic Solvent |
Visualizations
Diagram 1: Workflow for Chiral Resolution using L-DTTA
This diagram illustrates the logical steps involved in separating a racemic mixture by forming diastereomeric salts with L-DTTA.
Caption: Workflow of chiral resolution via diastereomeric salt crystallization.
Diagram 2: Logical Troubleshooting Flow for "Oiling Out"
This diagram provides a step-by-step decision-making process for when a sample "oils out" instead of forming crystals.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
- 1. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Post-crystallization treatments for improving diffraction quality of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enantioselective Dissolution for Enantiomeric Enrichment
Welcome to the technical support center for enantioselective dissolution. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enriching enantiomers through enantioselective dissolution techniques. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of enantioselective dissolution?
A1: Enantioselective dissolution is a kinetic resolution technique that leverages the different dissolution rates of enantiomers in a chiral environment. By carefully selecting a solvent, or by introducing a chiral additive, one enantiomer of a racemic mixture can be dissolved at a faster rate than the other. This leaves the solid phase enriched in the less soluble enantiomer. The process is often coupled with crystallization to further enhance the enantiomeric excess (ee).[1][2]
Q2: When is enantioselective dissolution a suitable method for chiral resolution?
A2: This technique is particularly useful for conglomerate systems, where the enantiomers crystallize as separate entities. It is also highly effective when combined with crystallization processes, such as temperature cycling, to drive a system toward a single enantiomer.[3][4][5] It can be a powerful method to overcome the limitations of classical crystallization when dealing with solid solutions.[1][2]
Q3: What are the key factors that influence the success of an enantioselective dissolution experiment?
A3: The primary factors include:
-
Solvent Choice: The solvent plays a critical role in the differential solubility of the enantiomers.
-
Temperature: Temperature affects both solubility and dissolution kinetics, and can be manipulated to control the process.[3][5]
-
Chiral Additives: The presence of a chiral selector in the dissolution medium can create transient diastereomeric complexes with different stabilities, influencing dissolution rates.[6][7][8]
-
Agitation/Stirring Rate: The hydrodynamics of the system can impact the mass transfer of the dissolving enantiomers.
-
Initial Enantiomeric Excess: The starting ee of the solid can influence the efficiency of the enrichment process.
Q4: How is the enantiomeric excess (ee) of the enriched solid and the dissolved liquid phase typically determined?
A4: The enantiomeric excess is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[9] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent and optical methods such as Circular Dichroism (CD) spectroscopy.[10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during enantioselective dissolution experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant enrichment of the desired enantiomer. | Inappropriate solvent selection: The solvent may not provide sufficient discrimination between the dissolution rates of the enantiomers. | Solvent Screening: Test a range of solvents with varying polarities and chemical properties. Consider using a solvent in which the racemic compound has limited solubility. |
| Incorrect temperature: The temperature may be too high, leading to the dissolution of both enantiomers, or too low, resulting in very slow dissolution rates. | Temperature Optimization: Experiment with different temperatures. For temperature cycling methods, optimize the heating and cooling rates as well as the upper and lower temperature limits.[3][5] | |
| Ineffective chiral additive: The chiral additive may not be interacting selectively with the enantiomers. | Screen Chiral Additives: If using additives, test different chiral selectors and optimize their concentration. | |
| "Oiling out" occurs, where the solid melts or separates as a liquid phase instead of dissolving. | High level of supersaturation or temperature is too high. | Reduce Supersaturation: Use a more dilute solution. Adjust Temperature: Ensure the experimental temperature is well below the melting point of the solvated solid. Control Cooling Rate: If cooling is part of the process, employ a slower cooling rate.[14] |
| Low yield of the enriched solid. | The desired enantiomer is too soluble in the chosen solvent. | Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target enantiomer. Experiment with lower final dissolution temperatures.[14] |
| Premature termination of the experiment. | Extend Experimental Time: Allow sufficient time for the dissolution process to reach a point of significant enrichment before isolating the solid. | |
| Inconsistent results between experiments. | Variability in starting material: Differences in particle size or crystal form of the initial racemic mixture can affect dissolution rates. | Standardize Starting Material: Ensure the starting material is consistent in terms of crystallinity and particle size distribution for all experiments. |
| Inadequate control of experimental parameters: Minor fluctuations in temperature, stirring speed, or solvent composition can lead to variability. | Precise Parameter Control: Use calibrated equipment and ensure all experimental parameters are tightly controlled and monitored. |
Experimental Protocols
Protocol 1: Enantioselective Dissolution of a Crystalline Solid
This protocol provides a general procedure for enriching an enantiomer from a crystalline racemic mixture through selective dissolution.
Materials:
-
Racemic crystalline compound
-
Selected solvent (e.g., Methanol)
-
Stirring plate with temperature control
-
Reaction vessel (e.g., jacketed glass reactor)
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical equipment for ee determination (e.g., chiral HPLC)
Procedure:
-
Preparation: Place the racemic crystalline solid (e.g., 20 mg) into the reaction vessel.
-
Solvent Addition: Add the selected solvent (e.g., 1.0 mL of methanol).
-
Dissolution: Heat the mixture to the desired temperature (e.g., 50 °C) and stir for a specific duration (e.g., 5 minutes).[1][2] The optimal time and temperature will depend on the specific compound and solvent system and should be determined experimentally.
-
Isolation: Quickly filter the suspension to separate the solid from the liquid phase.
-
Drying: Dry the collected solid phase.
-
Analysis: Determine the mass and enantiomeric excess of the dried solid using a suitable analytical method like chiral HPLC. The liquid phase can also be analyzed to determine the extent of dissolution of each enantiomer.
Protocol 2: Enantiomeric Enrichment by Temperature Cycling
This protocol describes the use of temperature cycles to drive a racemic conglomerate that racemizes in solution towards a single enantiomer.
Materials:
-
Racemic conglomerate compound
-
Solvent in which the compound is sparingly soluble and racemizes
-
Racemization agent (if necessary, e.g., a base like DBU)
-
Programmable temperature-controlled reactor with stirring
-
Sampling equipment
-
Analytical equipment for ee determination
Procedure:
-
Slurry Preparation: Prepare a slurry of the racemic compound in the chosen solvent at an initial temperature (e.g., 22 °C).[15] If the compound does not racemize on its own in solution, add a racemization agent.
-
Temperature Cycling Program:
-
Heating Phase: Increase the temperature to a higher setpoint (e.g., 40 °C) over a defined period (e.g., 15 minutes). This will cause partial dissolution of the solid.[15]
-
Hold Phase (High Temp): Maintain the higher temperature for a set duration (e.g., 10 minutes) to allow for dissolution and solution-phase racemization.[15]
-
Cooling Phase: Decrease the temperature back to the initial lower setpoint (e.g., 22 °C) over a defined period (e.g., 20 minutes). This will induce crystallization.[15]
-
Hold Phase (Low Temp): Maintain the lower temperature for a set duration (e.g., 10 minutes).[15]
-
-
Repeat Cycles: Repeat this temperature cycle continuously.
-
Monitoring: Periodically take samples from the solid phase to monitor the change in enantiomeric excess over time.
-
Completion: Continue the cycling until the desired level of enantiomeric enrichment is achieved (typically >99% ee).[15]
Quantitative Data
The following tables summarize quantitative data from enantioselective dissolution and related enrichment experiments.
Table 1: Enrichment of 4-cyano-1-aminoindane via Enantioselective Dissolution [1]
| Initial ee of Crystalline Solid (%) | Final ee after 5 min Dissolution in Methanol at 50°C (%) |
| 28 | ~35 |
| 50 | ~60 |
| 80 | ~88 |
| 92 | 96 |
Table 2: Effect of Temperature Cycling on Deracemization [3]
| Initial Suspension Density (g/g solvent) | Number of Cycles | Final ee (%) |
| 0.04 | 15 | ~80 |
| 0.03 | 15 | ~90 |
| 0.04 | 20 | ~85 |
| 0.03 | 20 | >95 |
Table 3: Distribution Coefficients of Mandelic Acid Enantiomers in a Two-Phase System [16]
| pH | Distribution Coefficient (D-Mandelic Acid) | Distribution Coefficient (L-Mandelic Acid) | Enantioselectivity (α) |
| < 3 | 2.5 - 3.0 | 2.5 - 3.0 | ~1.0 |
| 2.3 (with β-cyclodextrin) | 14.9 | 7.0 | 2.1 |
Visualizations
Caption: Workflow of enantioselective dissolution.
Caption: Logical flow of deracemization by temperature cycling.
References
- 1. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chirality amplification step of temperature cycle-induced deracemization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Dissymmetry between Crystal Growth and Dissolution Drives Ratcheted Chiral Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of L-DTTA Salts
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. L-Di-p-toluoyl-tartaric acid (L-DTTA) is a widely used chiral resolving agent, and verifying the enantiomeric purity of its salts is paramount. This guide provides an objective comparison of the principal analytical methods for determining the enantiomeric excess of L-DTTA salts: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Supercritical Fluid Chromatography (SFC) is also discussed as a powerful alternative.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for determining the enantiomeric excess of L-DTTA salts depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase. |
| Resolution | Excellent, often baseline separation (Rs > 1.5).[1] | Variable, dependent on the choice and concentration of the chiral solvating agent. | High efficiency, capable of excellent resolution. | Excellent, often superior to HPLC in terms of speed and efficiency.[2] |
| Sensitivity (LOD) | High (typically low µg/mL to ng/mL). | Moderate (typically mg/mL range). | Very high (can be down to 0.05% for impurities with UV detection). | High, comparable to or better than HPLC. |
| Analysis Time | 15-60 minutes per sample.[3] | 5-15 minutes per sample (after sample preparation).[3] | 5-20 minutes per sample. | Very fast, typically 1-10 minutes per sample.[2] |
| Sample Throughput | Moderate. | High, suitable for rapid screening. | High. | Very high, ideal for high-throughput screening.[4] |
| Solvent Consumption | High.[3] | Low (typically ~0.6 mL of deuterated solvent per sample).[3] | Very low. | Significantly lower than HPLC, uses compressed CO2.[2] |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Relatively straightforward, involves screening of chiral solvating agents. | Can be complex, requiring optimization of buffer, voltage, and chiral selector. | Can be faster than HPLC due to rapid equilibration times. |
| Quantitative Accuracy | High, well-established for quantitative analysis. | Good, relies on accurate integration of signals. | High, with proper validation.[5] | High, with appropriate calibration. |
| Sample Recovery | Non-destructive, sample can be collected after detection. | Non-destructive. | Destructive (very small sample volume consumed). | Non-destructive. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique, which can be adapted and optimized for specific L-DTTA salts.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the separation of enantiomers on a chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral acids and their derivatives.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the L-DTTA salt sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a solution of the racemic DTTA to determine the retention times of the D- and L-enantiomers.
-
Inject the L-DTTA salt sample.
-
Integrate the peak areas of the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers in the NMR spectrum.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a 5 mm probe.
Materials:
-
Deuterated chloroform (B151607) (CDCl₃).
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable chiral amine.
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the L-DTTA salt sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture at 25 °C.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
Data Analysis:
-
Identify a well-resolved proton signal (e.g., the methine protons of the tartaric acid backbone) that shows distinct peaks for the two enantiomers in the presence of the CSA.
-
Integrate the areas of the two resolved peaks.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100
Capillary Electrophoresis (CE)
This technique separates enantiomers based on their differential interaction with a chiral selector added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for acidic compounds.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length of 50 cm.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 7.0) containing 15 mM of a suitable cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin). The pH and cyclodextrin concentration may require optimization.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Sample Preparation:
-
Dissolve the L-DTTA salt sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Data Analysis:
-
Inject a solution of the racemic DTTA to determine the migration times of the D- and L-enantiomers.
-
Inject the L-DTTA salt sample.
-
Integrate the peak areas of the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the corrected peak areas (Area/Migration Time) to account for differences in migration velocity.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for enantiomeric excess determination of L-DTTA salts by Chiral HPLC.
Caption: Experimental workflow for enantiomeric excess determination of L-DTTA salts by Chiral NMR.
Caption: Experimental workflow for enantiomeric excess determination of L-DTTA salts by Chiral CE.
Conclusion
The determination of the enantiomeric excess of L-DTTA salts can be reliably achieved using several analytical techniques. Chiral HPLC is a robust and highly accurate method, often considered the gold standard for quantitative analysis. Chiral NMR spectroscopy offers a rapid and less solvent-intensive alternative, particularly valuable for high-throughput screening and reaction monitoring. Chiral Capillary Electrophoresis provides a high-efficiency separation with very low sample and solvent consumption. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For comprehensive validation, employing two orthogonal techniques, such as chiral HPLC and chiral NMR, is often recommended to ensure the highest confidence in the results.
References
A Researcher's Guide to ¹H NMR Analysis for Diastereomer Ratio Determination
For researchers and professionals in drug development and chemical synthesis, accurately determining the ratio of diastereomers is a critical step in characterizing products and ensuring the desired stereochemical outcome of a reaction. Among the various analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for this purpose. This guide provides an objective comparison of ¹H NMR with other techniques and offers detailed experimental protocols and data to support its application.
The Principle of ¹H NMR in Differentiating Diastereomers
Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties.[1] This fundamental difference extends to their behavior in a magnetic field. The nuclei within each diastereomer experience a unique chemical environment, leading to different shielding and deshielding effects.[1] Consequently, corresponding protons in a pair of diastereomers will resonate at slightly different frequencies, resulting in separate and distinguishable signals in the ¹H NMR spectrum.[1]
The key to quantitative analysis lies in the direct proportionality between the area under an NMR signal (the integral) and the number of nuclei contributing to that signal.[1] By integrating well-resolved signals corresponding to each diastereomer, their molar ratio in the mixture can be accurately calculated.[1]
Comparison with Alternative Methods
While ¹H NMR is a robust technique, other methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also employed for determining diastereomeric ratios.[1] The following table provides a comparative overview of these techniques.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Principle | Different chemical environments of nuclei lead to distinct chemical shifts. Ratio is determined by signal integration.[1] | Differential partitioning of diastereomers between a stationary and mobile phase leads to different retention times. | Diastereomers may show different fragmentation patterns or can be quantified when coupled with a separation technique like LC or GC. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[2] | Often requires more extensive sample preparation and method development. | Can be simple for direct infusion, but often requires coupling with a separation technique. |
| Analysis Time | Relatively fast, with standard spectra acquired in minutes.[1] | Can be time-consuming, with typical run times of 10-30 minutes per sample.[1] | Very fast for direct infusion, but overall time increases when coupled with LC or GC.[1] |
| Non-destructive | Yes, the sample can be fully recovered.[1] | No, the sample is consumed during the analysis.[1] | No, the sample is consumed during the analysis.[1] |
| Quantitative Accuracy | High, as it is an inherently quantitative technique without the need for calibration curves for relative quantification.[2] | High, but often requires calibration curves with pure standards. | Can be highly accurate, but may require extensive calibration for precise quantification of diastereomers. |
| Resolution | Can be limited by signal overlap in complex molecules.[2][3] | Excellent separation capabilities, especially with chiral stationary phases. | High mass resolution, but may not distinguish isomers without a separation front-end. |
| Advanced Techniques | ¹³C NMR, Band-Selective Pure Shift NMR, and 2D NMR techniques can be used to resolve overlapping signals.[1][3] | Chiral stationary phases can enhance separation. | Tandem MS (MS/MS) can aid in structural elucidation. |
Experimental Protocol for Diastereomeric Ratio Determination by ¹H NMR
The following is a generalized protocol for determining the diastereomeric ratio of a sample using ¹H NMR spectroscopy.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the solvent does not have signals that overlap with the analyte signals of interest.
-
Gently vortex or shake the tube to ensure the sample is completely dissolved.[1]
-
For sensitive samples, the use of screw-cap NMR tubes allows for preparation in an inert environment like a glove box.[2]
-
It is crucial to remove any adventitious water from the NMR samples, as it can affect the quality of the spectra.[4]
Data Acquisition
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion.[1]
-
Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio, which is critical for accurate integration.[5]
-
A pulse angle of 30-45 degrees is typically used.[1]
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1][5]
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[1][5]
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[1][6][7]
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be simple multiplets (singlets, doublets, etc.) that are free from overlap with other signals.[1]
-
Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.
-
The diastereomeric ratio is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.75, the diastereomeric ratio is 1:0.75 or 4:3.[1]
Quantitative Data Examples
The following table summarizes examples of diastereomeric ratio determination using ¹H NMR from various studies.
| Compound | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Determined Ratio | Reference |
| Spiro indenoquinoxaline derivative 2a/3a | 2.48 (d), 3.26 (d) (CH₂ protons) | 6.07 (d) (H-1 of indenoquinoxaline) | 2.85 : 1 | [8] |
| Spiro indenoquinoxaline derivative 2b/3b | Not specified | Not specified | 3 : 1 | [8] |
| Spiro indenoquinoxaline derivative 2c/3c | Not specified | Not specified | 3.35 : 1 | [8] |
| Spiro indenoquinoxaline derivative 2d/3d | Not specified | Not specified | 1.04 : 1 | [8] |
| Spiro indenoquinoxaline derivative 2e/3e | Not specified | Not specified | 3 : 1 | [8] |
| Hesperidin epimers | 2.71 - 2.87 (overlapping multiplets) | 2.71 - 2.87 (overlapping multiplets) | 11.6 : 88.4 (using pure shift NMR) | [9] |
Visualizing the Workflow and Principles
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying principles of diastereomer differentiation by ¹H NMR.
Caption: Experimental workflow for diastereomeric ratio determination by ¹H NMR spectroscopy.
Caption: Logical relationship of how diastereomers give rise to distinct and quantifiable ¹H NMR signals.
Advanced ¹H NMR Techniques for Complex Cases
In instances of severe signal overlap in standard ¹H NMR spectra, more advanced techniques can be employed:
-
¹³C NMR: Offers a wider chemical shift range, often leading to better resolution of signals from diastereomers.[1] However, it is important to be aware that ¹³C nuclei generally have longer relaxation times, and Nuclear Overhauser Effects from proton decoupling can affect signal intensities, making quantification more challenging.[6][7]
-
Band-Selective Pure Shift NMR: This technique simplifies complex multiplets into singlets, significantly improving spectral resolution and allowing for accurate integration even in crowded spectral regions.[1][3][9]
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning signals and identifying non-overlapping resonances suitable for quantification. In cases of chemical exchange between diastereomers, 2D EXSY can be a valuable tool.[10][11]
-
Chiral Solvating Agents (CSAs): While not for diastereomers directly, CSAs can be used to differentiate enantiomers by forming transient diastereomeric complexes, which then exhibit distinct NMR spectra.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asdlib.org [asdlib.org]
A Comparative Guide to the Enantiomeric Resolution of Racemic Compounds Using D- vs. L-di-p-toluoyl-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral resolving agent is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. Di-p-toluoyl-tartaric acid (DTTA), a derivative of the readily available chiral pool compound tartaric acid, is a widely used and highly effective resolving agent for racemic mixtures, particularly amines and carboxylic acids. This guide provides an objective comparison of the D-(-)- and L-(+)-enantiomers of DTTA, supported by experimental data, to aid in the selection of the optimal resolving agent for a specific application.
The fundamental principle behind chiral resolution with DTTA lies in the formation of diastereomeric salts. When a racemic mixture is reacted with a single enantiomer of DTTA, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization.
A crucial aspect of using DTTA is the predictable and opposite selectivity of its enantiomers. If the D-enantiomer of DTTA preferentially crystallizes with one enantiomer of a racemic compound, the L-enantiomer will selectively crystallize with the other enantiomer. This reciprocal relationship is a powerful tool, enabling the isolation of both enantiomers of a racemic mixture with high purity by selecting the appropriate DTTA enantiomer.
Performance Comparison: D-DTTA vs. L-DTTA
The efficacy of a chiral resolution is determined by the yield and the enantiomeric or diastereomeric excess of the desired product. The following tables summarize quantitative data from the resolution of two model compounds, the analgesic drug (±)-Tramadol and the non-steroidal anti-inflammatory drug (±)-Ibuprofen, using both D- and L-DTTA.
Table 1: Resolution of (±)-Tramadol
| Resolving Agent | Target Enantiomer Isolated | Diastereomeric Salt Yield | Diastereomeric Excess (d.e.) of Salt | Reference |
| D-(+)-di-p-toluoyl-tartaric acid | (+)-Tramadol | ~47% (initial crystallization) | 97% (initial), >99.5% (after reslurry) | [1] |
| L-(-)-di-p-toluoyl-tartaric acid | (-)-Tramadol | Not explicitly stated, but a similar process is noted to be effective. | Not explicitly stated, but a similar process is noted to be effective. | [1][2] |
Table 2: Resolution of (±)-Ibuprofen
| Resolving Agent | Target Enantiomer Isolated | Observations | Reference |
| D-(+)-di-p-toluoyl-tartaric acid | (S)-Ibuprofen | Strong recognition and formation of a diastereomeric salt. | [3] |
| L-(-)-di-p-toluoyl-tartaric acid | (R)-Ibuprofen | Strong recognition and formation of a diastereomeric salt. | [3] |
Note: While the direct comparative quantitative data for the resolution of Ibuprofen with both D- and L-DTTA from a single source is limited in the provided search results, the literature confirms the principle of opposite selectivity.
Experimental Protocols
The following are generalized methodologies for the chiral resolution of a racemic amine (e.g., Tramadol) and a racemic carboxylic acid (e.g., Ibuprofen) using D- or L-DTTA.
Resolution of a Racemic Amine (e.g., Tramadol)
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve one molar equivalent of the chosen DTTA enantiomer (e.g., D-(+)-di-p-toluoyl-tartaric acid for (+)-Tramadol) in the same solvent, with gentle heating if necessary (e.g., to 70°C).
-
Add the amine solution to the hot DTTA solution.
-
Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. The mixture can be stirred for several hours to ensure complete crystallization.[1]
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
3. Purification of the Diastereomeric Salt (Optional):
-
To enhance the diastereomeric purity, the isolated salt can be recrystallized or reslurried in a suitable solvent.[1]
4. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the purified diastereomeric salt in an aqueous basic solution (e.g., 2M NaOH).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched amine.
5. Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen)
1. Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent, such as isopropanol.
-
In a separate flask, dissolve an equimolar amount of the chosen DTTA enantiomer (e.g., D-(+)-di-p-toluoyl-tartaric acid for (S)-Ibuprofen) in the same solvent.
-
Add the DTTA solution to the carboxylic acid solution.
-
The mixture may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization.[3]
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline salt by filtration and wash with a cold solvent.
-
The salt can be recrystallized from a suitable solvent to improve diastereomeric purity.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Treat the diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the resolving agent.
-
The precipitated enantiomerically enriched carboxylic acid can be collected by filtration, or extracted with an organic solvent if it is soluble.
4. Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved carboxylic acid by methods such as chiral HPLC or measurement of optical rotation.
Visualization of the Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using either the D or L enantiomer of di-p-toluoyl-tartaric acid.
Caption: General workflow for chiral resolution using D- or L-DTTA.
Conclusion
Both D- and L-enantiomers of di-p-toluoyl-tartaric acid are highly effective and versatile resolving agents. The choice between the D- and L-form is dictated by the specific enantiomer that is targeted for isolation, as they exhibit predictable and opposite selectivity. By forming diastereomeric salts with differing solubilities, these reagents allow for the efficient separation of enantiomers from a racemic mixture. The experimental data for the resolution of Tramadol demonstrates that high yields and excellent diastereomeric excess can be achieved. The successful application of this methodology relies on the careful selection of solvents and optimization of crystallization conditions to maximize the difference in solubility between the diastereomeric salts.
References
A Comparative Guide to the Efficacy of L-DTTA for Resolving Different Classes of Amines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amines into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the desired biological activity often resides in a single stereoisomer. Diastereomeric salt formation is a classical, robust, and scalable method for achieving this separation. Among the arsenal (B13267) of chiral resolving agents, O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) has emerged as a highly effective and versatile option for a wide range of amines.
This guide provides an objective comparison of the performance of L-DTTA for resolving primary, secondary, and tertiary amines against other commonly used chiral resolving agents. The information presented is supported by experimental data to aid researchers in the selection of the most appropriate resolving agent and in the optimization of their resolution processes.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as L-DTTA. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer obtained from the resolution process. The choice of resolving agent is highly substrate-dependent, and optimization of conditions such as solvent, temperature, and stoichiometry is crucial for success.
Primary Amines
L-DTTA and its enantiomer, D-DTTA, are highly effective for the resolution of primary amines. The bulky p-toluoyl groups often lead to well-defined crystalline salts, facilitating efficient separation.
Table 1: Resolution of Racemic 1-Phenylethylamine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| L-DTTA | Methanol (B129727) | High | >99 | [1] |
| L-(+)-Tartaric Acid | Methanol | Not specified | >85 | [1] |
| (S)-Mandelic Acid | Ethanol/Water | Not specified | High | [2] |
| (1S)-(+)-10-Camphorsulfonic Acid | Not specified | Not specified | Not specified | [2] |
Note: Direct comparative studies under identical conditions are not always available in the literature. The data presented is compiled from various sources and is intended to be representative.
Secondary Amines
The resolution of secondary amines can be more challenging due to the increased steric hindrance around the nitrogen atom. However, L-DTTA has demonstrated considerable success in resolving this class of amines, as exemplified by the resolution of the analgesic drug Tramadol.[3]
Table 2: Resolution of Racemic Tramadol
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Reference |
| L-(-)-DTTA | Ethanol | 41 | 92.8:7.2 | [4] |
| D-(+)-DTTA·H₂O | Ethanol | 40 | 3.6:96.4 | [4] |
| L-(-)-DBTA·H₂O | Ethyl Acetate | 49 | 94.5:5.5 | [4] |
| (1S)-(+)-Camphorsulfonic Acid | Ethanol | No precipitation | - | [4] |
DBTA = O,O'-Dibenzoyl-L-tartaric acid
Tertiary Amines
The resolution of tertiary amines via diastereomeric salt formation is less common due to the absence of a proton on the nitrogen atom for salt formation with a chiral acid. However, certain tertiary amines with unique structural features, such as Tröger's base, which possesses two stereogenic nitrogen atoms, can be resolved. While direct resolution with L-DTTA is not extensively documented, derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, have been successfully employed.[5]
Table 3: Resolution of Racemic Tröger's Base
| Resolving Agent | Outcome | Reference |
| Dibenzoyl-L-tartaric acid | Successful resolution via diastereomeric aggregates | [5] |
| (1S)-(+)-10-Camphorsulfonic acid | Successful resolution yielding (S,S)-isomer with 95-99% e.e. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are representative protocols for the resolution of different classes of amines using L-DTTA and other common resolving agents.
Resolution of a Primary Amine: (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol is a classic example of resolving a primary amine.
Materials:
-
Racemic (±)-1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for crystallization, filtration, and extraction
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid (6.25 g) in methanol (90 mL) in a 250 mL Erlenmeyer flask by heating in a water bath. To the hot solution, slowly add racemic α-methylbenzylamine (5 g).[6]
-
Crystallization: Seal the flask and allow it to cool slowly to room temperature to induce crystallization of the (+)-amine-(+)-tartrate salt. For optimal crystal formation, it is recommended to let the solution stand for at least 24 hours.[6]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[6]
-
Liberation of the Free Amine: Partially dissolve the collected salt in approximately 40 mL of water. Add 50% aqueous NaOH solution (around 6 mL) until the solution is basic (check with pH paper).[6]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (2 x 20 mL).[6]
-
Drying and Isolation: Combine the ether extracts and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.[6]
Resolution of a Secondary Amine: (±)-Tramadol with L-(-)-DTTA
This protocol demonstrates the resolution of a pharmaceutically relevant secondary amine.
Materials:
-
Racemic (±)-Tramadol free base
-
L-(-)-O,O'-Di-p-toluoyl-tartaric acid (L-DTTA)
-
Ethanol
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic Tramadol free base in ethanol. In a separate flask, dissolve an equimolar amount of L-(-)-DTTA in ethanol.[4]
-
Crystallization: Add the L-DTTA solution to the Tramadol solution and stir the mixture at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.[4]
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash with a small amount of cold ethanol.[4]
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and dichloromethane. Add a sodium hydroxide solution to basify the mixture and liberate the free amine.[3]
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to yield the enantiomerically pure Tramadol.[3]
Resolution of a Tertiary Amine: (±)-Tröger's Base with Dibenzoyl-L-tartaric Acid
This protocol outlines a method for resolving a chiral tertiary amine.
Materials:
-
Racemic Tröger's base
-
Dibenzoyl-L-tartaric acid
-
Suitable solvent (e.g., ethanol)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Aggregate Formation: Dissolve racemic Tröger's base in a suitable solvent. Add an equimolar amount of dibenzoyl-L-tartaric acid.[5]
-
Crystallization: Stir the solution to facilitate the formation of diastereomeric aggregates. The less soluble aggregate will precipitate out of the solution.[5]
-
Isolation: Isolate the precipitate by filtration.
-
Liberation of the Free Amine: The resolved Tröger's base enantiomer can be recovered from the aggregate by treatment with a suitable base to neutralize the resolving agent, followed by extraction.
Visualizing the Process
The following diagrams illustrate the key workflows and relationships in the chiral resolution of amines.
Caption: General experimental workflow for chiral resolution of an amine.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) is a powerful and versatile chiral resolving agent for the separation of racemic amines, demonstrating high efficacy for primary and secondary amines. Its ability to form highly crystalline diastereomeric salts often leads to excellent enantiomeric purities. While its direct application for tertiary amines is less common, the broader class of tartaric acid derivatives remains relevant.
The selection of an optimal resolving agent ultimately depends on the specific substrate, and empirical screening of different agents and conditions is often necessary. This guide provides a comparative overview and practical protocols to assist researchers in making informed decisions for their chiral resolution challenges, ultimately facilitating the development of enantiomerically pure compounds for a wide range of applications.
References
A Comparative Guide to the Validation of L-DTTA Resolution Methods for GMP Manufacturing
For researchers, scientists, and drug development professionals, the resolution of racemic mixtures is a critical step in producing enantiomerically pure active pharmaceutical ingredients (APIs). The choice of a chiral resolving agent and the validation of the resolution method under Good Manufacturing Practice (GMP) guidelines are paramount for ensuring drug safety, efficacy, and regulatory compliance.
This guide provides an objective comparison of the L-DTTA (L-O,O'-di-p-toluoyl-tartaric acid) resolution method against other common techniques. It includes supporting experimental data, detailed protocols, and outlines the necessary validation parameters for GMP manufacturing.
The L-DTTA Resolution Method: A Foundational Technique
L-DTTA is a derivative of tartaric acid and a widely used chiral resolving agent. Its effectiveness stems from its ability to form diastereomeric salts with racemic compounds, particularly amines and acids. This classical chemical resolution method is valued for its scalability and cost-effectiveness, making it a staple in industrial applications.
Principle of Diastereomeric Salt Formation
The core principle involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent like L-DTTA.[1][2][3] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent.[1][4] This solubility difference allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[1][3] Following separation, the pure enantiomer is liberated from the salt, and the resolving agent can often be recovered.[1][5]
Experimental Protocol: Chiral Resolution Using L-DTTA
This protocol provides a general framework. Optimization of the solvent, temperature, and stoichiometry is crucial and required for each specific racemic compound.[3][6]
1. Materials:
-
Racemic compound (e.g., amine)
-
L-DTTA or D-DTTA (typically 0.5 to 1.0 molar equivalent)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile)
-
Aqueous base (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
2. Procedure:
-
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic compound (1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary.[6]
-
In a separate vessel, dissolve the chiral resolving agent (L-DTTA) in the same solvent.
-
Slowly add the resolving agent solution to the racemic compound solution with continuous stirring.[6]
-
-
Step 2: Fractional Crystallization
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[3]
-
For maximum yield, the mixture can be further cooled in a refrigerator or ice bath.[3]
-
Isolate the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
-
Step 3: Liberation of the Pure Enantiomer
-
Suspend the purified diastereomeric salt crystals in water.
-
Add an aqueous base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to neutralize the L-DTTA and liberate the free amine/acid.[6]
-
Extract the liberated enantiomer into an appropriate organic solvent multiple times.[6]
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically pure compound.
-
-
Step 4: Purity Analysis
-
Determine the enantiomeric excess (e.e.) of the final product using a validated chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).[1]
-
Performance Data for DTTA Resolution
The success of a resolution is highly dependent on the substrate and experimental conditions. The following table summarizes representative data for resolutions using DTTA (both D- and L- enantiomers).
| Racemic Compound | Resolving Agent | Solvent System | Yield | Enantiomeric/Diastereomeric Excess (e.e./d.e.) | Reference |
| (±)-Tramadol | D-(+)-DTTA | Ethanol | 98.8% (after reslurry) | 99.6% d.e. | [7] |
| (±)-Tramadol | L-(-)-DTTA | Ethanol | 90.3% (after reslurry) | 98.8% d.e. | [7] |
| DL-Leucine (B559552) | D-DTTA | Not specified | Not specified | 91.20% e.e. (D-enantiomer) | [4] |
| (RS)-Ibuprofen | D-DTTA | Isopropanol | Good | 97.39% chiral purity (S-enantiomer) | [8] |
| Racemic Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | 42% (raffinate) | 82% e.e. | [3] |
Comparison with Alternative Resolution Methods
While diastereomeric salt formation with agents like L-DTTA is robust, other methods offer distinct advantages for specific applications.
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation (e.g., L-DTTA) | Reaction with a chiral resolving agent to form separable diastereomeric salts.[5] | Cost-effective, highly scalable, well-established technology. | Empirical process (requires screening of agents and solvents), theoretical maximum yield is 50% per cycle without a racemization loop.[5] |
| Chiral Chromatography (HPLC, SFC, GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[9][10] | Broad applicability, high purity achievable, direct separation without derivatization. | High cost of CSPs and solvents, can be difficult to scale up for large quantities, though technologies like Simulated Moving Bed (SMB) chromatography exist.[9] |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer, allowing for separation of the reacted and unreacted forms.[9] | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Enzyme cost and stability can be issues, limited to substrates compatible with the enzyme, maximum 50% yield unless paired with dynamic kinetic resolution.[9] |
Validation for GMP Manufacturing
For a chiral resolution method to be used in GMP manufacturing, the analytical procedure that measures the outcome (i.e., the enantiomeric purity) must be rigorously validated according to regulatory guidelines such as ICH Q2(R2).[11][12] Validation ensures the method is fit for its intended purpose.[13]
Key Validation Parameters for the Analytical Method
The following table outlines the essential parameters for validating the chiral HPLC or GC method used to assess the purity of the enantiomers resolved by the L-DTTA method.
| Validation Parameter | Purpose & Methodology |
| Specificity | To ensure the method can distinguish between the desired enantiomer, the undesired enantiomer, the resolving agent, and other potential impurities. This is demonstrated by analyzing spiked samples and assessing peak resolution.[14] |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a specified range. A minimum of 5 concentration levels is typically recommended.[14] |
| Accuracy | To determine the closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., a certified reference material or spiked samples) and calculating the percent recovery. |
| Precision | To measure the degree of scatter between a series of measurements. It includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[11] |
| Range | The concentration interval over which the method is precise, accurate, and linear. This is established by confirming performance at the extremes of the specified range.[14] |
| Limit of Quantitation (LOQ) | The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. Crucial for controlling chiral impurities. |
| Limit of Detection (LOD) | The lowest concentration of the undesired enantiomer that can be detected but not necessarily quantified. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature). This provides an indication of its reliability during normal usage. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. database.ich.org [database.ich.org]
A Researcher's Guide to Chiral Resolution Agents: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of racemic mixtures into their constituent enantiomers is a critical and often challenging step. The choice of a chiral resolving agent can significantly impact the efficiency, cost, and scalability of this process. This guide provides an objective comparison of the performance and cost of common chiral resolution agents, supported by experimental data, to aid in the selection of the most suitable agent for your needs.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most widely employed method for the resolution of racemic acids and bases is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and the desired enantiomer can then be recovered by breaking the salt.[1][2][3]
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer and its enantiomeric excess (ee). The choice of solvent and crystallization conditions also plays a crucial role. Below is a compilation of experimental data for the resolution of two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (B1674241) and Ketoprofen (B1673614), using different resolving agents.
It is important to note that the following data is collated from various sources, and direct comparison may be limited due to variations in experimental conditions.
Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Enantiomer | Experimental Conditions | Reference(s) |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | Not explicitly stated | Not explicitly stated for final product; (S,S) salt precipitates | Reaction in aqueous solution.[4][5] | [4][5] |
| (+)-(R)-Phenylethylamine | (±)-Ibuprofen | Not explicitly stated | Not explicitly stated | Resolution performed via partial diastereomer salt formation and separation by supercritical fluid extraction.[6] | [6] |
| L-Tartaric Acid Derivative (Gentisate) | (±)-Ibuprofen | Not explicitly stated | 97.39% (for (S)-(+)-Ibuprofen Gentisate salt) | Not detailed | [7] |
Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Enantiomer | Experimental Conditions | Reference(s) |
| Cinchonidine | (±)-Ketoprofen | 44% (initial precipitation) | 86% (initial), 97% (after recrystallization) | Ethyl acetate/methanol solvent system.[8] | [8] |
| Candida rugosa Lipase (Enzymatic Resolution) | (±)-Ketoprofen | 47% (esterification conversion) | 99% (for (S)-alkyl ketoprofen ester) | Esterification in cyclohexane (B81311) with n-decanol at 40°C.[9][10] | [9][10] |
Cost Analysis of Common Chiral Resolving Agents
The cost of the resolving agent is a significant factor in the overall economic viability of a chiral resolution process, especially at an industrial scale. The ability to recover and recycle the resolving agent is also a critical consideration.[11]
| Chiral Resolving Agent | Typical Price Range (per kg) | Notes |
| L-(+)-Tartaric Acid | $15 - $30 | Widely available and cost-effective. |
| (R)-(+)-1-Phenylethylamine | $100 - $300 | A versatile and commonly used resolving agent for acidic compounds. |
| Brucine | $1,000 - $2,500+ | A natural alkaloid, often used for the resolution of acidic compounds. Higher cost and toxicity are significant considerations. |
Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change based on purity, quantity, and supplier. Bulk pricing may be significantly lower.
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible resolution of racemic mixtures. Below are generalized protocols for diastereomeric salt formation and the subsequent liberation of the enantiomer.
General Protocol for Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic mixture (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[2]
-
Salt Formation and Crystallization: Slowly add the resolving agent solution to the solution of the racemic mixture with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
General Protocol for Liberation of the Enantiomer
-
Dissolution of Salt: Suspend the purified diastereomeric salt in water or a suitable solvent.
-
Acid/Base Treatment: To break the salt, add a strong acid (e.g., HCl) if a chiral base was used as the resolving agent, or a strong base (e.g., NaOH) if a chiral acid was used. This will protonate or deprotonate the resolving agent and the enantiomer, respectively.[2]
-
Extraction: Extract the liberated enantiomer into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the enantiomerically enriched product.
-
Purity Analysis: Determine the enantiomeric excess of the final product using techniques such as chiral High-Performance Liquid Chromatography (HPLC), polarimetry, or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Visualization of the Chiral Resolution Workflow
The logical flow of a classical chiral resolution experiment can be visualized as a sequence of key steps from the initial racemic mixture to the final enantiomerically enriched product.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 5. murov.info [murov.info]
- 6. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 9. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
literature review of successful resolutions using L-DTTA
In the realm of pharmaceutical and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a critical process.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties, making the production of enantiomerically pure compounds a frequent regulatory necessity.[1] Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust and widely adopted method.[2] This guide focuses on the application of (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA), a highly effective chiral resolving agent, particularly for racemic amines and other compounds.[3][4]
This comparison guide provides an objective overview of successful resolutions achieved using L-DTTA, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals.
Principle of Chiral Resolution with DTTA
The fundamental principle behind chiral resolution with both L-DTTA and its enantiomer, D-DTTA, lies in the formation of diastereomeric salts. When a racemic mixture, such as a racemic amine, is reacted with a single enantiomer of DTTA, two diastereomeric salts are formed.[3] These diastereomers, unlike the original enantiomers, have different physicochemical properties, most notably different solubilities in a specific solvent system.[3] This solubility difference allows for their separation through fractional crystallization, where one diastereomer preferentially crystallizes, leaving the other enriched in the mother liquor.[1][3]
A key aspect of using DTTA is the reciprocal relationship between its L- and D-enantiomers. If D-(+)-DTTA preferentially crystallizes with the (+)-enantiomer of a base, then L-(-)-DTTA will typically preferentially crystallize with the (-)-enantiomer of the same base.[3] This powerful relationship enables the isolation of both enantiomers from a racemic mixture with high purity.[3]
Comparative Performance Data
The efficacy of L-DTTA and its counterpart, D-DTTA, has been demonstrated in the resolution of several key compounds. The following tables summarize the quantitative data from successful resolutions.
Table 1: Resolution of (±)-Tramadol
| Resolving Agent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Conditions |
| D-(+)-DTTA (initial) | 48.7 | 97.6 | - | Ethanol (B145695) |
| D-(+)-DTTA (after re-slurry) | 98.8 (recovery) | 99.6 | >99.5 | Reslurried in Ethanol |
| L-(-)-DTTA (initial) | 36.4 | 96.6 | >99.5 | Ethanol |
| L-(-)-DTTA (after re-slurry) | 90.3 (recovery) | 98.8 | - | Reslurried in Ethanol |
Data sourced from a study on the resolution of (±)-Tramadol.[5]
Table 2: Resolution of DL-Leucine (B559552)
| Resolving Agent | Diastereomeric Salt | Enantiomeric Excess (e.e.) (%) | Method |
| D-(+)-DTTA | D-Leucine:D-DTTA | 91.20 | Multi-stage crystallization |
| D-(+)-DTTA | L-Leucine:D-DTTA | -73.32 | Multi-stage crystallization |
Data sourced from a study on the chiral resolution of DL-leucine.[2]
Table 3: Resolution of (RS)-Ibuprofen
| Resolving Agent | Target Enantiomer | Chiral Purity (%) | Method |
| D-DTTA | (S)-(+)-Ibuprofen Gentisate | 97.39 | Diastereomeric salt formation |
| L-DTTA | (R)-(-)-Ibuprofen Gentisate | 96.66 | Diastereomeric salt formation |
Data sourced from a study on the enantiomeric resolution of (RS)-Ibuprofen.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature.
1. General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. The specific solvent, temperature, and crystallization time may need to be optimized for different amines.[1]
-
Materials :
-
Procedure :
-
Diastereomeric Salt Formation : Dissolve L-DTTA (0.5 to 1.0 molar equivalent) in the chosen solvent, warming if necessary to achieve a clear solution.[1][3] In a separate vessel, dissolve the racemic amine (1.0 equivalent) in the same solvent.[6]
-
Add the amine solution to the L-DTTA solution.[6]
-
Crystallization : Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or ice bath may be required.[1] Stirring for a period of 1 to 15 hours can facilitate crystallization.[1][6]
-
Isolation : Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.[6]
-
Liberation of the Free Amine : Suspend the filtered salt in water and add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.[1]
-
Extraction : Transfer the aqueous solution to a separatory funnel and extract the liberated amine multiple times with an organic solvent.[1]
-
Work-up : Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[1]
-
2. Resolution of (±)-Tramadol with L-(-)-DTTA
This protocol is adapted from the successful resolution of the analgesic drug (±)-Tramadol.[5]
-
Materials :
-
(±)-Tramadol free base
-
L-(-)-Di-p-toluoyl-L-tartaric acid (L-(-)-DTTA)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
-
Procedure :
-
The mother liquors from a previous resolution using D-(+)-DTTA, enriched with (-)-Tramadol, are concentrated.[5]
-
The enriched (-)-Tramadol free base is liberated using NaOH.
-
The crude (-)-Tramadol is then dissolved in ethanol.
-
A solution of L-(-)-DTTA in ethanol is added to the (-)-Tramadol solution.
-
The mixture is allowed to crystallize, yielding the (-)-Tramadol·L-(-)-DTTA diastereomeric salt.
-
The salt is isolated by filtration. A re-slurry in fresh ethanol can be performed to improve the diastereomeric excess.[5]
-
The purified salt is then treated with NaOH to liberate the (-)-Tramadol free base, which can be subsequently converted to its hydrochloride salt.[5]
-
Visualizing the Workflow
The general process of chiral resolution via diastereomeric salt formation can be visualized as a clear, sequential workflow.
Caption: General workflow for chiral resolution using L-DTTA.
This guide illustrates that L-DTTA is a versatile and efficient resolving agent for a variety of compounds. The choice between L-DTTA and D-DTTA is crucial as it dictates which enantiomer is preferentially isolated, providing a powerful tool for obtaining both enantiomers in high purity.[3] The provided data and protocols offer a solid foundation for developing and optimizing chiral resolution processes in a research and development setting.
References
Safety Operating Guide
Proper Disposal of di-p-Toluoyl-L-tartaric Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of di-p-Toluoyl-L-tartaric acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] Handle the material in a well-ventilated area to avoid the formation and inhalation of dust.[1] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid direct release into the environment. Do not discharge into sewer systems or contaminate water, food, or feed.[1]
Step 1: Collection and Storage of Waste
-
Carefully collect waste this compound, including any spilled material, using spark-proof tools.[1]
-
Place the collected waste into a suitable, sealable, and clearly labeled container for disposal.[1][2]
-
Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4]
Step 2: Selecting a Disposal Method
-
The recommended method of disposal is to engage a licensed chemical waste disposal company.[5][6]
-
Approved disposal methods include:
-
Controlled Incineration: This should be performed in a licensed apparatus, potentially mixed with a suitable combustible material, and equipped with flue gas scrubbing to neutralize harmful emissions.[1][2]
-
Licensed Chemical Destruction Plant: Transfer the material to a facility specifically designed for chemical destruction.[1]
-
Licensed Landfill: In some jurisdictions, burial in a licensed landfill may be an option.[2]
-
Step 3: Disposal of Contaminated Packaging
-
Containers that held this compound must also be decontaminated and disposed of properly.
-
Triple-rinse the container (or the equivalent).[1] The rinsate should be collected and treated as chemical waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
Step 4: Documentation and Compliance
-
Always handle and dispose of this compound in accordance with local, state, and national regulations.[5]
-
Maintain records of the disposal, including the method used and the licensed waste disposal company contracted.
Disposal Options Summary
| Disposal Method | Description | Key Considerations |
| Licensed Disposal Company | Entrusting surplus and non-recyclable solutions to a professionally licensed company.[5][6] | The most recommended and compliant method for ensuring safe and proper disposal. |
| Controlled Incineration | Burning the chemical in a licensed incinerator, often after mixing with a combustible material.[2] | Must be equipped with flue gas scrubbing to prevent atmospheric pollution.[1] |
| Chemical Destruction Plant | Utilizing a specialized facility for the chemical breakdown of the waste material.[1] | A secure and environmentally sound method for rendering the chemical harmless. |
| Licensed Landfill | Burial of the chemical waste in a designated and licensed landfill site.[2] | Consult with local waste management authorities to confirm if this is a permissible option. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Di-p-Toluoyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Di-p-Toluoyl-L-tartaric Acid.
This document provides crucial safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered, or dissolved form, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | While specific permeation data for this compound is not readily available, Nitrile or Neoprene gloves are recommended based on their general resistance to acids and organic compounds.[2][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1] |
| Body Protection | Protective Clothing | Wear fire/flame-resistant and impervious clothing.[1] A lab coat is essential. |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when exposure limits may be exceeded, a full-face respirator is recommended. For handling the solid compound where dust may be generated, a fit-tested N95 or N100 NIOSH-approved mask should be used.[1] |
Procedural Step-by-Step Guidance for Safe Handling
Follow these steps to ensure the safe handling of this compound at all stages of your experimental workflow.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Eliminate all ignition sources from the handling area. Use non-sparking tools to prevent electrostatic discharge.[1]
-
-
Handling the Solid Compound :
-
Avoid the formation of dust and aerosols.[1]
-
Carefully weigh and transfer the compound, minimizing agitation.
-
If any dust is generated, do not breathe it in.
-
-
Preparing Solutions :
-
When dissolving the acid, add it slowly to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions, although none are specifically noted for common laboratory solvents.
-
-
During the Experiment :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
-
After Handling :
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate the work area.
-
Operational and Disposal Plans
Proper storage and disposal are critical for laboratory safety and environmental compliance.
Storage Plan
| Storage Condition | Requirement |
| Container | Store in a tightly closed, original container. |
| Location | Keep in a dry, cool, and well-ventilated place.[1] |
| Incompatibilities | Store away from strong oxidizing agents.[1] |
Disposal Plan
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of as chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Some non-hazardous solid chemicals may be suitable for landfill disposal, but should not be placed in laboratory trash cans.[4] |
| Contaminated Materials (e.g., paper towels, gloves) | Place in a sealed, labeled container and dispose of as chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled.[1] |
Experimental Protocols: Chiral Resolution of Amines
This compound is commonly used as a chiral resolving agent for racemic amines. The following is a general methodology for such an experiment.
Objective : To separate a racemic amine into its respective enantiomers through the formation of diastereomeric salts.
Materials :
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
Methodology :
-
Diastereomeric Salt Formation :
-
Dissolve the racemic amine in a minimal amount of a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, with gentle heating if necessary.
-
Slowly add the this compound solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. The choice of solvent is crucial as it will influence the differential solubility of the diastereomeric salts.
-
-
Isolation of the Diastereomeric Salt :
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any impurities.
-
The filtrate, containing the other diastereomeric salt, can be processed separately to isolate the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine :
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to neutralize the tartaric acid derivative and liberate the free amine.
-
Extract the amine into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Purity :
-
The enantiomeric excess (ee) of the resolved amine can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
